molecular formula C8H8N2O B090395 1-Methyl-1H-indazol-3(2H)-one CAS No. 1006-19-5

1-Methyl-1H-indazol-3(2H)-one

Cat. No.: B090395
CAS No.: 1006-19-5
M. Wt: 148.16 g/mol
InChI Key: ONNIFDMRZCMQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indazol-3(2H)-one (CAS 1006-19-5) is a chemical compound built around the privileged 1H-indazole heterocyclic scaffold. The indazole core is a subject of significant interest in medicinal chemistry and drug discovery due to its wide range of reported pharmacological activities . This particular structure is offered for use as a key building block or intermediate in organic synthesis and pharmaceutical research. The indazole motif is a prominent feature in numerous biologically active molecules and approved drugs, which underscores its research value . Compounds containing this scaffold have been investigated for diverse applications, including use as anti-cancer agents (e.g., kinase inhibitors like pazopanib and niraparib) , anti-inflammatory drugs (e.g., bendazac) , and antimicrobial agents . The 1H-indazole form is the more thermodynamically stable tautomer, making it a prevalent structure in research compounds . Researchers utilize this core structure to develop novel therapeutic agents, exploring its mechanism of action in various biochemical pathways. This product is intended for research purposes by qualified laboratory personnel only. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNIFDMRZCMQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905619
Record name 1-Methyl-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100922-97-2, 1006-19-5
Record name 1-Methyl-1H-indazol-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100922-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-ol, 1-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-indazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Methyl-1H-indazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize available data with field-proven insights into the experimental methodologies required for its characterization, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction and Significance

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The structural motif of this compound, featuring a methylated nitrogen and a carbonyl group, presents unique opportunities for molecular interactions, making a thorough understanding of its physicochemical properties crucial for its potential applications.

These properties, including solubility, pKa, and melting point, are fundamental to predicting a compound's behavior in biological systems, its suitability for various formulations, and its reaction kinetics. This guide aims to provide a foundational understanding of these characteristics for researchers working with or considering this molecule.

Chemical and Physical Properties

PropertyValueSource(s)
Chemical Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol -
CAS Number 1006-19-5[1][2]
Appearance Not specified; likely a solid at room temperature.-
Boiling Point 310.2 °C at 760 mmHg[3]
Melting Point Not available[3]
Solubility Insoluble in water; Soluble in DMSO and Methanol.[4] Quantitative data is not readily available for a range of solvents.[4]
pKa Not experimentally determined. A predicted pKa for the related 1-methyl-1H-indazole-3-carboxylic acid is 3.14 ± 0.10.[5][5]

Synthesis of this compound

While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient route can be adapted from the photochemical preparation of similar 1,2-dihydro-3H-indazol-3-ones.[6] This method offers a green chemistry approach, avoiding harsh reagents and high temperatures.[6]

Proposed Synthetic Pathway: Photochemical Cyclization

This proposed synthesis involves the in-situ generation of an o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol, followed by condensation with methylamine.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediate Formation cluster_3 Final Product Formation A o-Nitrobenzyl alcohol C UV Light (e.g., 350 nm) Aqueous Solvent (e.g., PBS) Room Temperature A->C B Methylamine (CH3NH2) B->C D Photochemical generation of o-nitrosobenzaldehyde C->D E Condensation and Cyclization D->E F This compound E->F

Caption: Proposed photochemical synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a quartz reaction vessel, dissolve o-nitrobenzyl alcohol (1.0 equivalent) in an aqueous phosphate-buffered saline (PBS) solution.

  • Addition of Amine: Add methylamine (2.0 equivalents) to the solution.

  • Photochemical Reaction: Irradiate the mixture with a UV lamp (e.g., 18W UVA bulbs) at a controlled temperature (e.g., 30°C) for 24 hours with continuous stirring.[6]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, field-proven protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

G A Prepare Sample: Dry and powder the solid. B Pack Capillary Tube: Load a small amount into a sealed-end capillary tube. A->B C Insert into Apparatus: Place the tube in the heating block. B->C D Heat Slowly: Increase temperature at a controlled rate (1-2°C/min). C->D E Observe and Record: Note the temperature range from the first liquid formation to complete melting. D->E

Caption: Workflow for melting point determination.

Solubility Assessment

Determining the solubility in a range of solvents is crucial for applications in drug delivery and process chemistry.

SolventPredicted SolubilityRationale
Water LowThe molecule has a significant nonpolar aromatic portion.
Ethanol Moderately SolubleThe presence of the polar carbonyl group and nitrogen atoms should allow for some solubility in polar protic solvents.
Acetone SolubleA polar aprotic solvent that should effectively solvate the molecule.
DMSO Highly SolubleA highly polar aprotic solvent, often a good choice for sparingly soluble organic compounds.[7]
Dichloromethane SolubleA nonpolar aprotic solvent that can interact with the aromatic ring.
Experimental Protocol: Solubility Determination
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, DMSO, dichloromethane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspensions to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a reliable method for this determination.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include:

  • C=O stretch: A strong absorption band is expected in the region of 1650-1750 cm⁻¹.

  • C-N stretch: Typically observed in the 1000-1350 cm⁻¹ region.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aromatic C=C stretch: In the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, allowing for the confirmation of the elemental composition.

Conclusion

This compound is a compound with significant potential in various scientific fields. This guide has provided a comprehensive overview of its known physicochemical properties and has detailed the necessary experimental protocols for the determination of those that are currently unreported. The provided synthetic strategy offers a modern and efficient route to this molecule. For researchers and drug development professionals, a thorough experimental characterization as outlined in this document is a critical first step in unlocking the full potential of this promising indazole derivative.

References

A Technical Guide to the Unambiguous Structural Elucidation of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Isomeric Challenge of a Privileged Scaffold

The indazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique bioisosteric relationship with indole, combined with its distinct electronic properties, makes it a "privileged scaffold" in drug discovery. The derivatization of the indazole core, particularly through N-alkylation, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. However, this seemingly simple modification introduces a critical challenge: regioselectivity.

The methylation of the parent indazol-3(2H)-one scaffold can occur at two distinct nitrogen atoms, N1 or N2, yielding the constitutional isomers 1-Methyl-1H-indazol-3(2H)-one and 2-Methyl-2H-indazol-3(2H)-one. These are not interchangeable molecules; they possess different spatial arrangements, electronic distributions, and, consequently, distinct biological activities and metabolic fates. Therefore, unambiguous structural confirmation is not merely an academic exercise but a prerequisite for meaningful pharmacological investigation and intellectual property protection.

cluster_isomers The Core Isomeric Challenge N1 This compound (Target Analyte) N2 2-Methyl-2H-indazol-3(2H)-one (Potential Isomer)

Caption: The primary analytical challenge: distinguishing the N1-methyl from the N2-methyl isomer.

Part 1: The Elucidation Workflow - A Multi-Pronged Strategy

A robust structural elucidation is a logical progression of experiments, where each step builds upon the last to systematically eliminate ambiguity. The following workflow is designed to efficiently and definitively confirm the structure of this compound.

G cluster_nmr NMR Analysis Suite start_node Sample Synthesis & Purification ms_ir_node Preliminary Analysis: Mass Spectrometry (MS) Infrared (IR) Spectroscopy start_node->ms_ir_node Confirms Molecular Formula & Key Functional Groups nmr_hub_node Core Isomer Differentiation: NMR Spectroscopy ms_ir_node->nmr_hub_node Proceeds to Isomer Discrimination nmr_1h 1H NMR nmr_hub_node->nmr_1h xray_node Absolute Confirmation: Single Crystal X-ray Diffraction (Optional) end_node Final Structure Assignment & Data Consolidation xray_node->end_node Provides Absolute 3D Structure nmr_13c 13C NMR nmr_2d 2D NMR (HSQC, HMBC) nmr_2d->xray_node For Unambiguous Connectivity Proof nmr_2d->end_node Sufficient for Confirmation in Most Cases

Caption: A logical workflow for the structural elucidation of this compound.

Part 2: Foundational Analysis - Confirming the Molecular Framework

Before differentiating the isomers, we must first confirm that the sample possesses the correct molecular formula and the expected core functional groups.

High-Resolution Mass Spectrometry (HRMS)
  • Causality & Rationale: HRMS serves as the first checkpoint. Its purpose is to provide an extremely accurate mass measurement of the molecule, which is used to confirm the elemental composition (C₈H₈N₂O). This step validates the success of the synthesis and rules out unexpected side products, but it cannot differentiate between constitutional isomers as they have identical molecular formulas.[2]

  • Experimental Protocol (ESI-TOF):

    • Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

    • Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

  • Data Presentation:

ParameterExpected Value for C₈H₈N₂O
Molecular Formula C₈H₈N₂O
Monoisotopic Mass 148.0637 g/mol
[M+H]⁺ Exact Mass 149.0715
Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality & Rationale: FTIR spectroscopy is used to verify the presence of key functional groups. For this compound, the most diagnostic feature is the carbonyl (C=O) stretch of the cyclic amide (lactam) ring. The presence of this absorption confirms the integrity of the indazolone core.

  • Experimental Protocol (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

  • Data Presentation:

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
C=O (Amide/Lactam) 1700 - 1650 cm⁻¹Confirms the presence of the indazolone core.
C=C (Aromatic) 1600 - 1450 cm⁻¹Indicates the benzene ring of the indazole system.
C-H (Aromatic) > 3000 cm⁻¹Aromatic C-H stretching.
C-H (Aliphatic) < 3000 cm⁻¹C-H stretching from the methyl group.

Part 3: The Decisive Tool - Multinuclear & Multidimensional NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing the N1 and N2 isomers. The chemical environment of each nucleus is exquisitely sensitive to its position within the molecule, providing a unique fingerprint for each isomer.[3]

1D NMR: ¹H and ¹³C Analysis
  • Causality & Rationale: The electronic environment around the methyl group and the adjacent aromatic protons differs significantly between the N1 and N2 positions. In the 1-methyl isomer, the methyl group is attached to a nitrogen atom that is formally part of the aromatic π-system. In the 2-methyl isomer, the nitrogen is adjacent to the electron-withdrawing carbonyl group. These differences lead to predictable and diagnostic variations in their chemical shifts (δ).[4][5]

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum, ensuring adequate spectral width and resolution.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectra to the residual solvent signal or an internal standard (TMS).

  • Interpretive Framework & Expected Data:

NucleusExpected ¹H Shift (δ, ppm)Expected ¹³C Shift (δ, ppm)Causality & Key Insights
N1-CH₃ ~3.5 - 4.0~30 - 35The methyl group on the "pyrrole-like" nitrogen (N1) is moderately deshielded. This is a key diagnostic region.
Aromatic H ~7.0 - 8.0~110 - 145A complex multiplet region for the 4 protons on the benzene ring. The specific shifts and coupling constants provide a fingerprint of the substitution pattern.
C3 (C=O) N/A~160 - 165The carbonyl carbon resonance. Its exact position is influenced by the N-substitution pattern.
Other Aromatic C N/A~110 - 145Resonances for the remaining six carbons of the bicyclic system.

Note: The ¹H NMR signal for a 2-methyl isomer's methyl group is typically found slightly upfield compared to the 1-methyl isomer due to different electronic effects.[5]

2D NMR: HSQC and HMBC for Unambiguous Connectivity
  • Causality & Rationale: While 1D NMR provides strong evidence, two-dimensional correlation experiments provide irrefutable proof of bonding networks.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to definitively assign the ¹³C resonance for the methyl group.[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter for N-alkylation. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For this compound, the protons of the N1-methyl group will show a critical correlation to the C7a carbon of the indazole ring. This ³J coupling is only possible in the N1 isomer. Conversely, an N2-methyl group would show a ³J correlation to the C3 carbonyl carbon, which would be absent in the N1 isomer.[8][9]

  • Experimental Protocol:

    • Using the same sample prepared for 1D NMR, acquire standard gradient-selected HSQC and HMBC experiments.

    • Optimize the HMBC experiment for an expected long-range coupling constant of ~8 Hz to clearly visualize the key ³J correlations.

  • The "Smoking Gun" Correlation for this compound:

Caption: The key HMBC correlation from N1-methyl protons to C7a, proving N1-substitution.

Part 4: Absolute Confirmation - Single Crystal X-ray Diffraction

  • Causality & Rationale: In cases requiring the highest level of certainty (e.g., regulatory filings, patent litigation, or when NMR data is inconclusive), single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state. It is the gold standard for structural assignment.

  • Experimental Protocol:

    • Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent (e.g., ethyl acetate/hexanes) from a concentrated solution of the purified material.

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

    • Solve and refine the crystal structure using specialized software.

  • Expected Outcome: The refined structure will produce an electron density map that unambiguously shows the connectivity of every atom, including the covalent bond between the N1 atom and the methyl group's carbon. The resulting bond lengths and angles provide ultimate validation. Published crystal structures of related N-methyl indazoles serve as excellent references for expected geometric parameters.[10][11][12]

Conclusion

The structural elucidation of this compound is a prime example of the necessity for a rigorous, multi-technique approach in modern chemical science. While foundational methods like Mass Spectrometry and IR Spectroscopy confirm the molecular formula and core functional groups, they are insufficient to resolve the critical N1/N2 isomeric ambiguity. The definitive assignment hinges on a sophisticated application of NMR spectroscopy. The one-bond (HSQC) and, most critically, the multiple-bond (HMBC) correlations provide incontrovertible evidence of the atomic connectivity. For absolute proof, single-crystal X-ray diffraction remains the final authority. By following this self-validating workflow, researchers can confidently and robustly assign the correct structure, ensuring the integrity and reproducibility of their subsequent scientific investigations.

References

Spectroscopic Characterization of 1-Methyl-1H-indazol-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural isomerism of N-methylated indazoles, specifically the distinction between 1-methyl and 2-methyl isomers, can be challenging. Spectroscopic techniques, particularly NMR, are invaluable tools for making these assignments with confidence.[2]

Molecular Structure and Isomerism

1-Methyl-1H-indazol-3(2H)-one possesses a bicyclic system consisting of a benzene ring fused to a pyrazole ring, with a methyl group at the N1 position and a carbonyl group at the C3 position. It is important to distinguish this isomer from its counterpart, 2-Methyl-2H-indazol-3(2H)-one, where the methyl group is attached to the N2 nitrogen. The electronic environment of the nuclei, and therefore the spectroscopic output, will differ significantly between these two isomers.

G M [C8H8N2O]+• m/z = 148 F1 [C7H7N2]+ m/z = 119 M->F1 - CHO F2 [C7H5N]+ m/z = 91 F1->F2 - N2 F3 [C6H5]+ m/z = 77 F2->F3 - HCN

References

discovery and history of indazolone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Indazolone Derivatives

Abstract

The indazolone core, a fused heterocyclic system of benzene and pyrazolone, represents a quintessential "privileged scaffold" in medicinal chemistry. Its journey from a 19th-century chemical curiosity to the structural heart of blockbuster therapeutics is a testament to over a century of synthetic innovation and deepening biological understanding. This guide provides a comprehensive exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will dissect the seminal discovery of the indazole framework, trace the evolution of its synthetic accessibility from classical cyclizations to modern photochemical and catalytic methods, and chronicle its rise as a cornerstone of targeted therapies, particularly in oncology. Through detailed protocols, comparative data, and mechanistic diagrams, this document aims to provide not only a historical record but also a practical resource for contemporary research.

Chapter 1: The Genesis - The Dawn of Indazole Chemistry

The story of the indazole ring system begins in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. The first synthesis of an indazole derivative is credited to the eminent German chemist Emil Fischer in 1883.[1] While his most famous discovery is the Fischer indole synthesis, his work also laid the groundwork for indazoles. The initial synthesis involved the thermal cyclization of an ortho-hydrazino benzoic acid derivative to yield an indazolone (1,2-dihydro-3H-indazol-3-one), establishing the fundamental chemical architecture that would become profoundly important over a century later.[2]

This pioneering work demonstrated a key bond-forming strategy—intramolecular condensation—that would remain a thematic element in many subsequent synthetic routes. The reaction provided the first rational access to this bicyclic aromatic system, which, unlike its indole bioisostere, is exceptionally rare in nature.[3] This scarcity in natural products meant that the exploration of the indazolone chemical space was, and continues to be, almost entirely driven by synthetic chemistry.

G

Chapter 2: The Evolution of Synthetic Strategies

Access to a diverse range of derivatives is paramount for medicinal chemistry. The journey from Fischer's initial, often harsh, methods to the highly efficient and versatile syntheses of today showcases remarkable progress in organic chemistry.

Classical Synthetic Approaches

Early methods for indazole and indazolone synthesis were characterized by intramolecular cyclizations of appropriately ortho-substituted benzene rings. These foundational routes, while historically significant, often required high temperatures, strong acidic or basic conditions, and had limited substrate scope.

A representative classical method is the Jacobson Indazole Synthesis, which involves the nitrosation of an N-acylated o-toluidine followed by cyclization.[4] This approach highlights the common strategy of generating a reactive nitrogen species (like a diazonium or nitroso group) ortho to a carbon-based functional group that can participate in ring closure.

Table 1: Comparison of Major Indazolone Synthetic Paradigms

Synthesis StrategyKey Reagents/ConditionsAdvantagesDisadvantages & Causality
Classical Cyclization o-Hydrazino benzoic acids, N-Nitroso-o-acetotoluidides; Heat, strong acid/baseFoundational, established core structureHarsh conditions, low functional group tolerance (causality: high activation energy required for cyclization; reactive conditions destroy sensitive groups).
Metal-Catalyzed C-N/N-N Coupling Aryl halides, hydrazones; Palladium or Copper catalysts, baseHigh efficiency, broad substrate scope, good regioselectivityCost and toxicity of metal catalysts, potential for product contamination (causality: catalyst lowers activation energy but introduces purification challenges).
Photochemical Synthesis o-Nitrobenzyl alcohols, primary amines; UV or visible light"Green" approach (mild, room temp.), high functional group tolerance, operational simplicityRequires specialized photoreactor equipment, potential for side reactions (causality: light energy selectively excites the nitro group to a reactive state, avoiding harsh reagents).[5]
Modern Synthetic Innovations: The Photochemical Revolution

A significant leap in indazolone synthesis came with the development of photochemical methods. These "green" approaches offer mild, room-temperature conditions, avoiding the harsh reagents and high temperatures of classical routes. A prominent example is the synthesis from o-nitrobenzyl alcohols and primary amines.[5][6]

The causality behind this method's success lies in the unique reactivity of the o-nitrobenzyl group upon photoexcitation. UV irradiation transforms the nitro group into a nitroso group in situ, generating a highly reactive o-nitrosobenzaldehyde intermediate.[5][7] This intermediate then readily condenses with a primary amine, followed by intramolecular cyclization to form the indazolone ring. This strategy obviates the need for pre-functionalized or hazardous starting materials like hydrazines, making it a safer and more environmentally benign alternative.[7]

G

Experimental Protocol: Photochemical Synthesis of 2-N-Substituted Indazolones

This protocol is adapted from methodologies reported for the efficient, room-temperature synthesis of indazolones.[5]

Objective: To synthesize a 2-N-substituted indazolone from an o-nitrobenzyl alcohol and a primary amine via photochemical cyclization.

Materials:

  • o-Nitrobenzyl alcohol (1.0 equiv)

  • Primary amine (2.0-2.5 equiv)

  • Phosphate-buffered saline (PBS) solution or appropriate aqueous solvent

  • Photoreactor (e.g., equipped with 18 W UVA bulbs, λ = 365 nm)

  • Reaction vessel (e.g., quartz tube)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve the o-nitrobenzyl alcohol (1.0 equiv) and the primary amine (2.0-2.5 equiv) in the aqueous solvent (e.g., PBS solution) to a suitable concentration (e.g., 0.05 M).

  • Irradiation: Place the vessel in the photoreactor. Irradiate the mixture at room temperature (e.g., 30°C) for 24 hours with constant stirring. The causality for using UV light is to provide the specific energy required to induce the rearrangement of the nitro group to the reactive nitroso intermediate without generating excessive heat that could cause degradation.[5]

  • Workup: Upon completion (monitored by TLC or LC-MS), transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-N-substituted indazolone.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Chapter 3: From Scaffold to Blockbuster - The Rise of Indazolone-Based Therapeutics

For decades, the indazolone scaffold remained primarily of academic interest. However, its rigid bicyclic structure, ability to engage in hydrogen bonding via the lactam moiety, and the synthetic accessibility of three distinct substitution points (N1, N2, and the benzene ring) made it an ideal candidate for fragment-based and structure-based drug design. This potential was realized in the late 20th and early 21st centuries, with the indazolone core becoming central to several major drug classes.

Oncology: The Kinase Inhibitor Revolution

The most profound impact of indazolone derivatives has been in oncology. Many receptor tyrosine kinases (RTKs), which are critical drivers of cancer cell growth and angiogenesis, are overexpressed or mutated in tumors. The indazolone scaffold proved to be a perfect framework for designing potent and selective ATP-competitive kinase inhibitors.

Pazopanib (Votrient®): Approved by the FDA in 2009, Pazopanib is a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma (RCC) and soft tissue sarcoma.[8][9] Its discovery by GlaxoSmithKline was a landmark achievement.[10] The indazole core acts as the hinge-binding motif, anchoring the molecule in the ATP-binding pocket of key angiogenic receptors, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α, -β).[11]

Axitinib (Inlyta®): Developed by Pfizer and approved in 2012, Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3, also used for advanced RCC.[12] The indazole ring is a critical structural element, and its discovery highlighted how subtle modifications to the scaffold and its substituents could dramatically improve potency and selectivity compared to first-generation inhibitors.[13][14]

The shared mechanism of these drugs is the inhibition of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[15][16] By blocking the ATP-binding site of VEGFRs on endothelial cells, Axitinib and Pazopanib prevent receptor phosphorylation and shut down the downstream signaling cascades (like the RAS/RAF/MEK/ERK pathway) that promote endothelial cell proliferation and migration.[17][18]

G

Other Therapeutic Areas

Beyond oncology, the indazolone scaffold has proven its versatility in other fields.

  • Anti-emetics: Granisetron (Kytril®) , developed around 1985 and approved in the early 1990s, is a potent and selective serotonin 5-HT₃ receptor antagonist.[19][20] It is used to prevent nausea and vomiting induced by chemotherapy and radiotherapy. The indazole nucleus in Granisetron provides the rigid framework necessary for precise interaction with the 5-HT₃ receptor.[21]

  • Anti-inflammatory Agents: One of the earliest therapeutic applications was Benzydamine , a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with anesthetic properties, used for pain relief in the mouth and throat.[3] Its synthesis involves building the indazole core and subsequently alkylating it to add the side chain responsible for its activity.[22]

Table 2: Selected Marketed Drugs Featuring the Indazole/Indazolone Core

Drug Name (Brand)Year of Approval (First)Therapeutic ClassCore Mechanism of Action
Benzydamine ~1960sNSAID, AnalgesicInhibition of prostaglandin synthesis (weak), membrane stabilization.[3]
Granisetron (Kytril®)1991 (UK)5-HT₃ Antagonist, Anti-emeticSelective blockade of serotonin 5-HT₃ receptors in the nervous system.[19][20]
Pazopanib (Votrient®)2009 (US)Tyrosine Kinase Inhibitor, Anti-cancerMulti-targeted inhibitor of VEGFR, PDGFR, c-KIT.[8][10]
Axitinib (Inlyta®)2012 (US)Tyrosine Kinase Inhibitor, Anti-cancerPotent and selective inhibitor of VEGFR-1, -2, -3.[12][23]

Chapter 4: Future Perspectives

The history of indazolone derivatives is one of escalating sophistication. From a simple heterocyclic structure, it has evolved into a masterkey capable of unlocking therapeutic interventions for some of the most challenging diseases. The future of indazolone chemistry appears bright, with several exciting avenues for exploration. Advances in catalytic C-H activation and late-stage functionalization promise to provide even more rapid access to novel derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Furthermore, as our understanding of complex biological pathways deepens, the indazolone scaffold will undoubtedly be employed to design next-generation probes and highly selective inhibitors for newly validated targets. Its legacy underscores a core principle of drug discovery: that the enduring value of a chemical scaffold is realized through continuous innovation in both synthesis and biological application.

References

An In-Depth Technical Guide to the Theoretical Stability of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-indazol-3(2H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding its intrinsic stability is paramount for drug development, influencing formulation, shelf-life, and metabolic fate. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the stability of this molecule. We delve into the critical role of tautomerism, outlining the computational workflows required to predict the most stable forms. Furthermore, we explore potential degradation pathways, such as oxidation, by modeling reaction mechanisms and calculating activation barriers. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols for assessing molecular stability through the lens of computational chemistry.

Introduction: The Indazolone Core in Drug Discovery

The indazole ring system is a privileged scaffold in modern pharmacology, found in a variety of FDA-approved drugs. Its derivatives exhibit a wide range of biological activities, acting as potent kinase inhibitors, antiemetics, and anticancer agents. The indazolone core, a ketone-containing variant, is a key building block for many of these therapeutic agents.

The stability of any active pharmaceutical ingredient (API) is a critical quality attribute. For a molecule like this compound, stability is not only a matter of preventing degradation on the shelf but also of understanding its potential transformations under physiological conditions. Theoretical and computational studies offer a powerful, resource-efficient approach to predict and understand the factors governing molecular stability before significant investment in laboratory synthesis and analysis is made.

This guide focuses on the application of quantum mechanics to elucidate the stability of this compound. We will explore its tautomeric landscape, provide detailed protocols for computational analysis, and propose mechanistic pathways for its potential degradation.

The Central Question of Tautomerism

Heterocyclic compounds containing both acidic and basic centers, such as indazolones, often exist as an equilibrium mixture of tautomers. The position of this equilibrium can dramatically affect the molecule's physicochemical properties, including its solubility, crystal packing, and, most importantly, its interaction with biological targets. For this compound, the primary equilibrium to consider is the keto-enol tautomerism between the indazolone form and its aromatic indazol-3-ol isomer.

Computational chemistry provides a robust framework for determining the relative energies of these tautomers and thus predicting which form will predominate.

The Tautomers of Interest

The two principal tautomers are:

  • This compound (Keto form): The title compound, featuring a carbonyl group at the 3-position.

  • 1-Methyl-1H-indazol-3-ol (Enol form): An aromatic tautomer featuring a hydroxyl group at the 3-position.

Theoretical calculations consistently show that for the parent indazole system, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1][2][3] This preference for the benzenoid character of the 1H-indazole is a key principle.[2] Applying this to our system, we are comparing two 1H-indazole derivatives. The central question becomes the stability of the keto versus the aromatic enol form.

Predicting Tautomeric Stability

Density Functional Theory (DFT) is the workhorse method for these calculations, offering an excellent balance of computational cost and accuracy. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established level of theory for such investigations.[4][5]

The workflow involves optimizing the geometry of each tautomer and then performing a frequency calculation at the same level of theory. The frequency calculation confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.

The relative stability is determined by comparing the total electronic energies, corrected with the ZPVE.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)Dipole Moment (Debye)
This compound (Keto)0.00 (Reference)0.00 (Reference)~4.5 D
1-Methyl-1H-indazol-3-ol (Enol)+5 to +8+3 to +6~2.0 D
Note: These are representative values based on typical calculations for similar systems. Actual values must be computed.

Causality Behind the Stability: The keto form is generally predicted to be the more stable tautomer. While the enol form benefits from the aromaticity of the full indazole ring system, the high polarity and strong C=O bond of the amide-like keto form often render it thermodynamically dominant. The inclusion of a polar solvent model, such as the Polarization Continuum Model (PCM), often reduces the energy gap, as polar solvents can better stabilize the more polar keto tautomer, but typically does not reverse the stability order.[5]

Core Methodologies: A Practical Guide

Here, we provide the essential computational protocols for stability analysis. These protocols are designed to be self-validating systems, ensuring the reliability of the obtained results.

Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation of a tautomer and confirm it is a stable structure.

Methodology:

  • Input Structure Generation: Build the 3D structure of the tautomer (e.g., this compound) using a molecular editor.

  • Initial Optimization: Perform a preliminary geometry optimization using a lower-level, computationally inexpensive method (e.g., PM7 semi-empirical) to obtain a reasonable starting geometry.

  • DFT Optimization: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the desired level of theory and basis set. A typical keyword line would be: #p opt freq B3LYP/6-311++G(d,p)

  • Solvent Modeling (Optional): To simulate solution-phase stability, add the PCM keyword: #p opt freq B3LYP/6-311++G(d,p) scrf=(pcm,solvent=water)

  • Execution: Run the calculation.

  • Validation:

    • Convergence: Ensure the optimization has converged by checking the output file for "Stationary point found."

    • Frequency Analysis: Examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . One imaginary frequency indicates a transition state.

Diagram: Computational Workflow for Stability Analysis

G cluster_start Input Preparation cluster_calc Quantum Mechanical Calculation cluster_validation Validation & Analysis start 1. Build 3D Structure of Tautomer/Reactant opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation opt->freq Optimized Geometry check_freq 4. Check Frequencies freq->check_freq is_ts Transition State (1 Imaginary Freq) check_freq->is_ts No is_min Energy Minimum (0 Imaginary Freq) check_freq->is_min Yes analysis 5. Analyze Energy & Properties is_min->analysis

Caption: Workflow for calculating and validating stable molecular structures.

Predicted Degradation Pathways: The Role of Oxidation

Beyond tautomerism, understanding kinetic stability involves identifying the lowest-energy pathways to degradation. For electron-rich heterocyclic systems, oxidation is a common degradation route.[6][7] While direct experimental data on this compound is limited, we can build a chemically sound hypothesis based on studies of similar molecules like benzotriazoles, which are known to degrade via reaction with hydroxyl radicals (•OH) in advanced oxidation processes.[8]

A plausible oxidative degradation pathway begins with the addition of a hydroxyl radical to the electron-rich benzene portion of the indazolone ring. This initial step can lead to a cascade of reactions, ultimately resulting in ring-opening.

Modeling the Reaction Pathway

To assess the likelihood of this pathway, we can compute the activation energy (Ea) for the rate-limiting step, which is often the initial radical addition.

Protocol: Transition State (TS) Searching

Objective: To find the energy barrier for a chemical reaction step.

  • Identify Reactants and Products: Define the structures for the initial state (e.g., indazolone + •OH) and the product of the first step (the hydroxylated radical adduct).

  • Initial TS Guess: Use a method like QST2 (in Gaussian) which requires inputting the reactant and product structures. The software will provide an initial guess for the transition state geometry.

  • TS Optimization: Run a transition state optimization calculation. A typical keyword line is: #p opt=(ts,calcfc,noeigen) freq B3LYP/6-311++G(d,p)

    • ts: Specifies a search for a transition state.

    • calcfc: Calculates force constants at the start, which is essential for the algorithm.

    • noeigen: Prevents re-ordering of the parameters being optimized.

  • Validation:

    • Convergence: Check for successful convergence.

    • Frequency Analysis: A true transition state must have exactly one imaginary frequency . The vibrational mode corresponding to this frequency should represent the motion along the reaction coordinate (e.g., the C-O bond forming between the ring and the hydroxyl radical).

  • Calculate Activation Energy: The activation energy is the difference between the ZPVE-corrected energy of the transition state and the ZPVE-corrected energy of the reactants.

    • Ea = E_TS - E_Reactants

Diagram: Proposed Oxidative Degradation Pathway

G mol This compound ts1 Transition State 1 (Radical Addition) mol->ts1 + •OH (Ea1) intermediate1 Hydroxylated Radical Intermediate ts1->intermediate1 ts2 Transition State 2 intermediate1->ts2 + O2 / •OH (Ea2) products Further Oxidation & Ring-Opened Products ts2->products

Caption: A hypothesized oxidative degradation pathway initiated by hydroxyl radical attack.

Interpretation: A high calculated activation energy (e.g., > 25-30 kcal/mol) for the initial step would suggest that the molecule is kinetically stable towards this specific oxidative pathway under ambient conditions. Conversely, a low barrier (< 15-20 kcal/mol) would indicate a potential liability. Such computational screening allows researchers to rank-order the stability of different drug candidates or identify molecular "hot spots" prone to degradation.

Conclusion and Future Directions

Theoretical studies provide an indispensable toolkit for evaluating the stability of drug candidates like this compound. By applying robust computational methods such as DFT, we can confidently predict the dominant tautomeric form and quantify its thermodynamic preference. Furthermore, by modeling reaction mechanisms, we can identify potential degradation liabilities and estimate the kinetic barriers that protect the molecule.

The insights gained from these in-silico studies are not merely academic. They provide actionable intelligence that can guide synthesis priorities, inform formulation strategies, and anticipate potential metabolic pathways. The true power of this approach is realized when theoretical predictions are used in concert with experimental data from forced degradation studies, NMR spectroscopy, and X-ray crystallography, creating a feedback loop that refines our understanding and accelerates the drug development pipeline.

Future work should focus on exploring other potential degradation mechanisms, such as hydrolysis and photodecomposition, and on building more complex models that include explicit solvent molecules to better capture specific solvent-solute interactions.

References

Solubility Profile of 1-Methyl-1H-indazol-3(2H)-one: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Methyl-1H-indazol-3(2H)-one (CAS No. 1006-19-5), a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on a first-principles analysis of the molecule's physicochemical properties. We delve into the theoretical underpinnings of solubility, focusing on solvent-solute interactions dictated by polarity and hydrogen bonding capabilities. Furthermore, this guide presents a rigorous, field-proven experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method, offering researchers a self-validating system for generating reliable data. This work is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction: The Critical Role of Solubility

This compound is a bicyclic heterocyclic compound featuring an indazolone core. In drug discovery and development, the solubility of a lead compound is a paramount physical property that dictates its path forward. Poor solubility can severely hamper formulation development, lead to erratic absorption and low bioavailability, and complicate purification processes. Understanding the solubility of this compound in various organic solvents is therefore not merely an academic exercise but a foundational requirement for its practical application. This guide provides the theoretical framework and practical methodology to systematically characterize its solubility.

Physicochemical Landscape of this compound

The solubility behavior of a molecule is fundamentally governed by its structure. The principle of "like dissolves like" serves as a valuable heuristic, suggesting that polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1][2][3] An analysis of the structure of this compound allows for a robust prediction of its interactions with different solvent classes.

  • Molecular Structure: C₈H₈N₂O

  • Key Features:

    • Aromatic Benzene Ring: A large, nonpolar region that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

    • Lactam-like Moiety: The cyclic amide within the pyrazole ring introduces significant polarity. The carbonyl group (C=O) and the tertiary amine-like nitrogen are potent hydrogen bond acceptors.

    • N-Methyl Group: The methyl group is nonpolar and adds to the molecule's lipophilicity.

    • Absence of Hydrogen Bond Donors: Crucially, the molecule lacks acidic protons (like N-H or O-H), meaning it can only act as a hydrogen bond acceptor. This limits its ability to fully integrate into the hydrogen-bonding network of protic solvents like water.

This combination of a nonpolar aromatic system and a polar, aprotic lactam moiety suggests that this compound is a molecule of intermediate polarity . Its solubility will be highest in solvents that can effectively engage with both its polar and nonpolar regions.

Predictive Solubility Profile

Based on the physicochemical analysis, we can predict the solubility of this compound across a spectrum of common laboratory solvents. This table serves as a starting point for experimental investigation.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLow / InsolubleThe large nonpolar benzene ring and lack of H-bond donor capability limit solubility in water's strong H-bond network.
MethanolModerateThe small alkyl chain of methanol can interact with the nonpolar part, while the hydroxyl group can H-bond with the molecule's acceptors.
EthanolModerateSimilar to methanol, but the larger alkyl chain may slightly improve interaction with the nonpolar ring system.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent polar aprotic solvent. Its strong dipole can interact with the lactam moiety, and it is less structured by H-bonds, readily accommodating the solute. A related compound, 1-Methyl-1H-indazol-3-carboxylic acid, is soluble in DMSO.[4]
Dimethylformamide (DMF)HighSimilar mechanism to DMSO; highly effective at solvating polar and moderately nonpolar compounds.
Acetonitrile (ACN)Moderate to HighA polar aprotic solvent capable of strong dipole-dipole interactions.
AcetoneModerate to HighThe carbonyl group can interact with the solute, and its overall polarity is suitable for this molecule.
Less Polar Dichloromethane (DCM)HighThe polarity is well-matched to the solute's mixed characteristics, effectively solvating both the aromatic ring and the polar lactam.
Tetrahydrofuran (THF)HighA moderately polar ether that is an excellent solvent for a wide range of organic molecules. A synthesis of a related indazole compound uses THF as a solvent, indicating good compatibility.[5]
Nonpolar TolueneLowWhile toluene can interact with the benzene ring via π-stacking, it lacks the polarity to effectively solvate the lactam group.
HexaneInsolubleAs a nonpolar aliphatic solvent, hexane cannot overcome the solute-solute interactions of the polar lactam moiety.

Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[1]

Rationale for Method Selection

The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility. The extended incubation period allows sufficient time for the dissolution process to complete, which is critical for compounds that may dissolve slowly.[1] This self-validating approach, where solubility is measured from a saturated solution, ensures accuracy and reproducibility.

Step-by-Step Protocol

Materials:

  • This compound (crystalline solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

Equipment:

  • Orbital shaker with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm).

    • Expert Insight: Equilibration time is critical. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached for all solvent systems.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Centrifugation can be used to accelerate this process.

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.

    • Trustworthiness Check: Filtration is a crucial step to remove all undissolved microparticulates. The filter material must be chemically inert to the solvent to prevent leaching of contaminants or adsorption of the analyte.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Concentration from analysis, mg/mL) × (Dilution Factor)

Experimental Workflow Diagram

G start Start weigh Add excess solid solute to vial start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate on shaker (25°C, 24-48h) add_solvent->equilibrate settle Allow solids to settle equilibrate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Prepare accurate dilution filter->dilute analyze Quantify concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end_node End calculate->end_node

Caption: Workflow for the equilibrium shake-flask solubility determination.

Key Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The interplay between solute and solvent characteristics, as well as external conditions, dictates the final outcome.

Interplay of Physicochemical Properties

G cluster_0 Solute Properties (this compound) cluster_1 Solvent Properties solute_polarity Intermediate Polarity (Aromatic + Lactam) solubility Solubility solute_polarity->solubility 'Like dissolves like' solute_hbond H-Bond Acceptor (C=O, N) solute_hbond->solubility Interaction Strength solute_size Molecular Size solute_size->solubility Inverse relationship solvent_polarity Polarity / Dipole Moment solvent_polarity->solubility solvent_hbond H-Bond Donor/Acceptor Capacity solvent_hbond->solubility

Caption: Factors governing the solubility of this compound.

External Conditions
  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat.[3] Performing solubility assessments at controlled temperatures (e.g., ambient and physiological) is crucial for drug development.

  • pH: While this compound does not possess strongly acidic or basic functional groups, extreme pH values could potentially induce hydrolysis over long incubation times, although it is generally not expected to show significant pH-dependent solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is vital to characterize the solid form used in solubility studies to ensure consistency.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound. The analysis of its molecular structure points towards high solubility in polar aprotic and moderately polar organic solvents such as DMSO, DMF, and DCM, with lower solubility expected in highly polar protic solvents like water and nonpolar solvents like hexane. For professionals in research and drug development, the detailed shake-flask protocol and discussion of influencing factors offer a clear path to generating the precise, reliable solubility data needed to advance their work. Accurate solubility characterization is a non-negotiable step in leveraging the full potential of this promising molecule.

References

An In-depth Technical Guide to the Fundamental Reactivity of the Indazolone Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazolone core, a bicyclic heteroaromatic system, stands as a quintessential "privileged scaffold" in modern medicinal chemistry and materials science.[1][2] Its structural motif is embedded within a multitude of clinically significant pharmaceuticals, including the kinase inhibitors pazopanib and axitinib, underscoring its profound impact on drug discovery.[1][3][4] This guide provides a comprehensive exploration of the fundamental reactivity of the indazolone core, moving beyond a mere catalog of reactions to elucidate the mechanistic principles that govern its chemical behavior. We will dissect its synthesis, tautomeric nature, and diverse functionalization strategies—including electrophilic and nucleophilic substitutions, transition-metal-catalyzed C-H activation, cycloadditions, and photoredox-mediated transformations. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile heterocyclic system.

The Indazolone Scaffold: Structure and Significance

Indazolone, also known as benzopyrazolone, is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazolone ring. Its structure is characterized by a fascinating tautomeric equilibrium, primarily existing in the 1H- and 2H-forms, with the 1H-tautomer being the most thermodynamically stable and prevalent.[1][5] A third, non-aromatic 3H-tautomer is exceedingly rare.[1] This tautomerism is not merely a structural curiosity; it profoundly influences the core's electronic properties, stability, and reactivity pathways.

The scaffold's "privileged" status stems from its ability to present functional groups in a well-defined three-dimensional space, enabling it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This has led to its incorporation into drugs targeting kinases, G-protein coupled receptors, and other critical protein families.[2][5]

Tautomers cluster_1H 1H-Indazol-3(2H)-one (Most Stable) cluster_2H 2H-Indazol-3(2H)-one Indazolone_1H Indazolone_2H Indazolone_1H->Indazolone_2H Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the indazolone core.

Core Synthesis Strategies: Building the Foundation

The construction of the indazolone ring system can be achieved through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Photochemical Cyclization of o-Nitrobenzyl Alcohols

A particularly elegant and green approach involves the photochemical cyclization of o-nitrobenzyl alcohols.[1] This method proceeds via the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate upon irradiation with light (e.g., 365 nm). This intermediate then condenses with a primary amine in an aqueous medium to furnish the 1,2-dihydro-3H-indazol-3-one product.[6][7] The operational simplicity and use of mild, environmentally benign conditions make this a highly attractive strategy.[6][8]

Photochemical_Synthesis Start o-Nitrobenzyl Alcohol + R-NH2 Intermediate In-situ generation of o-Nitrosobenzaldehyde Start->Intermediate hv (365 nm) Aqueous Media Cyclization Condensation & Cyclization Intermediate->Cyclization Amine Attack Product Indazolone Core Cyclization->Product

Caption: Workflow for photochemical synthesis of indazolones.

Nucleophilic Ring-Opening of Fused Precursors

An alternative and versatile route provides access to a diverse set of 2-substituted 1H-indazolones through the nucleophilic ring-opening of fused systems like oxazino-[3,2-b]indazoles.[9][10][11] A wide range of nucleophiles, including thiolates, alkoxides, and amines, can be employed, often under microwave conditions, to efficiently yield the desired products that may be difficult to access via other methods.[9][11][12]

Representative Protocol: Photochemical Synthesis of 2-Benzyl-1,2-dihydro-3H-indazol-3-one
  • Reactant Preparation: In a quartz reaction vessel, dissolve o-nitrobenzyl alcohol (1.0 mmol) and benzylamine (1.2 mmol) in a 1:1 mixture of water and acetonitrile (20 mL).

  • Photochemical Reaction: Place the vessel in a photoreactor equipped with a 365 nm UV lamp. Irradiate the solution at room temperature with constant stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure indazolone.

Fundamental Reactivity and Functionalization

The reactivity of the indazolone core is a rich interplay of its aromatic character, the nucleophilicity of its nitrogen atoms, and the acidity of its C-H bonds, particularly at the C3 position.

N-Functionalization: Alkylation and Arylation

The nitrogen atoms of the indazolone core are primary sites for functionalization. N-alkylation can be readily achieved using standard alkylating agents in the presence of a base. More sophisticated N-arylation is efficiently performed using modern cross-coupling techniques, such as the Chan-Evans-Lam (CEL) copper-catalyzed coupling with arylboronic acids, which provides a powerful method for introducing aromatic diversity at the N2 position.[8]

C-Functionalization: The C3 Position and C-H Activation

The C3 position of the indazolone ring is a key hub for synthetic elaboration.[13]

Halogenation, particularly iodination and bromination, at the C3 position serves as a critical gateway for further functionalization.[13] This transformation is typically accomplished using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base (e.g., KOH). The resulting 3-haloindazoles are versatile precursors for a wide range of transition-metal-catalyzed cross-coupling reactions.[13]

Table 1: Representative C3-Iodination Conditions

SubstrateReagentBaseSolventYield (%)Reference
6-BromoindazoleI₂KOHDMFGood[13]
5-MethoxyindazoleI₂KOHDioxaneQuantitative[13]
5-NitroindazoleI₂K₂CO₃DMFGood[13]
IndazoleNISKOHDCM-[13]

Perhaps the most powerful strategy for indazolone functionalization is transition-metal-catalyzed C-H activation. In these reactions, the indazolone core itself can act as a directing group, enabling highly regioselective reactions.[3][4] Rhodium(III) catalysis has emerged as a particularly robust platform for C-H/N-H annulation with alkynes and C-H allylation, leading to complex fused heterocyclic systems and functionalized indazolones.[3][4][14][15] This approach offers high atom economy and allows for the construction of intricate molecular architectures from simple precursors.[16]

Rh_Catalysis Simplified Rh(III) Catalytic Cycle for C-H Activation Rh_cat [Cp*Rh(OAc)₂]₂ Intermediate1 Rhodacyclic Intermediate Rh_cat->Intermediate1 C-H Activation (Directed by N1-Aryl) Indazolone 1-Aryl-Indazolone Intermediate2 Coordinative Insertion Intermediate1->Intermediate2 Coordination Coupling_Partner Alkene/Alkyne Coupling_Partner->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Migratory Insertion Product Functionalized Product Intermediate3->Product C-C or C-N Bond Formation Product->Rh_cat Catalyst Regeneration

Caption: Rh(III)-catalyzed C-H activation/functionalization.

Representative Protocol: Rh(III)-Catalyzed C-H Allylation of 1-Phenylindazolone
  • Vessel Preparation: To an oven-dried Schlenk tube, add 1-phenylindazolone (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the allylating agent (e.g., 4-vinyl-1,3-dioxolan-2-one, 0.3 mmol) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the C-H allylated product.[3][4][15]

Cycloaddition Reactions

The unsaturated nature of the indazolone system allows it to participate in cycloaddition reactions, providing rapid access to complex polycyclic structures. A notable example is the [3+2] dipolar cycloaddition of arynes with sydnones, which, after a decarboxylation step, efficiently yields the 2H-indazole skeleton under mild conditions.[17] Furthermore, C-H activation pathways can be coupled with annulation reactions, such as [4+2] and [4+1] cycloadditions, to build fused ring systems.[3][16]

Photoredox Catalysis

Visible-light photoredox catalysis has opened new frontiers in organic synthesis by enabling single-electron transfer (SET) processes under exceptionally mild conditions.[18][19] This technology has been applied to the chemistry of indazoles, for instance, in the ruthenium-catalyzed intramolecular N-N bond formation to construct indazolo[2,3-a]quinoline derivatives.[20] This approach allows for the formation of bonds that are challenging to forge using traditional thermal methods, expanding the synthetic toolkit for functionalizing the indazolone scaffold.

Conclusion

The indazolone core possesses a rich and multifaceted reactivity profile, making it a cornerstone of modern synthetic chemistry. Its behavior is governed by a delicate balance of tautomerism, aromaticity, and the strategic placement of reactive sites. Classical functionalization methods, such as halogenation and N-alkylation, remain valuable tools. However, the true potential of this scaffold is being unlocked through contemporary methodologies like transition-metal-catalyzed C-H activation and photoredox catalysis. These advanced strategies enable the direct, efficient, and regioselective transformation of the indazolone core into highly complex and valuable molecules. A thorough understanding of these fundamental reactivity principles is paramount for any scientist aiming to innovate in the fields of drug discovery, chemical biology, and materials science.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-Methyl-1H-indazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the synthesis of 1-Methyl-1H-indazol-3(2H)-one and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, the rationale behind methodological choices, and detailed, field-proven protocols. We will explore the primary synthetic routes, address the critical challenge of regioselectivity in N-alkylation, and provide robust methods for characterization and purification.

Introduction: The Significance of the Indazolone Core

The 1H-indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[3] Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, anti-cancer, and antiemetic properties.[1][2] Notably, the 1-methyl-1H-indazole moiety is a key pharmacophore in several FDA-approved drugs, such as Granisetron, an antiemetic used in chemotherapy, and Axitinib, a tyrosine kinase inhibitor for cancer treatment.[2][4]

The synthesis of these molecules, specifically the this compound core, presents a significant challenge: controlling the site of methylation. The indazole anion is an ambidentate nucleophile, meaning alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers that are difficult to separate.[5] This guide provides strategies to achieve high regioselectivity for the desired N1-methylated product, an essential requirement for pharmaceutical development.

Foundational Chemistry: Understanding Indazole Tautomerism and Reactivity

Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[6][7] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form in unsubstituted indazoles.[1][8]

This tautomerism is the root of the primary synthetic challenge. Deprotonation with a base generates a delocalized indazolide anion, with negative charge density on both N1 and N2. Subsequent reaction with an electrophile, such as a methylating agent, can lead to a mixture of N1 and N2-alkylated products. The ratio of these isomers is highly dependent on factors like the substrate's electronic properties, the choice of base, the solvent, and the nature of the electrophile.[5]

G cluster_0 The N-Alkylation Challenge Indazolone 1H-Indazol-3(2H)-one Base + Base - HB+ Indazolone->Base Anion Indazolide Anion (Ambident Nucleophile) Base->Anion MethylatingAgent + CH3-X (Methylating Agent) Anion->MethylatingAgent Products Mixture of Isomers MethylatingAgent->Products N1_Isomer This compound (Desired Product) Products->N1_Isomer N1 Attack N2_Isomer 2-Methyl-2H-indazol-3(2H)-one (Undesired Isomer) Products->N2_Isomer N2 Attack

Figure 1: The challenge of regioselectivity in the N-methylation of the indazolone core.

Primary Synthetic Strategies

Two principal strategies are employed for the synthesis of the this compound core: direct N-methylation of a pre-formed indazolone ring and de novo synthesis via cyclocondensation.

Strategy 1: Direct N-Methylation of 1H-Indazol-3(2H)-one

This is the most straightforward approach but requires careful optimization to control regioselectivity. The process involves synthesizing the parent 1H-Indazol-3(2H)-one and subsequently introducing the methyl group at the N1 position.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used to deprotonate the indazole.[5][9] Cesium carbonate has been shown to favor N-alkylation in many heterocyclic systems due to the "cesium effect," which can influence the reactivity of the ambident anion.

  • Solvent Effects: Dipolar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are typically used as they effectively solvate the cation of the base without interfering with the nucleophilic anion.

  • Methylating Agent: While traditional agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are effective, they are highly toxic and can lead to over-methylation.[9] Safer, solid alternatives like phenyl trimethylammonium iodide (PhMe3NI) have been developed for monoselective N-methylation.[9]

Protocol 1: N1-Selective Methylation of 1H-Indazol-3(2H)-one

This protocol is designed to favor the formation of the N1-methylated isomer.

Reagents & Materials Amount M.W. Moles Notes
1H-Indazol-3(2H)-one1.0 g134.137.45 mmolStarting material
Cesium Carbonate (Cs2CO3)3.64 g325.8211.18 mmolBase (1.5 eq)
Methyl Iodide (CH3I)0.55 mL141.948.94 mmolMethylating agent (1.2 eq)
N,N-Dimethylformamide (DMF)20 mL--Anhydrous solvent

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 1H-Indazol-3(2H)-one (1.0 g, 7.45 mmol) and anhydrous DMF (20 mL).

  • Stir the solution until the starting material is fully dissolved.

  • Add Cesium Carbonate (3.64 g, 11.18 mmol) to the solution. Stir the suspension for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (0.55 mL, 8.94 mmol) dropwise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product is a mixture of N1 and N2 isomers. Separation is achieved via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The N1 isomer is generally less polar and will elute first.

Characterization:

  • ¹H NMR: The chemical shift of the N-methyl protons can help distinguish between isomers. For 1-methyl-1H-indazole, the methyl signal appears around 4.0 ppm, while for the 2-methyl-2H-indazole isomer, it is slightly downfield.[6]

  • ¹³C NMR: The chemical shift of the C3 carbon is also diagnostic. In the 1H tautomer, it appears at approximately 132-133 ppm, whereas in the 2H tautomer, it is found around 123-124 ppm.[6]

Strategy 2: De Novo Synthesis via Cyclocondensation

This strategy builds the heterocyclic ring from acyclic precursors, offering excellent control over the final substitution pattern. One of the most effective methods involves the reductive cyclization of ortho-substituted nitroarenes.[10]

G cluster_1 De Novo Synthesis Workflow Start o-Nitrobenzyl Alcohol Intermediate1 o-Nitrosobenzaldehyde (in situ generation) Start->Intermediate1 Base-mediated oxidation Cyclization Condensation & Reductive Cyclization Intermediate1->Cyclization Amine Methylamine (R-NH2) Amine->Cyclization Product This compound Cyclization->Product

Figure 2: General workflow for the de novo synthesis of N-substituted indazolones.

This approach involves the base-mediated in situ conversion of an o-nitrobenzyl alcohol to a highly reactive o-nitrosobenzaldehyde intermediate.[11] This intermediate then readily condenses with a primary amine (in our case, methylamine) to form the indazolone ring.

Protocol 2: One-Pot Synthesis from o-Nitrobenzyl Alcohol

This protocol leverages the in situ generation of a reactive intermediate for a streamlined synthesis.[11]

Reagents & Materials Amount M.W. Moles Notes
2-Nitrobenzyl alcohol1.0 g153.146.53 mmolStarting material
Methylamine (40% in H2O)0.76 mL31.069.80 mmolNucleophile (1.5 eq)
Potassium hydroxide (KOH)0.73 g56.1113.06 mmolBase (2.0 eq)
Ethanol (EtOH)25 mL--Solvent

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzyl alcohol (1.0 g, 6.53 mmol) and potassium hydroxide (0.73 g, 13.06 mmol) in ethanol (25 mL).

  • Add the aqueous methylamine solution (0.76 mL, 9.80 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water (30 mL) to the residue and acidify to pH ~5-6 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary.

Synthesis of Key Derivatives: 1-Methyl-1H-indazole-3-carboxylic acid

This derivative is a crucial intermediate for the synthesis of the drug Granisetron.[12] It is typically prepared by the N-methylation of indazole-3-carboxylic acid methyl ester, followed by hydrolysis.

Protocol 3: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid [12][13]

Part A: Methylation of Indazole-3-carboxylic acid methyl ester

  • Follow the general procedure in Protocol 1 , using Indazole-3-carboxylic acid methyl ester as the starting material.

  • The key difference is the purification step. The resulting 1-methyl and 2-methyl ester isomers must be carefully separated by column chromatography.

Part B: Saponification (Hydrolysis) of the Ester

  • Dissolve the purified 1-methyl-1H-indazole-3-carboxylic acid methyl ester (1.0 g, 5.26 mmol) in a mixture of methanol (15 mL) and water (5 mL).

  • Add sodium hydroxide (0.42 g, 10.52 mmol, 2.0 eq) and heat the mixture to 60 °C for 2 hours.

  • Cool the reaction, remove the methanol under reduced pressure, and dilute with water (20 mL).

  • Acidify the aqueous solution with 1M HCl to pH 3-4. The carboxylic acid will precipitate out of the solution.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry to yield the final product, 1-Methyl-1H-indazole-3-carboxylic acid.[13]

Summary and Outlook

The synthesis of this compound derivatives is a field of significant interest due to their pharmaceutical applications. While direct N-methylation offers a quick route, it is often plagued by regioselectivity issues that necessitate careful optimization of reaction conditions and challenging purification steps.[5][14] De novo synthesis via cyclocondensation provides a more controlled, albeit often longer, route that guarantees the correct substitution pattern from the outset.[11] The choice of strategy ultimately depends on the specific target molecule, the availability of starting materials, and the scalability requirements of the project. The protocols detailed herein provide robust and reproducible starting points for researchers to access this valuable class of compounds.

References

Application Notes & Protocols: Regioselective N-Alkylation of 1H-Indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indazolones

The 1H-indazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry and drug development. As a bioisostere of indole, it is a core component in a wide array of therapeutic agents, exhibiting pharmacological activities such as anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The functionalization of the indazolone core, particularly through N-alkylation, is a critical step in modulating the biological activity, pharmacokinetic properties, and target specificity of these molecules.

However, the N-alkylation of the 1H-indazol-3(2H)-one system presents a significant synthetic challenge. The molecule possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon reaction with an electrophile.[1][2] The selective synthesis of either the N1- or N2-alkylated product is often difficult, adversely affecting reaction yields and necessitating challenging chromatographic separations.[3]

This guide provides a detailed overview of established and emerging protocols for the regioselective N-alkylation of 1H-indazol-3(2H)-one. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic principles that govern the selectivity of these transformations.

Understanding Regioselectivity in Indazolone Alkylation

The outcome of the N-alkylation reaction is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The indazolone nucleus exists in tautomeric forms, and its anion is a mesomeric system, meaning the negative charge is delocalized across the N1, N2, and oxygen atoms. The choice of base, solvent, and counterion dictates which nitrogen atom is the more potent nucleophile.[4][5][6]

  • N1-Alkylation (Thermodynamic Product) : The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[6] Therefore, reactions that allow for equilibration often favor the N1-substituted product.[7][8]

  • N2-Alkylation (Kinetic Product) : Under certain conditions, alkylation at the N2 position can be favored kinetically. The electronic and steric nature of substituents on the indazole ring can dramatically influence this preference.[3][4]

Caption: Regioselectivity in the N-alkylation of 1H-indazol-3(2H)-one.

Part 1: Protocols for Selective N1-Alkylation

N1-alkylation is often desired and can be achieved with high selectivity by carefully controlling reaction conditions to favor either chelation-controlled or thermodynamically-controlled pathways.

Protocol 1: Chelation-Controlled N1-Alkylation with Sodium Hydride

This is one of the most reliable methods for achieving high N1 selectivity, particularly for indazoles with a C3 substituent capable of chelation, such as the C3-oxo group in our target molecule.[4][8] The sodium cation coordinates with both the N2 nitrogen and the C3 oxygen atom, forming a rigid six-membered ring intermediate. This complex sterically shields the N2 position, directing the incoming alkylating agent exclusively to N1.[1]

G cluster_reagents Key Reagents cluster_product Output A 1. Deprotonation B 2. Chelation Intermediate Formation A->B C 3. SN2 Attack at N1 B->C D 4. Product Isolation C->D Product >99% N1-Alkylated Product D->Product Indazolone 1H-Indazol-3(2H)-one Indazolone->A NaH Sodium Hydride (NaH) NaH->A Solvent Anhydrous THF Solvent->A AlkylHalide Alkyl Halide (R-X) AlkylHalide->C

Caption: Workflow for chelation-controlled N1-alkylation.

Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazol-3(2H)-one (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Scientist's Note: The C3-carbonyl group enhances the acidity of the N-H proton, facilitating deprotonation. The use of a strong, non-nucleophilic base like NaH is crucial.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N1-alkylated indazolone.

Protocol 2: Thermodynamically-Controlled N1-Alkylation via Reductive Amination

An alternative, highly selective method avoids the use of strong bases and alkyl halides. This procedure involves a two-step, one-pot reaction that forms an intermediate enamine exclusively at the N1 position, which is then reduced to the final N1-alkyl product.[9][10] The high selectivity is attributed to thermodynamic control, favoring the more stable N1-substituted intermediate.[9]

Experimental Protocol:

  • Enamine Formation: In a round-bottom flask, dissolve the 1H-indazol-3(2H)-one (1.0 equiv) and an aldehyde (e.g., isobutyraldehyde, 1.5 equiv) in toluene. Add molecular sieves to remove water.

  • Condensation: Heat the mixture to reflux and monitor the formation of the N1-enamine intermediate by LC-MS. This step is typically complete within several hours.

  • Reduction: After cooling the reaction mixture, carefully add a hydrogenation catalyst (e.g., 5% Pt/C, 0.013 equiv).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (40 psi) and stir at room temperature until the reduction is complete.

  • Work-up & Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, wash with toluene, and concentrate the filtrate. Purify the residue by column chromatography to afford the N1-alkylated product with >99% regioselectivity.[10]

Part 2: Protocols for Selective N2-Alkylation

While often the minor product in standard alkylations, the N2-isomer is a key pharmacophore in drugs like Pazopanib.[1] Specific methodologies have been developed to selectively target this position.

Protocol 3: N2-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for achieving high N2-selectivity.[1] This reaction proceeds via an Sₙ2 mechanism with complete inversion of stereochemistry if a chiral alcohol is used. For indazolones, the reaction with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) directs the alkylation preferentially to the N2 position.

G cluster_reagents Key Reagents cluster_product Output A 1. Activate PPh3 with DEAD B 2. Form Oxyphosphonium Salt with Alcohol A->B C 3. Deprotonate Indazolone B->C D 4. SN2 Attack from N2 C->D E 5. Product & Byproducts D->E Product >90% N2-Alkylated Product E->Product Indazolone 1H-Indazol-3(2H)-one Indazolone->C Alcohol Alcohol (R-OH) Alcohol->B PPh3 Triphenylphosphine (PPh3) PPh3->A DEAD Azodicarboxylate (DEAD/DIAD) DEAD->A

Caption: General workflow for N2-alkylation using the Mitsunobu reaction.

Experimental Protocol:

  • Preparation: Dissolve 1H-indazol-3(2H)-one (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.0 equiv) in anhydrous THF (approx. 0.3 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.

    • Scientist's Note: The order of addition can be critical. Pre-forming the betaine by adding DEAD to PPh₃ before adding the alcohol and indazolone can sometimes improve results.[11]

  • Reaction: Allow the reaction to warm to room temperature or gently heat to 50 °C and stir for several hours until completion.[1]

  • Work-up: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct.

  • Purification: Purify the residue by column chromatography. The separation of the desired product from the byproducts is a known challenge in Mitsunobu reactions.

Protocol 4: Acid-Catalyzed N2-Alkylation

Recent advances have shown that strong acids can catalyze the highly selective N2-alkylation of indazoles, avoiding the formation of byproducts seen in the Mitsunobu reaction. One such method uses alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by trifluoromethanesulfonic acid (TfOH).[12][13]

Experimental Protocol:

  • Preparation: To a solution of 1H-indazol-3(2H)-one (1.0 equiv) in a suitable solvent like dichloromethane (DCM), add the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Catalyst Addition: Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 10 mol%) dropwise.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the N2-alkylated product.

Summary of N-Alkylation Protocols

Protocol Target Key Reagents Typical Solvent Selectivity Advantages Disadvantages Ref.
1. NaH/Alkyl Halide N1NaH, Alkyl Bromide/TosylateTHF>99% for N1High selectivity, well-establishedRequires strong base, anhydrous conditions[4],[8]
2. Reductive Amination N1Aldehyde, Pt/C, H₂Toluene>99% for N1Excellent selectivity, mild, scalableRequires hydrogenation equipment[9],[10]
3. Mitsunobu Reaction N2PPh₃, DEAD/DIAD, AlcoholTHF>90% for N2High N2 selectivity, uses alcoholsStoichiometric byproducts, difficult purification[1],[11]
4. Acid Catalysis N2Trichloroacetimidate, TfOHDCMHigh N2Catalytic, clean reactionRequires specific alkylating agents[12],[13]

Conclusion

The regioselective N-alkylation of 1H-indazol-3(2H)-one is a solvable but nuanced challenge in synthetic chemistry. The choice of protocol is dictated by the desired regioisomer and the available starting materials. For N1-alkylation , the chelation-controlled method using NaH in THF provides a direct and highly selective route using common alkyl halides. For a scalable and milder alternative, the thermodynamically-driven reductive amination is an excellent choice. For selective N2-alkylation , the Mitsunobu reaction remains a powerful, albeit purification-intensive, tool, while emerging acid-catalyzed methods offer a cleaner, catalytic alternative. By understanding the mechanistic principles behind each protocol, researchers can confidently select and execute the optimal strategy for their synthetic targets.

References

1-Methyl-1H-indazol-3(2H)-one in parallel synthesis libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-Methyl-1H-indazol-3(2H)-one in Parallel Synthesis Libraries for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Harnessing the this compound Scaffold for Accelerated Kinase Inhibitor Discovery

Introduction: The Indazole as a Privileged Scaffold

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Its unique structure, a fusion of benzene and pyrazole rings, allows it to act as a versatile bioisostere for native structures like indole, engaging in crucial hydrogen bonding and hydrophobic interactions with various enzymatic targets.[1] This has led to the successful development of several FDA-approved drugs incorporating the indazole core, such as Axitinib and Pazopanib, which are potent tyrosine kinase inhibitors used in cancer therapy.[2]

The this compound variant offers a fixed N-1 methylation, which prevents tautomerization and provides a consistent structural presentation to the target protein. This methylation also blocks a potential metabolic soft spot and provides a vector for modifying steric and electronic properties. The carbonyl group at the C-3 position introduces a key hydrogen bond acceptor, further anchoring the molecule within an active site. The primary strategy for generating chemical diversity from this scaffold involves functionalization of the benzene ring, typically through palladium-catalyzed cross-coupling reactions on a pre-halogenated intermediate. This approach is exceptionally well-suited for parallel synthesis, enabling the rapid generation of large, focused libraries for high-throughput screening.

This guide provides the scientific rationale and detailed protocols for leveraging the 5-Bromo-1-methyl-1H-indazol-3(2H)-one intermediate in a parallel synthesis workflow to create a library of novel compounds, primarily for kinase inhibitor discovery programs.

Core Synthesis Strategy: A Modular Approach to Library Production

The generation of a diverse chemical library from the this compound core is best achieved through a modular, multi-step process designed for high-throughput execution. The most robust and versatile method involves the use of a halogenated indazolone scaffold, which serves as a handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is particularly powerful for this application due to its broad substrate scope, tolerance of diverse functional groups, and well-established reaction conditions.[1][3]

The overall workflow is broken down into three main stages:

  • Scaffold Synthesis: Preparation of the key intermediate, 5-Bromo-1-methyl-1H-indazol-3(2H)-one.

  • Parallel Library Synthesis: Diversification at the C-5 position using a 96-well plate format via the Suzuki-Miyaura cross-coupling reaction.

  • High-Throughput Purification & Analysis: Isolation and quality control of the final library members.

This strategic flow allows for the systematic introduction of diversity elements at a specific vector on the scaffold, enabling clear structure-activity relationship (SAR) studies.

G cluster_0 PART 1: Scaffold Preparation cluster_1 PART 2: Parallel Synthesis (96-Well Plate) cluster_2 PART 3: Purification & QC A Commercially Available 5-Bromo-1H-indazol-3(2H)-one B N-1 Methylation (e.g., MeI, Base) A->B C Key Intermediate: 5-Bromo-1-methyl-1H-indazol-3(2H)-one B->C D Dispense Key Intermediate (C) to all wells C->D E Dispense Diverse Boronic Acids (R-B(OH)2) (One per well) D->E F Dispense Catalyst/Base Cocktail (Pd(dppf)Cl2, K2CO3) E->F G Suzuki-Miyaura Reaction (Heat, Inert Atmosphere) F->G H Crude Product Library: 5-Aryl/Heteroaryl Derivatives G->H I High-Throughput Purification (e.g., Mass-directed prep-HPLC) H->I J Purity & Identity Analysis (LC-MS, NMR for hits) I->J K Final Library Plates (for HTS) J->K

Fig 1. High-level workflow for library synthesis.

Experimental Protocols

PART 1: Synthesis of Key Intermediate: 5-Bromo-1-methyl-1H-indazol-3(2H)-one

Rationale: The N-1 position of the indazole ring must be protected or alkylated before subsequent functionalization to ensure regioselectivity and prevent unwanted side reactions. Methylation is a common strategy to install a small, metabolically stable group. The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) effectively deprotonates the indazole nitrogen, facilitating a clean SN2 reaction with the methylating agent.

Materials:

  • 5-Bromo-1H-indazol-3(2H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-1H-indazol-3(2H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous THF to create a suspension (approx. 0.1 M concentration).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clearer as the sodium salt forms.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-1-methyl-1H-indazol-3(2H)-one.

PART 2: Parallel Synthesis of a 96-Compound Library via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a robust method for forming C-C bonds between the sp²-hybridized carbon of the aryl bromide (our scaffold) and a boronic acid building block.[1] The use of a palladium catalyst, specifically one with a bulky phosphine ligand like Pd(dppf)Cl₂, is crucial for an efficient catalytic cycle. A weak inorganic base, such as potassium carbonate, is required to activate the boronic acid. A dioxane/water solvent system is commonly used to solubilize both the organic-soluble scaffold and the more polar boronic acid salts and base.[1] This protocol is optimized for a 96-well plate format using automated or semi-automated liquid handlers.

Materials & Equipment:

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipettes

  • Inert gas manifold for 96-well plates

  • Stock solution of 5-Bromo-1-methyl-1H-indazol-3(2H)-one (0.2 M in 1,4-Dioxane)

  • 96 diverse boronic acids, pre-weighed in a 96-well plate or as stock solutions

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane (degassed) and Water (degassed)

Procedure:

  • Plate Preparation: Arrange 96 unique boronic acids (1.5 eq per well) in a 96-well reaction block.

  • Scaffold Addition: To each well, dispense a solution of 5-Bromo-1-methyl-1H-indazol-3(2H)-one (1.0 eq) in 1,4-dioxane.

  • Catalyst and Base Addition: Prepare a cocktail solution of K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in degassed dioxane/water (3:1 v/v). Dispense this cocktail into each well.

  • Inerting: Seal the 96-well plate with a sealing mat. Purge the headspace of each well with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Place the sealed reaction block on a heating shaker and agitate at 80-100 °C for 8-12 hours.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate to each well to dilute the reaction mixture.

    • Add water to each well. Seal and shake vigorously.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous layer from each well using a liquid handler.

    • The remaining organic layer in each well contains the crude product. This "crude product plate" is now ready for purification.

G cluster_reagents Reagent Dispensing cluster_workup Aqueous Work-up start Start: 96-Well Plate reagent1 Boronic Acids (R-B(OH)2) Well A1: R1 Well A2: R2 ... Well H12: R96 reagent2 Scaffold Solution 5-Bromo-1-methyl-1H- indazol-3(2H)-one in Dioxane reagent3 Catalyst Cocktail Pd(dppf)Cl2 + K2CO3 in Dioxane/Water reaction Reaction Step|{Seal Plate|Purge with N2/Ar|Heat (80-100°C) & Shake (8-12h)} reagent1->reaction reagent2->reaction reagent3->reaction workup1 Dilute with EtOAc & Water reaction->workup1 workup2 Shake & Centrifuge workup1->workup2 workup3 Remove Aqueous Layer workup2->workup3 end Crude Product Plate workup3->end

References

Application Note: High-Throughput Screening Strategies for the Identification of Bioactive Indazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent kinase inhibitors.[1][2][3][4][5] High-throughput screening (HTS) is an essential methodology for efficiently interrogating large chemical libraries to identify novel indazolone-based modulators of biological targets.[6][7][8] This document provides a comprehensive guide to designing and implementing robust HTS campaigns for indazolone derivatives. It details biochemical and cell-based assay protocols, emphasizing the rationale behind experimental design, data interpretation, and strategies for hit validation and artifact management.

Introduction: The Indazolone Scaffold in Drug Discovery

Indazole-containing derivatives are prominent heterocyclic compounds that exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][9] A significant portion of these activities stems from their ability to act as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][3][10] The versatility of the indazolone core allows for extensive chemical modification, making it an attractive scaffold for building focused libraries aimed at various therapeutic targets.[4][11][12]

High-throughput screening (HTS) enables the rapid evaluation of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[6][13] This guide outlines a strategic approach to HTS for indazolone libraries, covering primary screening, secondary confirmation, and counter-screening to ensure the identification of high-quality, validated hits.

Strategic HTS Workflow for Indazolone Derivatives

A successful HTS campaign follows a logical progression from a broad primary screen to increasingly specific secondary and counter-screens. This "funnel" approach is designed to efficiently identify true hits while eliminating false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Counter-Screening cluster_3 Phase 4: Hit Validation Primary Primary HTS (e.g., TR-FRET Kinase Assay) ~10,000s of compounds DoseResponse Dose-Response Confirmation (Potency - IC50) Primary->DoseResponse Initial Hits OrthogonalAssay Orthogonal Assay (e.g., AlphaLISA) DoseResponse->OrthogonalAssay Confirmed Hits CellBased Cell-Based Assay (Target Engagement & Phenotype) OrthogonalAssay->CellBased Triaged Hits CounterScreen Counter-Screening (Promiscuity/Interference Assays) OrthogonalAssay->CounterScreen ValidatedHits Validated Hits (Lead Optimization Candidates) CellBased->ValidatedHits

Figure 1: A strategic workflow for an HTS campaign targeting indazolone derivatives.

Primary Screening Assays: Identifying Initial Hits

The choice of the primary assay is dictated by the biological target. Given that kinases are a major target class for indazolones, this guide will focus on kinase inhibition assays.[1][3] Homogeneous, miniaturizable assays with a high signal-to-background ratio are ideal for HTS.[14]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a robust technology for HTS due to its sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[15] The LanthaScreen® technology is a common example.[16]

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A terbium-labeled antibody (donor) binds to the phosphorylated substrate, which is labeled with fluorescein (acceptor). When the donor and acceptor are in close proximity, excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a specific FRET signal.[16]

TR_FRET_Kinase_Assay cluster_0 No Kinase Activity (or Inhibition) cluster_1 Kinase Activity Kinase_inactive Kinase No_FRET No FRET Signal Substrate_inactive Fluorescein-Substrate ATP_inactive ATP Antibody_inactive Tb-Antibody Kinase_active Kinase Substrate_active Fluorescein-Substrate-P Kinase_active->Substrate_active Phosphorylation FRET_Signal TR-FRET Signal Substrate_active->FRET_Signal Energy Transfer ATP_active ATP -> ADP Antibody_active Tb-Antibody Antibody_active->Substrate_active Binding

Figure 2: Principle of a TR-FRET kinase assay.

Protocol: 384-Well TR-FRET Kinase Assay [16][17]

  • Reagent Preparation: Prepare kinase, fluorescein-labeled substrate, and ATP solutions in the appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 20-50 nL of each indazolone derivative (typically at 10 mM in DMSO) to the wells of a low-volume 384-well assay plate.[13] This results in a final screening concentration of ~10 µM.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and fluorescein-labeled substrate to each well.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to detect both ATP-competitive and non-competitive inhibitors.[17]

  • Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.

  • Detection: Add 10 µL of a stop/detection solution containing EDTA (to stop the reaction) and the terbium-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the terbium (~495 nm) and fluorescein (~520 nm) wavelengths after a time delay.[15]

ParameterRecommended ValueRationale
Plate Format384-well, low-volume, blackMinimizes reagent usage and reduces background fluorescence.[6]
Final Assay Volume20 µLSuitable for automated liquid handling and miniaturization.[13]
Compound Conc.10 µMStandard concentration for single-point primary screening.
DMSO Tolerance< 1%High concentrations of DMSO can inhibit enzyme activity.[13]
Z'-factor> 0.5Ensures assay quality and statistical separation of controls.

Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be confirmed and further characterized.

Dose-Response Analysis

Initial hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to confirm their activity and determine their potency (IC₅₀). This step helps to eliminate false positives that are active only at the high concentration used in the primary screen.

Orthogonal Biochemical Assay: AlphaLISA

To ensure that the observed activity is not an artifact of the primary assay technology, hits should be validated using an orthogonal assay that employs a different detection method.[13] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent choice.

Principle: In a kinase assay, a biotinylated substrate is phosphorylated. Streptavidin-coated Donor beads bind the biotinylated substrate, and an antibody-conjugated Acceptor bead recognizes the phospho-motif. When the beads are brought into proximity, excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent emission at ~615 nm.[18][19]

Protocol: 384-Well AlphaLISA Kinase Assay [19][20]

  • Kinase Reaction: Perform the kinase reaction as described in the TR-FRET protocol (steps 1-5), but using a biotinylated substrate. White 384-well plates are typically used for luminescent assays.

  • Detection Mix Addition: Add a mix of Streptavidin-Donor beads and anti-phospho-antibody-conjugated Acceptor beads.

  • Incubation: Incubate the plate in the dark for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

Cell-Based Assays: Assessing Activity in a Physiological Context

Biochemical hits must be tested in a cellular context to confirm target engagement and assess their effect on cell signaling and viability.

Target Engagement Assay

Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the indazolone derivative directly binds to the target kinase within the cell.

Cell Viability/Cytotoxicity Assay

A crucial secondary assay is to determine the compound's effect on cell proliferation and viability, particularly for oncology applications.[21][22][23] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method.[24][25]

Principle: This assay quantifies ATP, an indicator of metabolically active cells.[26][27] The reagent lyses the cells and provides luciferase and its substrate, which generates a "glow-type" luminescent signal proportional to the amount of ATP present.[24][27]

Protocol: CellTiter-Glo® Viability Assay [26][27]

  • Cell Plating: Seed cells in a 384-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the indazolone derivatives in a dose-response manner for 24-72 hours.

  • Reagent Equilibration: Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27]

  • Data Acquisition: Record luminescence using a plate luminometer.

Counter-Screening: Identifying and Eliminating Artifacts

A significant challenge in HTS is the identification of "frequent hitters" or promiscuous compounds that interfere with assay technologies rather than specifically interacting with the target.[28][29][30]

Common Mechanisms of Assay Interference:

  • Compound Aggregation: At high concentrations, some molecules form colloidal aggregates that non-specifically inhibit enzymes.[31]

  • Fluorescence Interference: Compounds may absorb or emit light at the wavelengths used in the assay.

  • Reactivity: Some compounds may react covalently and non-specifically with proteins.

Protocol: Detergent Counter-Screen for Aggregators [31]

  • Repeat Key Assay: Re-run the primary biochemical assay (e.g., TR-FRET) for confirmed hits.

  • Add Detergent: Perform the assay in parallel in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

  • Analyze Results: A significant loss of inhibitory activity in the presence of the detergent strongly suggests that the compound acts via an aggregation-based mechanism.[31]

Statistical models and analysis of historical screening data can also help flag potential frequent hitters based on their chemical structures or behavior across multiple screens.[28][32][33]

Conclusion

The successful discovery of novel, bioactive indazolone derivatives requires a meticulously planned and executed HTS campaign. By employing a strategic workflow that combines robust primary screening technologies like TR-FRET, orthogonal validation with methods such as AlphaLISA, and critical cell-based and counter-screening assays, researchers can confidently identify and validate high-quality hit compounds. This systematic approach maximizes the efficiency of the drug discovery process and provides a solid foundation for subsequent lead optimization efforts.

References

Application Note: 1-Methyl-1H-indazol-3(2H)-one as a Versatile Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Agrochemical Research

Introduction: The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This significance is increasingly mirrored in agrochemical research, where the unique electronic and structural properties of indazole derivatives are leveraged to develop novel herbicides, fungicides, and insecticides.[3][4] 1-Methyl-1H-indazol-3(2H)-one (CAS: 1006-19-5), a specific derivative, represents a key starting material and a central building block for creating libraries of potential agrochemicals. The presence of the N-methyl group enhances metabolic stability and modulates solubility, while the 3-oxo group provides a reactive handle for diverse chemical modifications. This guide details the synthesis, potential applications, and robust screening protocols for evaluating this compound and its analogs in an agrochemical context, providing researchers with the foundational knowledge to explore this promising chemical space.

Section 1: Physicochemical Properties & Synthesis

A thorough understanding of a compound's properties is critical for experimental design. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1006-19-5[5][6]
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [6]
Appearance White to off-white solid[7]
Purity Typically ≥97%[6]
Protocol 1.1: Synthesis of this compound

The synthesis of this compound can be approached by first forming the indazolone core followed by N-methylation. This protocol is adapted from established methods for indazolone and N-methyl indazole synthesis.[8][9]

Rationale: This two-step process is efficient. The initial cyclization of o-hydrazinobenzoic acid is a classic and high-yielding method to form the indazolone ring.[8] The subsequent N-methylation using a methylating agent like methyl iodide in the presence of a base is a standard and effective method for attaching the methyl group to the nitrogen atom of the heterocyclic ring.[9]

Step 1: Synthesis of 1,2-dihydro-indazol-3-one from o-hydrazinobenzoic acid [8]

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 23.1 g (0.125 mol) of o-hydrazinobenzoic acid hydrochloride, 70 mL of water, and 7 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 30 minutes. A pale yellow solution should form.

  • Transfer the solution to an evaporating dish and concentrate it on a steam bath to approximately one-quarter of its original volume.

  • Allow the solution to cool. The indazolone product will crystallize.

  • Collect the nearly colorless indazolone crystals by filtration, wash with two 25-mL portions of cold water, and air-dry. The expected yield is 90–98%.

  • Optional Purification: Recrystallize from methanol to obtain white needles with a melting point of 250–252 °C.

Step 2: N-Methylation to Yield this compound (Adapted from[9])

  • In a dry flask under a nitrogen atmosphere, suspend 60% sodium hydride (NaH) in an oil dispersion (0.67 g, 0.0176 mole) in 50 mL of dry dimethylformamide (DMF).

  • Slowly add a solution of the synthesized 1,2-dihydro-indazol-3-one (0.0159 mole) in 20 mL of dry DMF to the stirred NaH suspension at room temperature. Stir until the evolution of hydrogen gas ceases.

  • Add a solution of methyl iodide (4.23 g, 0.030 mole) in 10 mL of DMF dropwise to the reaction mixture.

  • After the addition is complete, stir for 15 minutes, then warm the mixture to 50 °C for 30 minutes.

  • Cool the reaction to ambient temperature and dilute with 300 mL of ice/water.

  • Extract the aqueous mixture with methylene chloride (2 x 100 mL).

  • Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the resulting solid by flash column chromatography or recrystallization to obtain pure this compound.

Section 2: The Indazolone Scaffold in Agrochemical Research

The indazole scaffold is a recurring motif in successful agrochemicals. Its rigid bicyclic structure and ability to participate in hydrogen bonding make it an ideal backbone for interacting with biological targets in weeds, fungi, and insects. Recent research has highlighted novel indazole-containing picolinic acids with potent herbicidal activity and indazole carboxamides developed as commercial insecticides.[10][11] This establishes a strong rationale for exploring new derivatives. This compound serves as an excellent starting point for generating structural diversity to target various agrochemical endpoints.

Caption: Logical map of this compound as a central scaffold for developing diverse agrochemicals.

Section 3: Protocols for Agrochemical Screening

The following protocols provide standardized methods for the preliminary evaluation of this compound and its derivatives for fungicidal, herbicidal, and insecticidal properties.

Protocol 3.1: In Vitro Fungicidal Activity Assay

Principle: This protocol uses the mycelium growth rate method to assess the compound's ability to inhibit the growth of key plant pathogenic fungi.[12][13] The diameter of fungal growth on a treated medium is compared to that on an untreated control medium.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Test compound (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Gibberella zeae, Botrytis cinerea, Phytophthora infestans)[12]

  • Positive control: Hymexazol or Carbendazim[12]

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound at 10 mg/mL in DMSO. Prepare similar stocks for the positive control.

  • Prepare molten PDA medium and cool to 45-50 °C.

  • To create a final test concentration of 50 µg/mL, add 0.5 mL of the 10 mg/mL stock solution to 99.5 mL of molten PDA. Mix thoroughly and pour into sterile petri dishes.

  • Prepare a solvent control plate containing only DMSO (0.5 mL in 99.5 mL PDA) and a negative control plate with no additives. Also, prepare plates with the positive control.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each prepared petri dish.

  • Seal the plates with paraffin film and incubate at 25 ± 1 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions once the growth in the negative control plate has almost covered the dish.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelial growth on the negative control plate, and T is the average diameter on the treated plate.

  • Compounds showing significant inhibition (>60%) should be further tested at a range of concentrations to determine the EC₅₀ (Effective Concentration for 50% inhibition) value.[12]

Protocol 3.2: Herbicidal Activity Screening (Petri Dish Assay)

Principle: This method evaluates the pre-emergence herbicidal activity of a compound by measuring its effect on the seed germination and root elongation of a model plant species.[10]

Materials:

  • Petri dishes (90 mm) with filter paper

  • Test compound

  • Acetone and Tween-80

  • Seeds of a model monocot (e.g., Sorghum bicolor) and dicot (e.g., Amaranthus retroflexus)

  • Positive control: Glyphosate or a relevant commercial herbicide[14]

  • Growth chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of test solutions (e.g., 10, 50, 100 µg/mL) in water containing 0.5% acetone and 0.1% Tween-80 to ensure solubility and wetting.

  • Prepare a solvent control (0.5% acetone, 0.1% Tween-80) and a positive control solution.

  • Place two layers of filter paper in each petri dish and add 5 mL of the respective test or control solution.

  • Arrange 20 seeds of the chosen test plant evenly on the surface of the moist filter paper.

  • Seal the dishes and place them in a growth chamber at 25 °C with a 12h/12h light/dark cycle.

  • After 5-7 days, count the number of germinated seeds and measure the root length of each seedling.

  • Calculate the percent inhibition of germination and root growth relative to the solvent control.

  • Compounds showing significant activity can be advanced to more complex post-emergence greenhouse trials.[15]

Protocol 3.3: Insecticidal Activity Assay (Aphid Leaf-Dip Method)

Principle: This assay assesses the contact toxicity of the compound against a common sucking pest, such as the cowpea aphid (Aphis craccivora).

Materials:

  • Test compound

  • Acetone and Triton X-100

  • Broad bean (Vicia faba) seedlings

  • Adult apterous (wingless) aphids

  • Positive control: Imidacloprid

  • Ventilated containers

Procedure:

  • Prepare test solutions at various concentrations (e.g., 100, 200, 400 µg/mL) in an aqueous solution containing 0.1% acetone and 0.05% Triton X-100. Prepare solvent and positive controls similarly.

  • Excise leaves from healthy broad bean seedlings.

  • Dip each leaf into the respective test solution for 10-15 seconds, ensuring complete coverage. Allow the leaves to air dry.

  • Place the treated leaves into ventilated containers with a moist filter paper to maintain turgor.

  • Introduce 20-30 adult aphids onto each treated leaf.

  • Maintain the containers at 23 ± 1 °C.

  • After 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.

  • Calculate the mortality rate for each treatment, correcting for any mortality in the solvent control using Abbott's formula.

  • Determine the LC₅₀ (Lethal Concentration for 50% of the population) for active compounds.

Section 4: Lead Optimization Strategy

Initial screening may reveal that this compound has modest or specific activity. The next crucial phase is lead optimization, where analogs are systematically synthesized and tested to improve potency, spectrum, and safety.

Structure-Activity Relationship (SAR) Insights: Based on the broader indazole and pyrazole literature, certain structural modifications are known to influence bioactivity:

  • Aryl Substitutions (C5, C6): Introducing electron-withdrawing groups (e.g., halogens, CF₃) or electron-donating groups (e.g., OCH₃) on the benzene ring can significantly impact herbicidal and fungicidal activity.[10][13]

  • Modification at the 3-position: The 3-oxo group can be converted to other functionalities, such as amines or ethers, to explore different binding interactions. The 1H-indazole-3-amine structure is a known effective fragment for binding to kinase enzymes.[16]

  • N-substituent: While this guide focuses on the N1-methyl derivative, exploring other alkyl or aryl groups at this position can alter the compound's pharmacokinetic properties.

Lead_Optimization_Workflow Start This compound (Screening Hit) SAR SAR Analysis (Identify key positions for modification) Start->SAR Synthesis Synthesize Analog Library (e.g., C5/C6 substitutions) SAR->Synthesis Screening Bio-Screening (Fungicide, Herbicide, Insecticide Assays) Synthesis->Screening Data Data Analysis (EC50 / LC50) Screening->Data Data->SAR Iterate Potent Potent Lead Compound Data->Potent Optimization Goal Met

Caption: A typical lead optimization cycle starting from an initial screening hit.

Conclusion

This compound is a strategically important molecule for modern agrochemical research. While it may not be a final product itself, its true value lies in its role as a foundational scaffold. Its straightforward synthesis and multiple sites for chemical modification allow research teams to rapidly generate and test diverse chemical libraries. By employing the robust screening protocols detailed in this guide, scientists can effectively probe the potential of novel indazolone derivatives, paving the way for the discovery of the next generation of high-efficacy, safe, and sustainable crop protection solutions.

References

Application Notes & Protocols for the Acylation of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed protocols and theoretical insights for the acylation of 1-Methyl-1H-indazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The document outlines methodologies for achieving selective N-acylation and discusses the critical parameters that govern regioselectivity. It is intended for researchers, chemists, and drug development professionals seeking to functionalize this versatile building block.

Introduction: The Significance of this compound

This compound is a privileged heterocyclic structure frequently incorporated into pharmacologically active molecules. The indazolone core is a key component in a wide range of therapeutics, including anti-inflammatory, antitumor, and anti-HIV agents.[1] Acylation of this scaffold is a critical synthetic step, enabling the introduction of diverse functional groups that can modulate the compound's biological activity, pharmacokinetic properties, and potential for further chemical modification.

The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the acylation reaction. The molecule exists in tautomeric equilibrium between an amide form and an iminol (lactam-lactim) form, presenting two potential nucleophilic sites for acylation: the nitrogen at the 2-position (N-acylation) and the oxygen at the 3-position (O-acylation). The reaction outcome is highly dependent on the choice of reagents and conditions. This guide provides a framework for understanding and controlling these factors to achieve the desired acylated product.

Core Principles: Understanding Regioselectivity

The regiochemical outcome of the acylation is a classic example of kinetic versus thermodynamic control, influenced by the interplay of the substrate's nucleophilicity, the electrophilicity of the acylating agent, and the reaction environment.

  • Tautomerism: The this compound scaffold can exist in two tautomeric forms. The amide tautomer is generally more stable, but the deprotonated anion (indazolonate) is a hybrid of two resonance structures, with negative charge density on both the N-2 and O-3 atoms.

  • Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom. According to HSAB theory, soft nucleophiles tend to react preferentially with soft electrophiles, while hard nucleophiles favor hard electrophiles. Highly reactive acylating agents like acyl chlorides are considered hard electrophiles and often favor reaction at the harder oxygen nucleophile under certain conditions, but reaction at nitrogen is also very common. Less reactive acid anhydrides , often activated by a catalyst, can be modulated to favor one site over the other.

  • Influence of the Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) will fully deprotonate the substrate, generating the indazolonate anion. The solvent can then influence which resonance contributor is more reactive. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to facilitate these reactions.[2][3]

  • Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored pathway, as the oxygen atom is typically more sterically accessible. However, the resulting O-acyl product (an enol ester) can sometimes rearrange to the more thermodynamically stable N-acyl product, especially under prolonged reaction times or elevated temperatures.[2][4]

Below is a diagram illustrating the key tautomeric forms and the competitive acylation pathways.

G cluster_start This compound cluster_pathways Reaction Pathways cluster_products Acylation Products Start Starting Material Deprotonation Deprotonation (Base, e.g., NaH) Start->Deprotonation Add Base Anion Indazolonate Anion (Resonance Hybrid) Deprotonation->Anion Forms Anion N_Acyl N-Acylation Product (Thermodynamically Favored) Anion->N_Acyl Acylating Agent (e.g., Acyl Chloride) O_Acyl O-Acylation Product (Kinetically Favored) Anion->O_Acyl Acylating Agent (e.g., Anhydride) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous THF B Cool to 0 °C (Inert Atmosphere) A->B C Add NaH Portion-wise B->C D Stir for 30-60 min C->D E Add Acyl Chloride Dropwise at 0 °C D->E F Warm to RT & Stir (Monitor by TLC) E->F G Quench with sat. NH4Cl solution F->G H Extract with Ethyl Acetate G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, DMAP, & Base in Anhydrous DCM B Stir to Dissolve A->B C Add Acid Anhydride at Room Temp. B->C D Stir for 4-24 hours (Monitor by TLC) C->D E Dilute with DCM D->E F Wash with Water & Brine E->F G Dry, Filter, Concentrate F->G H Purify via Column Chromatography G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Methylation of 1H-Indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of N-methylation of 1H-indazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will delve into the mechanistic nuances, provide field-proven troubleshooting advice, and offer detailed protocols to help you achieve your desired methylation outcomes with high efficiency and regioselectivity.

Introduction: The Challenge of Regioselectivity

The N-methylation of 1H-indazol-3(2H)-one and its derivatives is a common yet challenging reaction in medicinal chemistry. The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of regioisomers upon alkylation.[1][2] The regiochemical outcome is a delicate balance of kinetic and thermodynamic factors, heavily influenced by reaction conditions.[1][3] Understanding and controlling these factors is paramount for the successful synthesis of the desired isomer.

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4][5] Consequently, the N1-methylated product is often the thermodynamically favored isomer, while the N2-methylated product is typically the result of kinetic control.[1][3] This guide will provide you with the necessary tools to selectively navigate these pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2-methylated products?

This is the most common issue encountered during the N-methylation of indazoles. The indazolide anion, formed upon deprotonation by a base, is an ambident nucleophile, meaning it can react at either nitrogen atom.[6] The formation of a mixture of N1 and N2 regioisomers is often the default outcome unless conditions are carefully optimized to favor one pathway over the other.[5][7][8]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity?

Several critical factors dictate the N1/N2 ratio of your product:

  • Choice of Base and Solvent: This is arguably the most crucial factor. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) are known to favor the formation of the thermodynamically more stable N1-isomer.[1][9][10][11][12] Conversely, conditions that do not allow for equilibration may lead to the kinetically favored N2-isomer.[1]

  • Steric and Electronic Effects: The substituents on the indazole ring play a significant role. Bulky groups at the C3 position can sterically hinder attack at the N2 position, thus favoring N1-methylation. Conversely, electron-withdrawing groups at the C7 position can favor N2-alkylation.[6][13]

  • Nature of the Methylating Agent: The reactivity and structure of the methylating agent can influence the regioselectivity. Common electrophilic methyl sources include iodomethane, dimethyl sulfate, and dimethyl carbonate.[14][15]

  • Temperature and Reaction Time: These parameters can affect the kinetic versus thermodynamic control of the reaction. Higher temperatures and longer reaction times may allow for equilibration to the more stable N1-isomer.

Troubleshooting Guide

Scenario 1: Low Yield of the Desired N-Methylated Product

Problem: My reaction is giving a low yield of the methylated product, with a significant amount of starting material remaining.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Insufficient Base Ensure you are using a sufficient excess of base (typically 1.1-1.5 equivalents) to fully deprotonate the indazolone.
Inactive Base Sodium hydride can be deactivated by moisture. Use freshly opened or properly stored NaH. Consider titrating the base if its activity is .
Low Reaction Temperature While some reactions are run at 0°C to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Short Reaction Time The reaction may require more time to go to completion. Continue monitoring until the starting material is consumed.
Poor Quality Reagents/Solvents Ensure your methylating agent is of high purity and your solvent is anhydrous, especially when using moisture-sensitive reagents like NaH.[16]
Scenario 2: Poor Regioselectivity - Mixture of N1 and N2 Isomers

Problem: I am obtaining a mixture of N1 and N2-methylated products and I want to favor one over the other.

Solutions for Favoring N1-Methylation (Thermodynamic Product):

Parameter Recommended Condition Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that promotes the formation of the thermodynamically stable N1-isomer.[1][9][10][11][12]
Solvent Tetrahydrofuran (THF)An aprotic solvent that works well with NaH and favors N1-selectivity.[1][9][10][11][12]
Temperature Start at 0°C for deprotonation, then allow to warm to room temperature after adding the methylating agent.This allows for controlled deprotonation and then equilibration to the thermodynamic product.
Methylating Agent Methyl iodide or Dimethyl sulfateThese are common and effective electrophiles for this transformation.

Solutions for Favoring N2-Methylation (Kinetic Product):

Parameter Recommended Condition Rationale
Base Weaker bases like K₂CO₃ or organic bases like DABCO.[1]These conditions may not fully deprotonate the indazolone, leading to a kinetically controlled reaction.
Solvent Polar aprotic solvents like DMF.[1]Can influence the reactivity of the indazolide anion.
Methylating Agent Dimethyl carbonate (DMC) can be effective for N2-methylation under certain conditions.[1]The choice of methylating agent can significantly impact regioselectivity.[3][17]
Temperature Lower temperatures may favor the kinetic product.

Experimental Protocols

Protocol 1: Selective N1-Methylation of 1H-Indazol-3(2H)-one

This protocol is designed to favor the thermodynamically controlled N1-methylated product.

Materials:

  • 1H-Indazol-3(2H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of 1H-indazol-3(2H)-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add the methylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-methylated indazolone.

Protocol 2: Selective N2-Methylation using Dimethyl Carbonate

This protocol is adapted from conditions known to favor the kinetically controlled N2-isomer in similar systems.[1]

Materials:

  • 1H-Indazol-3(2H)-one

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-indazol-3(2H)-one (1.0 equivalent) and DABCO (1.0 equivalent) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction to a temperature that allows for a reasonable reaction rate (e.g., 80-100°C) and stir for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N2-methylated indazolone.

Visualization of Reaction Pathways

N_Methylation_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Indazolone 1H-Indazol-3(2H)-one Thermodynamic Thermodynamic Control (e.g., NaH, THF) Indazolone->Thermodynamic Deprotonation Kinetic Kinetic Control (e.g., DABCO, DMC, DMF) Indazolone->Kinetic Activation N1_Product N1-Methylated Product (Thermodynamically Favored) Thermodynamic->N1_Product Methylation N2_Product N2-Methylated Product (Kinetically Favored) Kinetic->N2_Product Methylation

Caption: Control of N-methylation regioselectivity.

Analytical Characterization

Distinguishing between the N1 and N2-methylated isomers is crucial. While TLC and LC-MS can indicate the presence of different products, NMR spectroscopy is essential for definitive structural assignment. Techniques like 1H-1H NOE and HMBC NMR experiments can be used to establish the connectivity and spatial relationships within the molecule, allowing for unambiguous identification of the N1 and N2 regioisomers.[10]

References

Technical Support Center: Regioselectivity in the Alkylation of Indazolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective alkylation of indazolones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole functionalization. The dual nucleophilicity of the indazole ring system presents a formidable challenge, often leading to mixtures of N1 and N2 alkylated products.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve predictable and high-yielding regioselective alkylation of indazolones in your laboratory.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the alkylation of indazolones in a practical question-and-answer format.

Question 1: My indazolone alkylation is yielding a mixture of N1 and N2 isomers. What are the primary factors controlling regioselectivity, and how can I influence the outcome?

Answer: The formation of a mixture of N1 and N2 alkylated products is the most common challenge in indazolone chemistry. The regioselectivity is a delicate balance of several interconnected factors:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring are paramount. Bulky substituents at the C3 position tend to favor N1 alkylation due to steric hindrance around the N2 position.[1] Conversely, electron-withdrawing groups, such as nitro (NO₂) or carboxylates (CO₂Me), at the C7 position can steer the alkylation towards the N2 position.[3][4]

  • Choice of Base and Solvent: This is arguably the most critical experimental parameter to control regioselectivity. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[3][4] In contrast, polar aprotic solvents like dimethylformamide (DMF) with carbonate bases often lead to mixtures.[5] Some studies have shown that acidic conditions can favor N2-alkylation.[1]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent also play a role. While less documented as a primary directing factor, it can influence the kinetic versus thermodynamic outcome.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][6] Consequently, conditions that allow for equilibration, often higher temperatures and longer reaction times, tend to favor the formation of the more stable N1-alkylated product.[3][7] N2-alkylation is often the kinetically favored pathway.[8]

Question 2: I am aiming for selective N1-alkylation. What is the mechanistic reasoning behind using NaH in THF, and what are the key experimental considerations?

Answer: The high N1-selectivity observed with NaH in THF, particularly with C3-substituted indazoles bearing a carbonyl group, is attributed to a chelation effect. It is postulated that the sodium cation coordinates with the N2 nitrogen and the oxygen atom of the C3 substituent, forming a tight ion pair.[3][9] This coordination effectively blocks the N2 position, directing the incoming electrophile to the N1 position.

Visualizing the Path to Selectivity

The following diagrams illustrate the key factors and workflows discussed.

G cluster_factors Factors Influencing Regioselectivity cluster_products Alkylation Products Indazolone Indazolone Substrate Base_Solvent Base & Solvent (e.g., NaH/THF, Cs2CO3/DMF) Substituents Substituents (Steric & Electronic) Electrophile Alkylating Agent (R-X) Temp_Time Temperature & Time (Kinetic vs. Thermodynamic) N1_Product N1-Alkylated Indazolone (Thermodynamically Favored) Base_Solvent->N1_Product Control leads to N2_Product N2-Alkylated Indazolone (Kinetically Favored) Base_Solvent->N2_Product Control leads to Substituents->N1_Product Control leads to Substituents->N2_Product Control leads to Electrophile->N1_Product Control leads to Electrophile->N2_Product Control leads to Temp_Time->N1_Product Control leads to Temp_Time->N2_Product Control leads to G Start Start: Indazolone Substrate Conditions Select Reaction Conditions: Base, Solvent, Temperature Start->Conditions Reaction Perform Alkylation Reaction Conditions->Reaction Workup Reaction Workup and Quenching Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR, MS Purification->Analysis N1_Product Desired N1-Alkylated Product Analysis->N1_Product Confirm N1 N2_Product Desired N2-Alkylated Product Analysis->N2_Product Confirm N2 End End N1_Product->End N2_Product->End

References

Technical Support Center: Purification of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the purification of 1-Methyl-1H-indazol-3(2H)-one. As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested insights to address common challenges encountered during the isolation of this and structurally related indazolone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities in the synthesis of N-methylated indazoles may include:

  • Isomeric Byproducts: The most common impurity is often the undesired isomer, 2-Methyl-1H-indazol-3(2H)-one, which can be challenging to separate due to similar physical properties. The methylation of the indazole core can occur at either the N1 or N2 position, frequently leading to a mixture of isomers[1].

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials such as 1H-indazol-3(2H)-one or the methylating agent (e.g., methyl iodide, dimethyl sulfate) and their degradation products may be present.

  • Over-methylated Products: In some cases, methylation can occur at other positions on the molecule, leading to quaternized salts or other polysubstituted byproducts.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as inorganic salts, are common impurities that can often be removed with straightforward purification techniques.

Q2: Which purification technique is generally most effective for this compound?

A2: Both column chromatography and recrystallization are effective methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

  • Column Chromatography is highly effective for separating compounds with different polarities, making it ideal for removing both more polar and less polar impurities, including the 2-methyl isomer[2][3].

  • Recrystallization is an excellent technique for removing small amounts of impurities from a large amount of the desired compound, provided a suitable solvent system can be identified. It is particularly useful for achieving high crystalline purity on a larger scale[4].

Q3: How can I quickly assess the purity of my this compound fractions during purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative assessment of purity during column chromatography or for checking the effectiveness of a recrystallization. By spotting the crude material, purified material, and collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired product from impurities. An optimal solvent system for TLC will show good separation between the spot for your product and any impurity spots, with an Rf value for the product ideally between 0.2 and 0.4[5].

Troubleshooting Guides

Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from its impurities based on differential adsorption to a stationary phase[2].

Logical Flow for Troubleshooting Column Chromatography

cluster_start Start cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Crude Product poor_separation Poor Separation of Isomers start->poor_separation Issue no_elution Product Not Eluting start->no_elution Issue streaking Streaking of Compound start->streaking Issue gradient Use a Shallow Gradient Elution poor_separation->gradient Solution solvent_system Optimize Solvent System via TLC poor_separation->solvent_system Solution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Solution check_solubility Check Compound Solubility no_elution->check_solubility Solution adjust_pH Adjust Mobile Phase pH streaking->adjust_pH Solution lower_concentration Load a Lower Concentration of Sample streaking->lower_concentration Solution end Pure Product gradient->end solvent_system->end increase_polarity->end check_solubility->end adjust_pH->end lower_concentration->end

Caption: Troubleshooting common issues in column chromatography.

Problem 1: Poor separation of the 1-methyl and 2-methyl isomers.

  • Possible Cause: The polarity of the eluent is not optimized to resolve the two isomers, which likely have very similar polarities.

  • Solution:

    • TLC Optimization: Before running the column, perform a detailed TLC analysis with various solvent systems. A common starting point for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane[6]. Test a range of ratios to find a system that shows the greatest separation between the product and the isomeric impurity.

    • Shallow Gradient Elution: Employ a shallow gradient elution during the column chromatography. Start with a low polarity mobile phase and gradually increase the polarity. This can often enhance the separation of closely eluting compounds. For example, you could start with 10% ethyl acetate in hexanes and slowly increase to 30% ethyl acetate over several column volumes.

    • Alternative Stationary Phases: While silica gel is the most common stationary phase, consider using alumina (neutral, acidic, or basic) or a bonded-phase silica gel (e.g., phenyl- or cyano-bonded phases) which can offer different selectivities for isomeric separation[7].

Problem 2: The product is not eluting from the column.

  • Possible Cause: The eluent is too non-polar, causing your compound to be strongly adsorbed to the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, the addition of a small amount of methanol (1-5%) can significantly increase the eluting power[6]. Be cautious, as too much methanol can sometimes dissolve the silica gel.

    • Check Compound Stability: Ensure that your compound is stable on silica gel. Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica. If you suspect degradation, you can use a different stationary phase like neutral alumina, or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the silica surface[6].

Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline material by leveraging differences in solubility of the compound and its impurities in a given solvent at different temperatures.

Workflow for Recrystallization

cluster_workflow Recrystallization Workflow A Solvent Screening B Dissolution in Minimum Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Washing with Cold Solvent E->F G Drying F->G

Caption: A typical workflow for purification by recrystallization.

Problem 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is too high, or the cooling process is too rapid, causing the compound to come out of solution as a liquid (oil) rather than forming a crystal lattice.

  • Solution:

    • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.

    • Solvent Combination: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. For indazolone derivatives, combinations like ethanol/water, acetone/water, or ethyl acetate/hexanes can be effective[1][4].

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

      • Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Change Solvent System: Your compound may be too soluble in the chosen solvent. Experiment with different solvents or solvent systems where the compound has lower solubility at room temperature.

Problem 3: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used for washing the crystals.

  • Solution:

    • Optimize Solvent Choice: Select a solvent in which your compound is highly soluble at elevated temperatures but has very low solubility at low temperatures.

    • Minimize Washing Solvent: Wash the collected crystals with the minimum amount of ice-cold recrystallization solvent necessary to remove residual impurities.

    • Second Crop of Crystals: Concentrate the mother liquor (the solution from which the crystals were filtered) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to facilitate the elution of your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Polarity of ImpuritiesRecommended Starting EluentGradient To
Less Polar95:5 Hexanes:Ethyl Acetate70:30 Hexanes:Ethyl Acetate
More Polar100% Dichloromethane98:2 Dichloromethane:Methanol
Isomeric Mixture90:10 Hexanes:Ethyl Acetate80:20 Hexanes:Ethyl Acetate (shallow gradient)
Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or acetone/water[1][8].

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

Technical Support Center: Byproduct Formation in the Synthesis of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 1-Methyl-1H-indazol-3(2H)-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary challenge in this synthesis: the formation of regioisomeric byproducts. Our goal is to equip you with the mechanistic understanding and practical protocols required to optimize your reaction for yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the N-methylation of 1H-indazol-3(2H)-one.

Q1: My reaction produced a significant byproduct with the same mass as my target molecule. What is it and why does it form?

A: The most common byproduct in this synthesis is the regioisomeric 2-Methyl-2H-indazol-3(2H)-one . The indazole scaffold is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2) that can be alkylated.[1] The formation of a mixture of N1 and N2 alkylated products is a well-documented challenge in indazole chemistry.[2][3]

The ratio of these two isomers is the result of a competition between thermodynamic and kinetic control.[4][5]

  • Kinetic Product (N2-Methyl): The lone pair of electrons on the N2 nitrogen is often considered more sterically accessible and kinetically favored for attack by the electrophile (e.g., methyl iodide).[5]

  • Thermodynamic Product (N1-Methyl): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7] Consequently, the N1-alkylated product is typically the more stable isomer. Reaction conditions that allow for equilibration will favor the N1 product.

Q2: How can I definitively identify the desired N1-methyl isomer versus the N2-methyl byproduct?

A: While TLC and LC-MS can show the presence of two isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.

  • ¹H NMR: The chemical shift of the N-methyl protons can be indicative, but the difference may be subtle (0.1-0.2 ppm).[8]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are more diagnostic. For instance, in some indazole systems, the C3 carbon signal for the 1H tautomer appears further downfield (132-133 ppm) compared to the 2H tautomer (123-124 ppm).[8]

  • 2D NMR (HMBC/NOESY): These techniques provide the most conclusive evidence.

    • HMBC (Heteronuclear Multiple Bond Correlation): For the N1-isomer, you should observe a correlation between the N1-methyl protons and the C7a carbon of the indazole core. This correlation will be absent in the N2-isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): In the N1-isomer, a through-space interaction (NOE) can often be observed between the N1-methyl protons and the H7 proton on the benzene ring.

Q3: What reaction conditions maximize the formation of the desired this compound (N1-alkylation)?

A: To favor the thermodynamically more stable N1-isomer, you should employ conditions that promote thermodynamic control. A widely successful strategy involves using a strong, non-nucleophilic base in a polar aprotic solvent.[2][9]

The combination of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) is highly effective.[2][4] This system irreversibly forms the indazolide anion. In this environment, the reaction proceeds towards the most stable product, yielding excellent N1-regioselectivity (>99% in some cases for substituted indazoles).[2][9]

Q4: My current protocol gives a poor N1:N2 ratio. What conditions might be accidentally favoring the N2-byproduct?

A: Conditions that favor kinetic control can lead to higher proportions of the N2-isomer. These may include:

  • Weaker Bases: Using bases like potassium carbonate (K₂CO₃) in solvents like DMF can lead to reversible deprotonation and a mixture of isomers.[10]

  • Protic Solvents: The presence of protic solvents can influence the solvation of the indazolide anion and affect the regioselectivity of the subsequent alkylation.

  • Phase Transfer Catalysis: Some phase transfer conditions have been reported to produce mixtures of N1 and N2 products.[1]

  • Reaction Temperature: Lower temperatures may favor the kinetically controlled N2-product, although the relationship is complex and depends heavily on the base and solvent system.

Q5: Besides the N2-isomer, are there other potential byproducts I should be aware of?

A: While the N2-isomer is the principal concern, other byproducts are possible, though typically minor under controlled conditions:

  • O-Alkylation: 1H-indazol-3(2H)-one exists in tautomeric equilibrium with 1H-indazol-3-ol. Alkylation at the oxygen atom would yield 3-methoxy-1-methyl-1H-indazole . This is generally less favorable than N-alkylation but can occur, especially if using alkylating agents like dimethyl sulfate.

  • Degradation Products: Use of excessively high temperatures or harsh, non-inert conditions can lead to degradation of the starting material or product, resulting in a complex mixture of impurities.[11]

  • Over-methylation: If a very strong methylating agent (e.g., trimethyloxonium tetrafluoroborate) is used in excess, it's conceivable to form a quaternary ammonium salt, although this is unlikely with standard methyl iodide or dimethyl sulfate protocols.

Troubleshooting Guide: Optimizing Regioselectivity

This guide provides a structured approach to diagnosing and solving poor regioselectivity in your synthesis.

Scenario: Your reaction yields a low N1:N2 isomer ratio (e.g., less than 90:10).

Primary Suspects: Suboptimal base and/or solvent choice, presence of moisture.

Troubleshooting Workflow:

G cluster_base Base Analysis cluster_solvent Solvent Analysis cluster_conditions Conditions Check start Problem: Poor N1:N2 Selectivity check_base Step 1: Evaluate the Base start->check_base base_is_weak Is the base K₂CO₃, Cs₂CO₃, or another weak base? check_base->base_is_weak check_solvent Step 2: Evaluate the Solvent solvent_is_dmf Is the solvent DMF, MeCN, or another polar aprotic solvent? check_solvent->solvent_is_dmf check_conditions Step 3: Check Reaction Conditions is_anhydrous Are all reagents and solvents strictly anhydrous? check_conditions->is_anhydrous protocol Step 4: Adopt Recommended Protocol base_is_strong Is the base NaH? base_is_weak->base_is_strong Yes base_is_weak->base_is_strong use_nah Action: Switch to NaH (≥1.1 eq). This favors irreversible deprotonation and thermodynamic control. base_is_weak->use_nah base_is_weak->use_nah Yes base_is_strong->check_solvent Yes use_nah->check_solvent solvent_is_thf Is the solvent anhydrous THF? solvent_is_dmf->solvent_is_thf Yes solvent_is_dmf->solvent_is_thf use_thf Action: Switch to anhydrous THF. This solvent system is proven to give high N1-selectivity with NaH. solvent_is_dmf->use_thf solvent_is_dmf->use_thf Yes solvent_is_thf->check_conditions Yes use_thf->check_conditions is_inert Is the reaction run under an inert atmosphere (N₂ or Ar)? is_anhydrous->is_inert Yes is_anhydrous->is_inert ensure_dry Action: Dry solvent over molecular sieves. Ensure glassware is oven-dried. Moisture quenches NaH and affects reactivity. is_anhydrous->ensure_dry is_anhydrous->ensure_dry No is_inert->protocol Yes ensure_dry->is_inert

Caption: Troubleshooting workflow for poor N1:N2 regioselectivity.

Recommended Protocols & Methodologies
Protocol 3.1: Synthesis of this compound with High N1-Selectivity

This protocol is optimized for thermodynamic control to maximize the yield of the desired N1-isomer.

Materials:

  • 1H-Indazol-3(2H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1H-indazol-3(2H)-one (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per gram of starting material) via cannula or syringe. Stir the suspension.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise over 15 minutes. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The reaction should become a clearer solution as the sodium salt forms.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to separate the N1-isomer from any minor N2-byproduct and other impurities.

Protocol 3.2: Isomer Identification by HMBC

This section outlines the key correlation to look for in an HMBC spectrum to confirm the N1-methyl structure.

Caption: Key HMBC correlation for identifying the N1-methyl isomer.

Data Summary: Influence of Reaction Conditions

The choice of base and solvent is the most critical factor influencing the N1:N2 product ratio. The following table summarizes general trends reported in the literature for indazole alkylation.[2][6][9][10]

BaseSolventTypical OutcomeControl TypeReference(s)
NaH THF Excellent N1-Selectivity (>95:5) Thermodynamic [2],[9]
K₂CO₃DMFMixture of N1 and N2 isomersMixed/Kinetic[10]
Cs₂CO₃DMFMixture of N1 and N2 isomersMixed/Kinetic[1]
NaHDMFGood N1-Selectivity, but often lower than THFThermodynamic[2]
CH₃I (neat, heat)NonePredominantly N2-isomerKinetic[5]

References

Technical Support Center: Synthesis of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indazol-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and ensuring product purity. The indazolone core is a privileged scaffold in medicinal chemistry, making efficient and reliable synthetic routes paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Overview of Synthetic Challenges

The synthesis of this compound typically involves two key stages: the formation of the core 1H-indazol-3(2H)-one ring system, followed by N-methylation. While seemingly straightforward, the process is often plagued by issues of low yield and, most notably, a lack of regioselectivity during the methylation step. The indazolone precursor possesses two nucleophilic nitrogen atoms (N1 and N2), and methylation can occur at either position, leading to a mixture of the desired N1-methylated product and the isomeric N2-methylated byproduct.[3] Controlling this regioselectivity is the most critical factor in achieving a high yield of the target molecule.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My overall yield is consistently low. What are the primary factors to investigate?

Low overall yield can stem from inefficiencies in either the cyclization to form the indazolone core or the subsequent methylation step.

Possible Cause A: Inefficient Ring Formation

The initial construction of the indazolone ring is the foundation of the synthesis. A common route involves the reductive cyclization of an ortho-substituted nitroarene, such as a derivative of 2-nitrobenzoic acid or 2-nitrobenzyl alcohol.[1][4][5]

  • Expert Insight: Incomplete conversion during this stage is a frequent culprit. For reductive cyclizations, the choice and activity of the reducing agent are critical. Methods using bis(pinacolato)diboron (B2(OH)4) offer mild and efficient conditions for N-N bond formation without the need for a metal catalyst.[1] Photochemical routes, while elegant, may require specialized equipment.[5] Ensure your starting materials are pure and the reaction is driven to completion by monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Possible Cause B: Poor Regioselectivity in Methylation

This is the most common reason for low yields of the desired product. The formation of the undesired 2-methyl-2H-indazol-3(2H)-one isomer consumes starting material and complicates purification.[3]

  • Expert Insight: The regiochemical outcome is highly dependent on the reaction conditions, particularly the choice of methylating agent, base, and solvent.[6] Basic conditions often lead to mixtures. For instance, using methyl iodide with a base like potassium carbonate can result in significant amounts of the N2-isomer.[6] To favor the thermodynamically more stable N1 isomer, conditions that allow for equilibrium or are sterically directed are preferred.

Solution Workflow for Low Yield:

G start Low Overall Yield Detected check_cyclization Analyze Cyclization Step (TLC/LC-MS) start->check_cyclization check_methylation Analyze Methylation Step (NMR of crude product) start->check_methylation incomplete_cyclization Problem: Incomplete Cyclization check_cyclization->incomplete_cyclization poor_selectivity Problem: Poor N1/N2 Regioselectivity check_methylation->poor_selectivity optimize_cyclization Solution: Optimize - Reaction time/temp - Reagent stoichiometry - Consider alternative route incomplete_cyclization->optimize_cyclization optimize_methylation Solution: Modify Methylation Protocol - Change methylating agent - Adjust base/solvent system - See Table 1 poor_selectivity->optimize_methylation

Caption: Troubleshooting workflow for low yield.

Question 2: How can I prevent the formation of the N2-methyl isomer?

Controlling regioselectivity is key. The formation of the N1 versus the N2 isomer is a classic case of thermodynamic versus kinetic control, influenced heavily by the nature of the reactants.

  • Mechanistic Insight: The indazolone anion is an ambident nucleophile. Methylation at N2 is often kinetically faster, while the N1-methyl product is typically more thermodynamically stable.[2] Your goal is to establish reaction conditions that favor the formation of the N1 product.

  • Strategic Solutions:

    • Choice of Methylating Agent: Less reactive methylating agents can improve selectivity. While dimethyl sulfate and methyl iodide are common, they can be aggressive and lead to poor selectivity under basic conditions.[6] A highly effective alternative is methyl 2,2,2-trichloroacetimidate under acidic conditions (e.g., with a catalytic amount of trifluoromethanesulfonic acid), which has been shown to afford high regioselectivity for the N1 position.[6]

    • Metal Salt Coordination: Using alkaline earth metal oxides or alkoxides, such as calcium oxide, can form a dianion intermediate where the metal coordinates with both the N1 nitrogen and the carboxylate (if starting from indazole-3-carboxylic acid), directing the methylating agent to the N1 position.[7]

    • Solvent and Base System: The polarity of the solvent and the nature of the counter-ion from the base can influence the site of alkylation. Aprotic polar solvents like DMF are common, but systematically screening solvents is advisable.

Table 1: Comparison of Methylation Conditions for Indazoles

Methylating Agent Base/Acid Typical Solvent Predominant Isomer Reference
Methyl Iodide K₂CO₃ DMF Mixture of N1 and N2 [6]
Dimethyl Sulfate NaH THF/DMF Mixture, often N2 favored [3][7]
Diazomethane + BF₃·Et₂O N/A (Acidic) Ether N1 (75% yield) [6]
Methyl 2,2,2-trichloroacetimidate TfOH (cat.) Ethyl Acetate N1 (High selectivity) [6]

| Dimethyl Sulfate | Calcium Oxide | Methanol | N1 (via dianion) |[7] |

Visualizing the Regioselectivity Problem:

G cluster_0 Indazolone Precursor cluster_1 Methylating Agent (e.g., CH3I) cluster_2 Products Indazolone Indazol-3(2H)-one Anion N1_Product This compound (Desired, Thermodynamic Product) Indazolone->N1_Product  Attack at N1 N2_Product 2-Methyl-2H-indazol-3(2H)-one (Isomer, Kinetic Product) Indazolone->N2_Product  Attack at N2 MeI CH₃-X MeI->Indazolone

References

stability and degradation of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-indazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established principles of organic chemistry, forced degradation studies on related pharmaceutical compounds, and available literature on indazole derivatives.

I. Troubleshooting Guide: Stability and Degradation

This section addresses specific issues you might encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Inconsistent analytical results or appearance of new peaks in HPLC analysis over a short period.

Potential Cause: Your compound may be degrading under the current storage or experimental conditions. The indazole core, while aromatic, can be susceptible to certain environmental factors.[1][2]

Troubleshooting Steps:

  • Review Storage Conditions:

    • Question: How are you storing the compound?

    • Insight: this compound should ideally be stored in a cool, dark, and dry place.[3] Exposure to light, elevated temperatures, and humidity can accelerate degradation.

    • Recommendation: Store the solid compound in a tightly sealed, amber vial at 2-8°C. For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, store them at -20°C or -80°C and minimize freeze-thaw cycles.

  • Assess Solvent Stability:

    • Question: What solvent are you using to dissolve the compound?

    • Insight: The choice of solvent can significantly impact the stability of your compound. Protic solvents, especially under non-neutral pH, can facilitate hydrolysis.

    • Recommendation: For initial experiments, use aprotic solvents like acetonitrile or DMSO. If aqueous buffers are required, conduct a preliminary study to assess stability at your desired pH and temperature. It is advisable to maintain the pH as close to neutral as possible unless the experimental design requires acidic or basic conditions.

  • Perform a Forced Degradation Study:

    • Insight: A systematic forced degradation study can help identify the specific conditions under which your compound is unstable.[1][4] This involves intentionally subjecting the compound to harsh conditions to predict its long-term stability.

    • Protocol: See the detailed protocol for a basic forced degradation study in Section III.

Issue 2: Loss of compound potency or concentration in aqueous buffer solutions.

Potential Cause: The compound is likely undergoing hydrolysis. The lactam-like functionality within the indazolone ring system can be susceptible to cleavage under acidic or basic conditions.

Troubleshooting Steps:

  • pH Optimization:

    • Question: What is the pH of your aqueous buffer?

    • Insight: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in the indazolone ring.

    • Recommendation: Determine the optimal pH range for stability by preparing solutions in a series of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration over time using a stability-indicating method like HPLC.

  • Temperature Control:

    • Question: At what temperature are you running your experiment?

    • Insight: Hydrolysis rates are highly dependent on temperature.

    • Recommendation: If experimentally feasible, conduct your experiments at lower temperatures to minimize hydrolytic degradation.

Potential Hydrolytic Degradation Pathway:

cluster_0 Acidic or Basic Conditions This compound This compound (Lactam Structure) Ring-Opened Product Potential Ring-Opened Carboxylic Acid Product This compound->Ring-Opened Product H2O

Caption: Potential hydrolytic degradation of this compound.

Issue 3: Discoloration of the compound or solution upon exposure to air or light.

Potential Cause: This may indicate oxidative degradation or photodecomposition.

Troubleshooting Steps:

  • Protection from Light:

    • Question: Are you protecting your compound and solutions from light?

    • Insight: Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light.

    • Recommendation: Always handle the compound in a dimly lit area. Use amber vials or wrap containers with aluminum foil. For photosensitive experiments, use appropriate light filters.

  • Inert Atmosphere:

    • Question: Is your experiment sensitive to atmospheric oxygen?

    • Insight: While the provided search results do not specify oxidative liability for this exact molecule, related heterocyclic structures can be prone to oxidation.

    • Recommendation: If you suspect oxidative degradation, especially when working with solutions for extended periods or at elevated temperatures, consider de-gassing your solvents and blanketing the reaction vessel with an inert gas like nitrogen or argon.

Potential Oxidative Degradation Pathway:

cluster_1 Oxidative Stress (e.g., H2O2) This compound This compound N-Oxide or\nRing-Oxidized Products Potential N-Oxide or Ring-Oxidized Products This compound->N-Oxide or\nRing-Oxidized Products [O]

Caption: Potential oxidative degradation pathways.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: The shelf life is highly dependent on the storage conditions. When stored as a solid in a tightly sealed container in a cool, dark, and dry place, the compound should be stable for an extended period. For solutions, it is always recommended to prepare them fresh. A re-test date should be established based on your internal stability studies.

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method, typically a reversed-phase HPLC-UV method, is one that can separate the intact drug from its degradation products.[1][2] To develop such a method, you will need to generate samples of the degraded compound through forced degradation studies (see Section III). The analytical method should then be optimized to achieve baseline separation between the parent peak and all degradant peaks.

Q3: Are there any known incompatibilities with common excipients?

Q4: What are the likely degradation products I should look for?

A4: Based on the structure, the most probable degradation pathways are hydrolysis of the lactam ring to form a ring-opened carboxylic acid derivative, and potentially oxidation to form N-oxides or hydroxylated species on the aromatic ring. The exact nature of the degradants would need to be confirmed by structural elucidation techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

III. Experimental Protocols

Protocol: Basic Forced Degradation Study

This protocol outlines the conditions for a basic forced degradation study to assess the intrinsic stability of this compound.[5] The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants.[4]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • For the solution-based stress conditions, neutralize the acidic and basic samples before dilution.

    • Prepare samples from the solid-state stress conditions by dissolving a known amount in the mobile phase.

    • Analyze all samples, including a control sample (unstressed), by a suitable HPLC-UV method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation.

    • Assess peak purity of the parent compound to ensure the method is stability-indicating.

Forced Degradation Workflow:

Start Start: 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid) (80°C) Start->Thermal Photo Photolytic (Solid/Solution) (ICH Q1B) Start->Photo Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

IV. Data Summary

Table 1: General Stability Profile and Recommended Conditions

ConditionPotential for DegradationRecommended Handling/Storage
pH High susceptibility outside neutral pHUse buffers between pH 6-8. Minimize exposure time to acidic or basic conditions.
Temperature Degradation rate increases with temperatureStore at 2-8°C. Conduct experiments at controlled room temperature or below.
Light Potential for photodecompositionStore and handle in amber vials or protect from light.
Oxidation Possible susceptibilityFor long-term solution storage or oxygen-sensitive reactions, use degassed solvents and an inert atmosphere.

V. References

  • Analytical Methods. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • MedCrave online. (2016). Forced degradation studies. Retrieved from medcraveonline.com

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • BLDpharm. (n.d.). This compound. Retrieved from bldpharm.com

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from ncbi.nlm.nih.gov

  • Forced Degradation – A Review. (2022). Retrieved from [invalid URL removed]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from typeset.io

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from ncbi.nlm.nih.gov

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from pubs.acs.org

  • NIH. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from ncbi.nlm.nih.gov

  • AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from americanelements.com

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [invalid URL removed]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Retrieved from jddtonline.info

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from pubs.acs.org

  • Sigma-Aldrich. (n.d.). 1-methyl-1h-indazol. Retrieved from sigmaaldrich.com

  • ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from researchgate.net

  • ResearchGate. (n.d.). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. Retrieved from researchgate.net

  • PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide. Retrieved from pubchem.ncbi.nlm.nih.gov

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov

  • RSC Publishing. (n.d.). The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. Retrieved from pubs.rsc.org

  • Organic Chemistry Portal. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Retrieved from organic-chemistry.org

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [invalid URL removed]

  • BLD Pharm. (n.d.). 1-Methyl-1H-indazol-6-ol. Retrieved from bldpharm.com

  • ResearchGate. (2025). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O-2 Mediated Intramolecular C-H Amination. Retrieved from researchgate.net

  • PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved from pubchem.ncbi.nlm.nih.gov

  • NIH. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from ncbi.nlm.nih.gov

  • Thermo Scientific. (n.d.). 1-Methyl-1H-indazole-3-carbaldehyde, 97%. Retrieved from fishersci.de

  • RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from pubs.rsc.org

  • Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). (2018). Retrieved from [invalid URL removed]

References

Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indazol-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Indazole derivatives are crucial scaffolds in medicinal chemistry, found in numerous FDA-approved drugs for oncology and antiemetic therapies.[1][2][3] However, the seemingly straightforward N-methylation of the indazole core presents significant regioselectivity and safety challenges upon scale-up.[2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up synthesis in a direct question-and-answer format.

Issue 1: Poor Regioselectivity and Presence of a Major Isomeric Byproduct

Question: My initial scale-up batch shows a significant impurity with the same mass as my target product in the LC-MS analysis. I suspect it's the N2-methylated isomer. How can I definitively identify this byproduct, and what strategies can I employ to maximize the formation of the desired N1-isomer, this compound?

Answer:

Your suspicion is highly likely correct. The N-alkylation of indazoles is a classic example of a reaction with competing, isomeric products: the N1- and N2-alkylated indazoles.[4] The ratio of these isomers is critically dependent on the reaction conditions, which control whether the reaction proceeds under kinetic or thermodynamic control.[5]

1. Confirming Isomer Identity: While LC-MS confirms an isomer, it cannot distinguish between them. The definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • ¹H NMR: The chemical shifts of the protons on the indazole ring, particularly the proton at the 3-position (if unsubstituted) and the N-methyl group, will be distinct for each isomer.

  • HMBC/NOESY: For unambiguous assignment, 2D NMR techniques are invaluable. An HMBC experiment on the desired N1-isomer should show a correlation between the N-methyl protons and the C7a carbon of the indazole core.[4]

2. Maximizing N1-Selectivity (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5] Therefore, to favor the N1-methylated product, you must establish conditions that allow the reaction to proceed under thermodynamic control. This involves forming the more stable indazolide anion and allowing it to equilibrate before the methylation occurs.

  • Mechanism: The key is to use a strong, non-nucleophilic base to fully deprotonate the indazole, forming an ambident anion. In a suitable aprotic solvent, this anion equilibrates to the thermodynamically favored N1-anion. The subsequent addition of the methylating agent then "traps" this more stable isomer.

  • Recommended Conditions:

    • Base: Sodium hydride (NaH, 60% dispersion in oil) is a highly effective choice.[5][7] It irreversibly deprotonates the indazole, and the hydrogen gas evolution drives the reaction. Use at least 1.1-1.2 equivalents.

    • Solvent: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are standard.[5][7]

    • Procedure:

      • Under an inert atmosphere (Nitrogen or Argon), suspend NaH in anhydrous THF.

      • Slowly add a solution of the 1H-indazol-3(2H)-one starting material at 0 °C.

      • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation and equilibration to the N1-anion.[5]

      • Cool the reaction back to 0 °C before the slow, dropwise addition of the methylating agent (e.g., dimethyl sulfate or methyl iodide).[5]

By contrast, conditions favoring the kinetic N2-isomer often involve milder bases or proton-donating solvents, where the more sterically accessible and potentially more nucleophilic N2 position reacts faster.[5][8] These conditions must be avoided.

Issue 2: Purification Challenges and Removing the N2-Isomer at Scale

Question: My reaction produced a 90:10 mixture of N1:N2 isomers. Column chromatography is not a viable option for the 50 kg scale I am targeting. What are practical, large-scale methods for removing the N2-isomer?

Answer:

This is a critical scale-up challenge. The best strategy is always to optimize the reaction to minimize the impurity's formation. However, when faced with an isomeric mixture, several process-scale purification techniques can be explored.

  • Recrystallization: This is the most common and cost-effective method at scale. The success of recrystallization depends on finding a solvent system where the desired N1-isomer and the undesired N2-isomer have significantly different solubilities.

    • Action Plan: Conduct a systematic solvent screening. Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, and mixtures thereof) to identify a system that either selectively precipitates the N1-isomer in high purity upon cooling or leaves the N2-isomer in the mother liquor. A historical synthesis of a related compound, 1-methylindazole-3-carboxylic acid, successfully used crystallization from petroleum ether to isolate the pure 1-isomer.[9]

  • Slurry Washing: If the solubility difference is not large enough for a full recrystallization, a slurry wash may be effective. This involves stirring the crude solid mixture in a specific solvent at a controlled temperature for a period, then filtering. The solvent is chosen to selectively dissolve the N2-isomer while leaving the N1-isomer as a solid.

  • Salt Formation: Investigate the pKa differences between the two isomers. It may be possible to selectively form a salt (e.g., a hydrochloride or tosylate salt) of one isomer that can be precipitated or extracted, allowing for separation.

Issue 3: Ensuring Safety and Managing Reaction Exotherms

Question: I am planning the first kilogram-scale run using sodium hydride and dimethyl sulfate. What are the primary safety hazards and how should I design the process to control them?

Answer:

Safety is paramount. Both sodium hydride and dimethyl sulfate are highly hazardous, and their reaction is exothermic. A robust process safety plan is non-negotiable.

1. Reagent Hazards:

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas, posing a fire and explosion risk. It should always be handled under an inert atmosphere.[5]

  • Dimethyl Sulfate (DMS): Extremely toxic, carcinogenic, and corrosive.[9] It is readily absorbed through the skin. All handling must be done in a closed or well-contained system with appropriate personal protective equipment (PPE), including butyl rubber gloves. An immediate quenching solution (e.g., dilute aqueous ammonia) must be available for any spills or decontamination.

2. Process Controls for Scale-Up:

  • Inert Atmosphere: The reactor must be thoroughly purged with nitrogen or argon before introducing NaH and anhydrous solvents. Maintain a positive inert gas blanket throughout the process.

  • Control of Exotherm: The methylation step is exothermic. Heat removal becomes less efficient as scale increases.

    • Reverse Addition: Add the indazole/NaH slurry to the methylating agent is not recommended . The standard and safer approach is the slow, controlled addition of the methylating agent to the indazolide anion slurry at a reduced temperature (e.g., 0-5 °C).[5]

    • Dosing Control: Use a dosing pump for the liquid methylating agent to ensure a slow, steady addition rate. Monitor the internal reaction temperature closely. The addition rate should be tied to the reactor's cooling capacity to prevent thermal runaway.

  • Quenching: The reaction quench is also a critical step. Never add water directly to a reaction containing active NaH.

    • Recommended Quench Procedure:

      • Slowly add a proton-donating but less reactive alcohol, such as isopropanol or butanol, to quench any remaining NaH.

      • Once the gas evolution ceases, slowly add water to dissolve the salts.

      • Proceed with the aqueous work-up.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methylating agents for this synthesis?

Several methylating agents can be used, with the choice often depending on a balance of reactivity, cost, safety, and selectivity.[9]

Methylating AgentFormulaKey CharacteristicsScale-Up Considerations
Dimethyl Sulfate (CH₃)₂SO₄Highly reactive, cost-effective, liquid.High toxicity and carcinogenicity .[9] Requires stringent handling procedures. Tends to favor N1-alkylation under thermodynamic control.
Methyl Iodide CH₃IVery reactive, volatile.Toxic and a suspected carcinogen.[9] Volatility can be a handling challenge at scale. Can give mixtures of N1/N2 products.[8][10]
Trimethyloxonium tetrafluoroborate (CH₃)₃O·BF₄Highly effective (Meerwein's reagent).Can suppress side-product formation but is more expensive and generates borate waste streams.[10]

Q2: Can this reaction be performed using a weaker base like potassium carbonate?

Using a weaker base like K₂CO₃ is possible, but it often leads to lower regioselectivity and a mixture of N1 and N2 products.[10] Weaker bases may not fully deprotonate the indazole, leading to a more complex reaction profile where the alkylation occurs on the neutral indazole molecule, which can favor the kinetically preferred N2 position. For high N1-selectivity at scale, a strong base like NaH is generally more reliable.[5]

Q3: Are there greener or safer alternative synthetic routes for scale-up?

The field is continuously evolving towards safer and more sustainable methods.

  • Flow Chemistry: Performing the methylation in a continuous flow reactor offers significant safety advantages.[11] It minimizes the volume of hazardous reagents being reacted at any given moment, provides superior temperature control to manage exotherms, and allows for safer, automated handling.[11]

  • Alternative Methylating Agents: Dimethyl carbonate (DMC) is considered a "green" methylating agent. However, it is less reactive and typically requires higher temperatures and pressures, which may not be compatible with all substrates and could affect selectivity.

Part 3: Visualized Workflow

Troubleshooting Decision Tree for Synthesis Optimization

This diagram outlines a logical workflow for troubleshooting common issues in the scale-up synthesis of this compound.

G start Start: Crude Product Analysis (LC-MS, NMR) check_purity Purity & Yield Acceptable? start->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity No end_ok End: Process Qualified check_purity->end_ok  Yes n2_isomer Impurity is N2-Isomer identify_impurity->n2_isomer sm_remaining High Starting Material (SM) identify_impurity->sm_remaining other_impurity Other Impurities Present identify_impurity->other_impurity thermo_control Action: Enhance Thermodynamic Control - Ensure >1.1 eq. strong base (NaH) - Use anhydrous aprotic solvent (THF/DMF) - Allow for equilibration time post-deprotonation - Slow addition of methylating agent at 0°C n2_isomer->thermo_control High N2 Content purification Action: Develop Scaleable Purification - Screen solvents for recrystallization - Attempt selective slurry washing - Investigate selective salt formation n2_isomer->purification Low N2 Content, but requires removal base_issue Action: Check Reaction Conditions - Verify quality/activity of base (NaH) - Ensure strictly anhydrous conditions - Check reaction temperature and time - Confirm stoichiometry of reagents sm_remaining->base_issue Yes end_rework Rework/Re-evaluate Process other_impurity->end_rework Analyze & Identify thermo_control->end_rework base_issue->end_rework purification->end_rework

References

Technical Support Center: Troubleshooting Indazolone Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indazolone derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and modifying the indazolone scaffold. The indazolone core is a privileged structure in medicinal chemistry, and its successful derivatization is often a critical step in the development of novel therapeutics.[1][2][3]

This resource provides practical, in-depth troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental challenges, offering logical, field-tested solutions to help you optimize your reactions, improve yields, and ensure the integrity of your final compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common causes of low to no yield in my N-arylation reaction?

    • How can I control the N1 vs. N2 regioselectivity during derivatization?

    • My purification is challenging due to persistent impurities. What are some common culprits and solutions?

    • Are there alternatives to palladium catalysts for C-C coupling reactions on the indazolone core?

  • In-Depth Troubleshooting Guides

    • Guide 1: Low or No Product Yield in Cross-Coupling Reactions

    • Guide 2: Managing Regioselectivity in N-Substitution Reactions

    • Guide 3: Identification and Mitigation of Side Products

  • Key Experimental Protocols

    • Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at C3

    • Protocol 2: Copper-Catalyzed N-Arylation of Indazolones (Chan-Evans-Lam Conditions)

    • Protocol 3: Regioselective N2-Protection using a SEM Group

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low to no yield in my N-arylation reaction?

A1: Low yields in N-arylation reactions of indazolones, such as the Buchwald-Hartwig or Chan-Evans-Lam couplings, are frequently traced back to a few key factors:

  • Catalyst Inactivity: The palladium or copper catalyst can be deactivated by oxygen or impurities in the reagents or solvents. Ensure all components are thoroughly degassed and that solvents are anhydrous. The choice of ligand is also critical; for copper-catalyzed reactions, diamine ligands are often effective.[4]

  • Inappropriate Base: The strength and solubility of the base are paramount. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often used.[5] The base must be strong enough to deprotonate the indazolone N-H but not so strong as to cause undesired side reactions.

  • Poor Substrate Solubility: Indazolones can have poor solubility in common organic solvents. Using a co-solvent system (e.g., dioxane/water) or switching to a higher boiling point solvent like DMF or toluene at elevated temperatures can improve solubility and reaction rates.[6]

  • Steric Hindrance: Highly substituted aryl halides or bulky groups on the indazolone ring can sterically impede the reaction. In such cases, increasing the reaction temperature or using a more active catalyst/ligand system may be necessary.

Q2: How can I control the N1 vs. N2 regioselectivity during derivatization?

A2: Controlling regioselectivity is a significant challenge in indazole chemistry. The electronic and steric environment of the indazole ring dictates the site of substitution.

  • Steric Effects: Bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 substitution.[7] Conversely, substitution at the C3 position can influence the N1/N2 ratio. For instance, a 3-iodoindazole has been shown to favor N1 arylation due to the steric hindrance at the N2 position.

  • Protecting Groups: The most reliable method for ensuring regioselectivity is the use of a protecting group. A 2-(trimethylsilyl)ethoxymethyl (SEM) group can be selectively introduced at the N2 position, allowing for derivatization at other positions, followed by deprotection.[7][8] This strategy is particularly useful for directing lithiation to the C3 position.[8]

  • Reaction Conditions: In some cases, reaction conditions can influence the N1/N2 ratio. For copper-catalyzed N-arylation, the choice of ligand and solvent can sometimes favor one isomer over the other, although this is often substrate-dependent.[4]

Q3: My purification is challenging due to persistent impurities. What are some common culprits and solutions?

A3: Purification issues often arise from side products or unreacted starting materials. Common impurities include:

  • Homocoupling of Boronic Acids: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. Using a slight excess of the indazolone halide and ensuring efficient catalyst activity can minimize this.

  • Dehalogenation of the Starting Material: The aryl halide starting material can be reduced, leading to the corresponding dehalogenated indazolone. This is often a sign of a problem with the catalytic cycle.

  • Positional Isomers: If regioselectivity is not well-controlled, you will have a mixture of N1 and N2 substituted products, which can be difficult to separate by standard column chromatography. A change in the chromatographic stationary or mobile phase, or the use of preparative HPLC may be necessary.

  • Residual Catalyst: Palladium or copper catalysts can be difficult to remove. Using specific scavengers or performing an aqueous workup with a chelating agent like EDTA can help.

For characterization and identification of these impurities, a combination of analytical techniques such as HPLC, LC-MS, and NMR is essential.[9][10]

Q4: Are there alternatives to palladium catalysts for C-C coupling reactions on the indazolone core?

A4: While palladium catalysts are the workhorse for Suzuki-Miyaura and other cross-coupling reactions, there are alternatives. Rhodium(III)-catalyzed C-H annulation reactions have been used to construct new rings fused to the indazolone core.[11] Additionally, some synthetic routes to the indazolone scaffold itself, such as photochemical cyclizations or reductive N-N bond formation, can bypass the need for metal catalysts in the initial ring-forming steps.[12][13] For N-arylation, copper-catalyzed methods are a common and effective alternative to palladium.[4][14]

In-Depth Troubleshooting Guides

Guide 1: Low or No Product Yield in Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in common cross-coupling reactions like Suzuki-Miyaura and Chan-Evans-Lam N-arylation.

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials with little to no desired product.

Troubleshooting Workflow:

G start Low/No Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check boronic_acid Boronic acid/ester stable? (Check for protodeboronation) reagent_check->boronic_acid If Suzuki halide Indazolone halide pure? reagent_check->halide base Base anhydrous and correct strength? reagent_check->base solvent Solvent dry and degassed? reagent_check->solvent catalyst_check 2. Assess Catalyst & Ligand System catalyst_source Catalyst source reliable? (Pd(0) vs Pd(II)) catalyst_check->catalyst_source ligand_choice Ligand appropriate for coupling? (Bulky, electron-rich) catalyst_check->ligand_choice catalyst_loading Increase catalyst loading? (e.g., from 2% to 5%) catalyst_check->catalyst_loading conditions_check 3. Evaluate Reaction Conditions temperature Temperature high enough? (Consider microwave heating) conditions_check->temperature time Reaction time sufficient? (Monitor over 24h) conditions_check->time mixing Is mixing adequate? conditions_check->mixing optimization 4. Systematic Optimization boronic_acid->catalyst_check halide->catalyst_check base->catalyst_check solvent->catalyst_check catalyst_source->conditions_check ligand_choice->conditions_check catalyst_loading->conditions_check temperature->optimization time->optimization mixing->optimization

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Causality and Solutions:

  • Reagent Integrity:

    • Cause: Boronic acids can degrade upon storage, leading to protodeboronation. Bases like K₂CO₃ or Cs₂CO₃ can be hygroscopic. Solvents may contain oxygen or water, which deactivates the catalyst.

    • Solution: Use fresh, high-purity reagents. Dry solvents using standard procedures (e.g., molecular sieves, distillation) and degas thoroughly with argon or nitrogen for at least 30 minutes. Ensure your base is freshly opened or has been stored in a desiccator.

  • Catalyst System:

    • Cause: The active catalytic species (usually Pd(0)) may not be forming efficiently from the precatalyst (e.g., Pd(OAc)₂). The ligand may not be suitable for the specific transformation, failing to stabilize the catalyst or promote reductive elimination.

    • Solution: For Suzuki reactions, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. For challenging couplings, use more advanced, electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos). In copper-catalyzed N-arylations, ensure the copper source is Cu(I) or that a reductant is implicitly present if using a Cu(II) source. Diamine ligands like DMEDA are often effective.[4][15]

  • Reaction Conditions:

    • Cause: Insufficient thermal energy can lead to slow reaction rates, especially with less reactive aryl chlorides or sterically hindered substrates.

    • Solution: Incrementally increase the reaction temperature. If conventional heating is ineffective, microwave irradiation can often dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[5] Monitor the reaction over an extended period (e.g., 24 hours) to ensure it has reached completion.

Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Citation
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Robust and commercially available catalysts effective for a range of substrates.[16]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Cs₂CO₃ is more soluble and often gives better results for challenging couplings.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DMEAqueous co-solvent aids in dissolving the inorganic base and facilitates transmetalation.[6][16]
Temperature 80-140 °C (conventional or microwave)Higher temperatures are often required to drive the reaction to completion.
Guide 2: Managing Regioselectivity in N-Substitution Reactions

Symptom: Formation of a mixture of N1 and N2 substituted indazolone isomers, confirmed by NMR or LC-MS.

Logical Approach to Controlling Regioselectivity:

G start Isomer Mixture Observed analysis 1. Analyze Substrate Sterics start->analysis conditions 3. Modify Reaction Conditions (Empirical) start->conditions If protection is not feasible c7_sub C7-substituent present? (Favors N2) analysis->c7_sub c3_sub C3-substituent present? (May favor N1) analysis->c3_sub protection 2. Implement Protecting Group Strategy n2_protection Protect N2 with SEM-Cl protection->n2_protection solvent_screen Screen solvents (e.g., Toluene vs. DMF) conditions->solvent_screen base_screen Screen bases (e.g., NaH vs. K2CO3) conditions->base_screen c7_sub->protection If N1 desired c3_sub->protection If N2 desired derivatize Perform desired N1-derivatization n2_protection->derivatize deprotect Deprotect N2 (TBAF or HCl) derivatize->deprotect

Caption: Decision tree for managing N1/N2 regioselectivity.

Detailed Causality and Solutions:

  • Inherent Substrate Bias:

    • Cause: The regiochemical outcome is fundamentally governed by the relative thermodynamic stability of the N1 and N2 substituted products and the kinetic accessibility of the corresponding transition states. Steric hindrance at the N1 position by a C7-substituent is a common reason for N2-selectivity.[7]

    • Solution: If the inherent selectivity is opposite to what is desired, a protecting group strategy is the most robust solution.

  • Protecting Group Strategy (The "Gold Standard"):

    • Cause: A protecting group physically blocks one of the nitrogen atoms, forcing the reaction to occur at the other. The SEM group is particularly effective for indazoles.

    • Solution: Treat the parent indazole with SEM-Cl. While this may initially give a mixture of N1 and N2 protected isomers, they are often separable. The desired N2-SEM-indazole can then be carried forward for subsequent derivatization at N1 or C3. The SEM group is stable to many reaction conditions but can be readily removed with fluoride sources (TBAF) or acid (HCl).[7][8]

  • Empirical Optimization (Less Reliable):

    • Cause: The association of the base's counter-ion and the solvent polarity can sometimes influence the nucleophilicity of one nitrogen over the other.

    • Solution: This approach is less predictable but can sometimes be effective. For example, in the N-arylation of indazole itself, different copper/ligand systems might show a slight preference for one isomer. A systematic screen of bases and solvents may reveal conditions that favor your desired product, but this is often substrate-specific.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at C3

This protocol is adapted for the coupling of a 3-bromo-N-protected-indazole with an arylboronic acid.[5][16]

  • Reaction Setup: To an oven-dried microwave vial, add the 3-bromo-N-protected-indazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Cs₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the vial to achieve a concentration of approximately 0.1 M with respect to the indazole.

  • Degassing: Seal the vial and purge with argon for 10 minutes.

  • Reaction: Place the vial in a preheated oil bath at 100 °C or in a microwave reactor set to 140 °C for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of Indazolones (Chan-Evans-Lam Conditions)

This protocol describes a general method for the N-arylation of an indazolone with an arylboronic acid.[4][14]

  • Reaction Setup: To a round-bottom flask, add Cu(OAc)₂ (1.5 equiv), the indazolone (1.0 equiv), and the arylboronic acid (2.0 equiv).

  • Solvent and Base Addition: Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of 0.1-0.2 M. Add triethylamine (2.0 equiv) or pyridine.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically open to the air. Monitor the reaction by TLC. The mixture will often be a heterogeneous blue or green slurry. Reaction times can vary from 2 to 24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Regioselective N2-Protection using a SEM Group

This protocol provides a method for the regioselective protection of the indazole N2 position.[7][8]

  • Reaction Setup: In a flask under an inert atmosphere (argon or nitrogen), add the parent indazole (1.0 equiv) and anhydrous THF.

  • Base Addition: Cool the solution to 0 °C and add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • SEM-Cl Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The N1 and N2 isomers can typically be separated by flash column chromatography. The N2 isomer is often the major product, especially with steric hindrance at C7.[7]

References

Technical Support Center: Managing Tautomeric Mixtures in Indazolone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazolones. This guide is designed to provide expert advice and practical solutions for managing the complexities of tautomerism in your chemical reactions. Indazolone scaffolds are crucial in medicinal chemistry, but their existence as a mixture of tautomers can present significant challenges in synthesis, purification, and characterization. This resource offers in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Understanding Indazolone Tautomerism: The Core Challenge

Indazolones, specifically 1,2-dihydro-3H-indazol-3-ones, can exist in multiple tautomeric forms due to proton migration. The most common equilibrium is between the keto form (3-indazolinone) and the enol form (3-hydroxyindazole). This equilibrium is not static; it is highly sensitive to environmental conditions, which can lead to reproducibility issues and difficulties in isolating the desired product. The different tautomers possess distinct chemical reactivity, physical properties, and potentially different pharmacological activities, making control over the tautomeric composition a critical aspect of your research.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with indazolones, providing insights into the underlying causes and actionable solutions.

Problem 1: My reaction is yielding a mixture of N1- and N2-alkylated products with poor regioselectivity.

Cause: Direct alkylation of indazolones often leads to a mixture of N1- and N2-substituted products because both nitrogen atoms are nucleophilic. The ratio of these products is highly dependent on the reaction conditions which influence the tautomeric equilibrium and the nature of the electrophile.[4]

Solutions:

  • Solvent Selection: The polarity of the solvent can significantly influence the tautomeric equilibrium and, consequently, the regioselectivity of the reaction. In solution, the 3-hydroxyindazole tautomer is often favored, which can lead to increased N2-alkylation.[4] Experiment with a range of solvents to find the optimal conditions for your desired isomer.

  • Choice of Base: The base used for deprotonation plays a critical role. For instance, in the absence of a base, alkylation of indazolin-3-ones in DMF tends to favor the N2-substituted product.[4]

  • Protecting Groups: Although it adds extra steps, the use of a protecting group on N1 can be a reliable method to ensure selective N2-functionalization, and vice-versa.

  • Temperature Control: Reaction temperature can affect the tautomeric equilibrium and the kinetics of the alkylation reaction. A systematic study of the effect of temperature on the product ratio is recommended.

Problem 2: I am struggling to isolate the desired tautomer from the reaction mixture.

Cause: Tautomers are isomers that readily interconvert, which can make their separation challenging. Even if separated, they might re-equilibrate to a mixture depending on the conditions.

Solutions:

  • Chromatography:

    • Flash Chromatography: This is a common method for separating tautomers. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial.[4]

    • Reversed-Phase HPLC: This technique can be effective for separating tautomers with different polarities. The pH of the mobile phase can be adjusted to manipulate the equilibrium and improve separation.[5]

    • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating isomers, including tautomers, and is often faster than traditional HPLC.[6]

  • Recrystallization: Exploiting the different solubilities of tautomers in various solvents can be an effective method for purification. A screening of different solvent systems is recommended to find conditions where one tautomer preferentially crystallizes. A mixture of solvents can sometimes provide better separation than a single solvent.[7]

Problem 3: I am observing inconsistent spectroscopic data for my indazolone product.

Cause: The presence of a mixture of tautomers in your sample will result in a complex spectroscopic profile, which can vary depending on the solvent used for analysis and the time elapsed since sample preparation.

Solutions:

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomeric mixtures. Look for distinct sets of signals corresponding to each tautomer. The integration of non-exchangeable protons can be used to determine the tautomeric ratio.

    • Be aware that proton exchange can broaden signals, especially for the NH and OH protons.

    • Running NMR in different deuterated solvents (e.g., DMSO-d₆, CDCl₃) can help to identify the different tautomers, as the equilibrium will shift depending on the solvent.[8][9]

  • IR Spectroscopy:

    • The keto form will show a characteristic C=O stretching band, while the enol form will exhibit an O-H stretching band. The presence and relative intensities of these bands can confirm the presence of a tautomeric mixture.[10]

  • UV-Vis Spectroscopy:

    • Tautomers have different chromophoric systems and will display distinct absorption spectra. This can be used to study the tautomeric equilibrium under different conditions, such as varying pH or solvent.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the main tautomeric forms of indazolones?

Indazolones primarily exist in a tautomeric equilibrium between the keto form (1,2-dihydro-3H-indazol-3-one) and the enol form (1H-indazol-3-ol). The position of the proton on the pyrazole ring can also vary, leading to 1H and 2H isomers of the enol form.[13][14][15]

Diagram: Tautomeric Equilibrium in Indazolones

Caption: Tautomeric forms of indazolone.

(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)

Q2: How does solvent polarity affect the tautomeric equilibrium of indazolones?

The tautomeric equilibrium of indazolones is highly sensitive to the solvent environment. Generally, polar and protic solvents can stabilize the more polar tautomer through hydrogen bonding. For instance, in aqueous solutions, the keto form of indazolinone is often the dominant species.[14][16] In less polar solvents, the enol form may be more favored.[15]

Table 1: Influence of Solvent on Indazolone Tautomerism

Solvent ClassPredominant Tautomer (General Trend)Rationale
Polar ProticKeto (3-indazolinone)Stabilizes the polar C=O bond through hydrogen bonding.
Polar AproticCan be a mixture, often favoring the keto formDipole-dipole interactions can stabilize the keto tautomer.
NonpolarEnol (3-hydroxyindazole)Favors the less polar tautomer.

Q3: Can the different tautomers of an indazolone-based drug have different biological activities?

Yes, it is highly likely. Tautomers have different three-dimensional shapes, hydrogen bonding capabilities, and electronic distributions. These differences can lead to distinct interactions with biological targets such as enzymes and receptors, resulting in varied pharmacological profiles.[1][2][3] Therefore, understanding and controlling the tautomeric form of a drug candidate is crucial in drug discovery.[17][18]

Q4: What is the best way to definitively characterize the tautomeric form of my indazolone product?

A combination of spectroscopic techniques is the most reliable approach:

  • Solid-State: Single-crystal X-ray diffraction provides unambiguous structural information for the tautomer present in the crystal lattice.

  • In Solution: A combination of 1D and 2D NMR experiments (¹H, ¹³C, HSQC, HMBC) is the gold standard for identifying and quantifying tautomers in solution. These experiments can help in assigning all the signals and confirming the connectivity of the atoms for each tautomer.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Substituted Indazolin-3-ones

This protocol is adapted for the selective synthesis of N2-substituted indazolin-3-ones in the absence of a base.[4]

  • Reaction Setup: To a stirred solution of the desired indazolin-3-one (1 mmol) in DMF (5 mL), add the alkyl halide (1.1 mmol).

  • Heating: Heat the reaction mixture at 100-150 °C. The optimal temperature will depend on the reactivity of the starting materials. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted indazolin-3-one.

Diagram: Workflow for Managing Indazolone Reactions

Workflow Start Start: Indazolone Reaction Reaction Reaction with Tautomeric Mixture Start->Reaction Analysis Analyze Product Mixture (TLC, LC-MS) Reaction->Analysis Problem Problem: Undesired Tautomer/Isomer Ratio Analysis->Problem Troubleshoot Troubleshoot Reaction Conditions (Solvent, Base, Temperature) Problem->Troubleshoot Optimize Separation Separation of Tautomers/Isomers (Chromatography, Recrystallization) Problem->Separation Isolate Troubleshoot->Reaction Iterate Characterization Characterize Isolated Products (NMR, IR, X-ray) Separation->Characterization DesiredProduct Desired Pure Tautomer/Isomer Characterization->DesiredProduct

Caption: A general workflow for tackling challenges with tautomeric mixtures in indazolone chemistry.

By understanding the principles of tautomerism and applying the troubleshooting strategies and analytical techniques outlined in this guide, you can gain better control over your indazolone reactions, leading to more reproducible results and accelerating your research and development efforts.

References

Technical Support Center: Purification of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyl-1H-indazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common issues encountered during the purification of this important heterocyclic compound. The methodologies described herein are based on established chemical principles and validated experimental practices to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities that may be present in the crude product. The synthesis of this compound, often involving the methylation of 1H-indazol-3(2H)-one, can lead to several common impurities.

Common Impurities:

  • Regioisomers: The most prevalent impurity is the N2-alkylated regioisomer, 2-Methyl-2H-indazol-3(2H)-one. The ratio of N1 to N2 methylation is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[1]

  • Unreacted Starting Material: Incomplete methylation will result in the presence of the starting material, 1H-indazol-3(2H)-one.

  • Over-methylation Products: In some cases, methylation can occur at other positions, though this is less common.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the methylating agent, can also be present.

Analytical Techniques for Impurity Profiling:

Before attempting purification, it is crucial to analyze the crude material to identify the major impurities and their relative concentrations. This will inform the selection of the most appropriate purification strategy.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and resolving regioisomers.[2]

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the impurity profile and is invaluable for developing a column chromatography method.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can identify and quantify organic impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.[2]

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

FAQ 1: Recrystallization

Q1: My recrystallization of this compound is not yielding pure product. What am I doing wrong?

A1: Recrystallization is a powerful technique for removing impurities, but its success is highly dependent on solvent selection and proper technique.

  • Causality of the Issue: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. If the impurities have similar solubility profiles to your product in the chosen solvent, simple recrystallization will be ineffective.

  • Troubleshooting Steps:

    • Solvent Screening: The key is to find a solvent system where this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below, while the impurities remain in solution upon cooling. A binary solvent system can often provide the necessary solubility gradient. For indazole derivatives, solvents like ethanol, methanol, ethyl acetate, or mixtures such as methanol/water have proven effective.[3][4]

    • Optimize Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath to maximize yield.[3]

    • Minimal Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent will reduce the recovery of your purified product.[3]

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a pre-selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

FAQ 2: Column Chromatography

Q2: I am having difficulty separating the N1 and N2 regioisomers of methyl-indazolone using column chromatography. What can I do to improve the separation?

A2: The separation of regioisomers by column chromatography can be challenging due to their similar polarities. Optimizing your chromatographic conditions is essential.

  • Causality of the Issue: The separation of compounds on a silica gel column is based on their differential adsorption to the stationary phase and solubility in the mobile phase. If the polarity of the eluent is too high, both isomers will elute quickly with poor separation. If it's too low, elution will be very slow, leading to band broadening and poor resolution.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides the best possible separation between the two spots corresponding to the regioisomers. Aim for an Rf value of 0.2-0.4 for the desired this compound.[3]

    • Gradient Elution: Employ a shallow gradient elution instead of an isocratic (constant solvent composition) one. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with similar polarities. For example, a gradient of 0% to 5% methanol in dichloromethane can be effective.[3]

    • Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a small volume of the starting eluent (e.g., 100% dichloromethane) and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Example Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf (1-Methyl Isomer)
Hexane:Ethyl Acetate (7:3)TLC screening~0.3
Dichloromethane:Methanol (98:2)Column ElutionVaries with gradient
Toluene:Acetone (8:2)Alternative System~0.4

III. Visualization of Purification Workflow

To provide a clearer understanding of the decision-making process in purifying this compound, the following diagrams illustrate the logical workflow.

Purification_Workflow Crude_Product Crude this compound Analysis Analyze by HPLC/TLC/NMR Crude_Product->Analysis Purity_Check Purity > 98%? Analysis->Purity_Check Final_Product Pure Product Purity_Check->Final_Product Yes Impurity_Profile Identify Major Impurities Purity_Check->Impurity_Profile No Recrystallization Attempt Recrystallization Impurity_Profile->Recrystallization Recrystallization_Success Purity > 98%? Recrystallization->Recrystallization_Success Recrystallization_Success->Final_Product Yes Column_Chromatography Perform Column Chromatography Recrystallization_Success->Column_Chromatography No Column_Success Purity > 98%? Column_Chromatography->Column_Success Column_Success->Final_Product Yes Further_Purification Consider Preparative HPLC Column_Success->Further_Purification No

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Flow Start Purification Attempt Fails Issue What is the issue? Start->Issue Poor_Separation Poor Separation of Isomers Issue->Poor_Separation Chromatography Low_Yield Low Yield Issue->Low_Yield Recrystallization Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Check_Cooling Ensure Slow Cooling in Recrystallization Low_Yield->Check_Cooling Gradient_Elution Use Gradient Elution Optimize_Solvent->Gradient_Elution Minimal_Solvent Use Minimal Hot Solvent Check_Cooling->Minimal_Solvent

Caption: Troubleshooting guide for common purification problems.

IV. References

  • BenchChem. (2025). Analysis of byproduct formation during the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate. 1

  • BenchChem. (2025). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification. 3

  • 1H-Indazole-3-carboxylic acid methyl ester analysis methods. (2024). BenchChem. 2

  • National Institute for Environmental Studies, Japan. (n.d.). Analytical Methods. 5

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 2018. 6

  • Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. 7

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 2024. 4

  • Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E, E64(11), o2257. 8

  • Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(11), o2257. --INVALID-LINK--

  • Auwers, K. v., & Dereser, R. (1919). Process for preparing 1-methylindazole-3-carboxylic acid. Chem. Ber., 52, 1340-1351. (Referenced in US Patent US20040248960A1) 9

  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. 10

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. 11

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. 12

  • PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). 13

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. 14

  • BLD Pharm. (n.d.). 1-Methyl-1H-indazol-6-ol. 15

  • Simeone, J., Hong, P., & McConville, P. R. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. 16

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. 17

  • CymitQuimica. (n.d.). 6-Bromo-1-methyl-1H-indazol-3(2H)-one. 18

  • National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. 19

References

Validation & Comparative

A Comparative Analysis of 1-Methyl- vs. 2-Methyl-1H-indazol-3(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the subtle art of isomer differentiation is paramount. The placement of a single methyl group can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two key positional isomers: 1-Methyl-1H-indazol-3(2H)-one and 2-Methyl-1H-indazol-3(2H)-one. While direct comparative studies on these specific isomers are scarce in the literature, this document synthesizes available data, offers insights based on established chemical principles of the indazole scaffold, and provides detailed experimental protocols to aid in their synthesis and characterization.

Introduction to the Isomers: A Question of Stability and Kinetics

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1]. The methylation of the 1H-indazol-3(2H)-one core at either the N1 or N2 position leads to two distinct isomers with potentially divergent properties.

Generally, N1-substituted indazoles are considered the thermodynamically more stable isomers, while N2-substituted indazoles are often the kinetically favored products in alkylation reactions[2]. This fundamental difference underpins the synthetic challenges and the distinct characteristics of each isomer.

G cluster_0 This compound cluster_1 2-Methyl-1H-indazol-3(2H)-one 1-Methyl 2-Methyl

Caption: Chemical structures of 1-Methyl- and 2-Methyl-1H-indazol-3(2H)-one.

Physicochemical Properties: A Comparative Overview

The position of the methyl group influences the electronic distribution and intermolecular interactions, leading to differences in physical properties. While comprehensive experimental data for both isomers is not available in a single source, the following table collates available and predicted information.

PropertyThis compound2-Methyl-1H-indazol-3(2H)-one
CAS Number 1006-19-5[3]1848-40-4[4]
Molecular Formula C₈H₈N₂O[3]C₈H₈N₂O[4]
Molecular Weight 148.16 g/mol [3]148.16 g/mol [4]
Melting Point Not availableNot available
Boiling Point 310.2 °C at 760 mmHg[3]Not available
Density 1.213 g/cm³[3]Not available
Solubility Insoluble in water; Soluble in DMSO and Methanol (Predicted)[5]Not available

The higher boiling point of the 1-methyl isomer may suggest stronger intermolecular forces, potentially arising from a more favorable packing in the liquid state. However, without experimental data for the 2-methyl isomer, a direct comparison remains speculative.

Spectroscopic Characterization: Distinguishing the Isomers

NMR spectroscopy is a powerful tool for unambiguously distinguishing between the N1 and N2 isomers of indazoles. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the methyl group.

Predicted Spectroscopic Features:

FeatureThis compound2-Methyl-1H-indazol-3(2H)-one
¹H NMR (N-CH₃) SingletSinglet
¹³C NMR (N-CH₃) Signal presentSignal present
Key Differentiator Chemical shifts of aromatic protons and carbonsChemical shifts of aromatic protons and carbons

Synthesis and Regioselectivity: A Practical Guide

The synthesis of N-methylated indazolones presents a challenge in controlling the regioselectivity of the methylation. The alkylation of the parent 1H-indazol-3(2H)-one can lead to a mixture of both N1 and N2 isomers. The choice of base, solvent, and methylating agent can influence the product ratio.

General Principles of Regioselective Alkylation
  • N1-Alkylation (Thermodynamic Control): Conditions that favor the formation of the more stable N1 isomer often involve the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF)[2][7].

  • N2-Alkylation (Kinetic Control): Conditions that favor the kinetically controlled N2 product are less consistently defined and can be influenced by various factors, including the substrate's electronic properties.

G Indazolone 1H-Indazol-3(2H)-one Base Base (e.g., NaH, K2CO3) Indazolone->Base Deprotonation N1_Isomer 1-Methyl Isomer (Thermodynamic) Base->N1_Isomer Alkylation N2_Isomer 2-Methyl Isomer (Kinetic) Base->N2_Isomer Alkylation MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4) MethylatingAgent->N1_Isomer MethylatingAgent->N2_Isomer Solvent Solvent (e.g., THF, DMF) Solvent->N1_Isomer Solvent->N2_Isomer

Caption: General workflow for the N-methylation of 1H-indazol-3(2H)-one.

Experimental Protocol: Regioselective Synthesis of this compound

This protocol is adapted from general procedures for N1-selective alkylation of indazoles[2][7].

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazol-3(2H)-one (1 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 1-methyl isomer.

Experimental Protocol: Synthesis of 2-Methyl-1H-indazol-3(2H)-one

Achieving high selectivity for the 2-methyl isomer is often more challenging. The following protocol is a general approach that may yield a mixture of isomers requiring careful separation.

  • Preparation: To a round-bottom flask, add 1H-indazol-3(2H)-one (1 equivalent) and a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a milder base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) and stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify by column chromatography. Careful analysis of the fractions is required to separate the N1 and N2 isomers.

Comparative Reactivity and Stability

The electronic differences between the two isomers are expected to influence their reactivity.

  • This compound: The N1-methyl group pushes electron density into the pyrazole ring, potentially making the C3-carbonyl oxygen more nucleophilic. The lone pair on the N2 nitrogen is available for coordination with metal ions.

  • 2-Methyl-1H-indazol-3(2H)-one: The N2-methyl group may sterically hinder reactions at the C3-carbonyl group. The lone pair on the N1 nitrogen is part of the aromatic system.

The greater thermodynamic stability of N1-substituted indazoles suggests that the 1-methyl isomer is the more stable of the two[2]. This has implications for long-term storage and reaction conditions where equilibration is possible.

Potential Applications and Performance

While specific comparative performance data for these two isomers is lacking, their potential applications can be inferred from the broader class of indazole derivatives, which are widely explored as:

  • Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in cancer therapy[1]. The different spatial arrangement of the methyl group in the two isomers could lead to distinct binding affinities and selectivities for different kinase targets.

  • Anti-inflammatory Agents: Indazole derivatives have been investigated for their anti-inflammatory properties[1]. The substitution pattern on the indazole ring is known to be critical for activity.

  • Agrochemicals: The indazole core is also found in some agrochemicals.

To evaluate the comparative performance, a battery of in vitro assays would be necessary, including kinase inhibition panels, anti-proliferative assays on various cell lines, and ADME-Tox profiling.

Conclusion and Future Directions

The comparative analysis of 1-Methyl- and 2-Methyl-1H-indazol-3(2H)-one highlights the critical importance of regiocontrol in the synthesis of indazole derivatives. The 1-methyl isomer is generally the thermodynamically preferred product, while the synthesis of the 2-methyl isomer often requires careful optimization to overcome the preference for N1-alkylation.

Significant gaps remain in the experimental characterization of these two fundamental isomers. Future work should focus on:

  • The development of highly regioselective and scalable synthetic routes to both isomers.

  • A comprehensive experimental determination and comparison of their physicochemical properties, including melting point and solubility.

  • Detailed spectroscopic analysis (NMR, IR, MS, and X-ray crystallography) to create a definitive reference for their identification.

  • Systematic evaluation of their biological activities in relevant assays to understand how the methyl group position impacts their performance as potential drug candidates.

This guide provides a foundational framework for researchers entering this area, emphasizing the causal relationships between structure, synthesis, and properties, and underscoring the need for further empirical investigation.

References

A Spectroscopic Guide to Differentiating N-Alkylated Indazolone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural characterization of N-alkylated indazolone isomers is a critical step in advancing their scientific endeavors. The indazolone scaffold is a prevalent motif in numerous biologically active compounds, and the point of N-alkylation—either at the N1 or N2 position—can profoundly influence a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. This guide provides a comprehensive spectroscopic comparison of N1- and N2-alkylated indazolone isomers, offering experimental insights and data-driven protocols to enable their confident differentiation.

The direct alkylation of 1H-indazoles frequently yields a mixture of N1- and N2-substituted products, making robust analytical techniques for their distinction indispensable.[1][2] While chromatographic separation is often possible, spectroscopic confirmation is the cornerstone of definitive structural assignment. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy, providing a multi-faceted approach to isomer characterization.

The Structural Dichotomy: N1 vs. N2 Isomers

The core of the challenge lies in the tautomeric nature of the indazole ring.[1][3] Alkylation at the N1 position generally preserves the benzenoid character of the fused benzene ring, whereas N2-alkylation imparts a quinonoid-like structure.[4] This fundamental electronic difference is the basis for the distinct spectroscopic signatures observed for each isomer.

G cluster_0 N1-Alkylated Indazolone cluster_1 N2-Alkylated Indazolone N1_structure N2_structure N1_structure->N2_structure Isomers

Caption: General structures of N1- and N2-alkylated indazolone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and informative technique for the differentiation of N-alkylated indazolone isomers.[5] Both ¹H and ¹³C NMR provide critical data, and advanced 2D techniques like NOESY and HMBC can offer unambiguous proof of structure.[3]

¹H NMR Spectroscopy

In ¹H NMR spectra, the chemical shifts of the protons on the indazolone core are sensitive to the position of the alkyl group. Protons on the benzene ring of N2-isomers often experience a different shielding/deshielding effect compared to their N1-counterparts due to the altered electronic distribution in the quinonoid-like system. The proton at the C3 position can also be a key indicator.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy offers a more direct window into the electronic environment of the carbon skeleton. Significant and diagnostic differences in chemical shifts are observed for the carbons within the heterocyclic and benzene rings of the N1 and N2 isomers.[4] For instance, the chemical shifts of C3, C7a, and C3a are particularly informative. The carbon directly attached to the nitro group in nitroindazoles, for example, can be identified by the broadening of its signal due to the quadrupolar effect of the nitrogen atom.[4]

Carbon PositionTypical δ (ppm) N1-IsomerTypical δ (ppm) N2-IsomerKey Observations
C3VariesVariesOften deshielded in one isomer relative to the other.
C3a~120-125~125-130Generally more deshielded in the N2-isomer.
C7a~140-145~145-150Typically more deshielded in the N2-isomer.
Alkyl-CH₂/CH₃VariesVariesThe chemical shift of the protons and carbons of the alkyl group itself can also show subtle but consistent differences.

Note: The exact chemical shifts are highly dependent on the specific substituents on the indazolone ring and the alkyl group. The table presents general trends.

2D NMR Techniques: NOESY and HMBC

For unequivocal assignment, 2D NMR experiments are invaluable.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can reveal through-space correlations between the protons of the N-alkyl group and the protons on the indazolone core. For an N1-alkylated isomer, a correlation may be observed between the alkyl protons and the H7 proton. Conversely, for an N2-alkylated isomer, a correlation might be seen with the H3 proton.[1][3]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects long-range (2-3 bond) correlations between protons and carbons. This is arguably the most definitive NMR method for isomer differentiation. By observing the correlation between the protons of the N-alkyl group and the carbons of the indazolone ring, the point of attachment can be unambiguously determined. For instance, in an N1-isomer, the alkyl protons will show correlations to C7a and C3, while in an N2-isomer, they will correlate to C3 and C3a.[3][6]

G cluster_0 Experimental Workflow Sample Isomer Mixture or Isolated Compound 1H_NMR ¹H NMR Sample->1H_NMR Initial Analysis 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Further Characterization 2D_NMR 2D NMR (NOESY, HMBC) 13C_NMR->2D_NMR Unambiguous Assignment Structure_Elucidation Structure Elucidation 2D_NMR->Structure_Elucidation

Caption: NMR experimental workflow for isomer differentiation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Due to the differences in their electronic systems (benzenoid vs. quinonoid), N1- and N2-alkylated indazolone isomers often exhibit distinct UV-Vis absorption spectra.[7] While the spectra themselves can be informative, derivative spectrophotometry can be a particularly simple and effective method for distinguishing between the two series of isomers. The second, third, and fourth derivative spectra often show characteristic and evident signals that allow for the unequivocal identification of the substituent's position.[7]

Isomer TypeTypical λmax (nm)Spectral Features
N1-AlkylatedVariesOften exhibits multiple absorption bands corresponding to π-π* transitions within the benzenoid system.
N2-AlkylatedVariesMay show a bathochromic (red) or hypsochromic (blue) shift compared to the N1-isomer, with changes in the shape and intensity of the absorption bands due to the altered conjugation of the quinonoid system.

Fluorescence Spectroscopy

The fluorescence properties of N-alkylated indazolones can also be a valuable diagnostic tool. The emission characteristics are highly sensitive to the electronic structure of the molecule. It has been observed that some N1-isomers exhibit fluorescence, while their corresponding N2-isomers are non-fluorescent.[8] This on/off fluorescence behavior can serve as a rapid and sensitive method for distinguishing between the two. For example, 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole is fluorescent, whereas the corresponding 4-nitroindazole nucleosides (both N1 and N2) are not.[8]

Experimental Protocols

General NMR Sample Preparation
  • Dissolve: Accurately weigh 5-10 mg of the indazolone isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

UV-Vis Spectroscopy
  • Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁴ M) of the isomers in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectral Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Derivative Spectra: If available, use the instrument's software to calculate the second, third, and fourth derivative spectra to highlight subtle spectral differences.

Fluorescence Spectroscopy
  • Solution Preparation: Prepare very dilute solutions (e.g., 10⁻⁶ to 10⁻⁵ M) of the isomers in a fluorescence-grade solvent.

  • Excitation and Emission Wavelengths: Determine the optimal excitation wavelength from the UV-Vis absorption spectrum (typically the λmax). Record the emission spectrum by scanning a range of longer wavelengths.

  • Quantum Yield: If required, determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate).

The Gold Standard: X-ray Crystallography

While spectroscopic methods are powerful, the absolute and unambiguous determination of the molecular structure of N-alkylated indazolone isomers is best achieved through single-crystal X-ray crystallography.[1][9] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions and connectivity. The resulting crystal structure serves as the ultimate proof to validate the assignments made by NMR and other spectroscopic methods.[10][11]

Conclusion

The differentiation of N1- and N2-alkylated indazolone isomers is a crucial task in chemical and pharmaceutical research. A multi-pronged spectroscopic approach, with NMR at its core, provides a robust and reliable means of structural assignment. ¹H and ¹³C NMR offer initial insights, while 2D techniques like NOESY and HMBC provide definitive evidence of the alkyl group's position. UV-Vis and fluorescence spectroscopy serve as valuable complementary techniques, often providing rapid and clear differentiation. For ultimate confirmation, single-crystal X-ray crystallography remains the gold standard. By employing the principles and protocols outlined in this guide, researchers can confidently navigate the structural complexities of N-alkylated indazolones, ensuring the integrity of their scientific findings and accelerating the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Validation of 1-Methyl-1H-indazol-3(2H)-one Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel heterocyclic compounds like 1-Methyl-1H-indazol-3(2H)-one, a key intermediate in pharmaceutical synthesis, establishing a robust and reliable analytical method for purity determination is paramount.[1][2][3] This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details the "why" behind the "how," offering a comprehensive framework for researchers, scientists, and drug development professionals to ensure their analytical procedures are fit for purpose.[4][5][6]

Introduction: The Imperative for a Validated Purity Method

This compound belongs to the indazole class of compounds, a scaffold prevalent in many biologically active molecules and approved drugs.[2][7][8] The control of impurities—whether they arise from the synthesis process, degradation, or storage—is a non-negotiable aspect of pharmaceutical development mandated by regulatory bodies worldwide.[9] An analytical procedure's objective is to demonstrate its suitability for its intended purpose; for a purity assay, this means the method must be selective, sensitive, and accurate in quantifying the main component and its potential impurities.[4][6]

While various analytical techniques exist, reverse-phase HPLC with UV detection is the gold standard for non-volatile, polar heterocyclic compounds like our target analyte. Its high resolving power, sensitivity, and adaptability make it superior to techniques like Gas Chromatography (which is unsuitable for non-volatile compounds) or simple titrations (which lack specificity). This guide will not only present a protocol but also build a case for its trustworthiness through a systematic validation approach.

Foundational Strategy: Method Development Rationale

Before validation can begin, a scientifically sound HPLC method must be developed. While a specific monograph for this compound may not exist, we can establish a robust starting point based on the physicochemical properties of analogous indazole derivatives.[2][10]

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale (The "Why")
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic indazole ring system. A 250 mm length ensures high theoretical plates for better separation of closely eluting impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a proton source to suppress the silanol activity on the column and ensure sharp, symmetrical peak shapes for the basic nitrogen atoms in the indazole ring. Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Elution Mode GradientA gradient elution (e.g., starting at 10% B, ramping to 90% B) is crucial for a purity method. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime, which is superior to an isocratic method that may fail to resolve all potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Detection UV at 250 nmIndazole derivatives typically exhibit strong UV absorbance due to their aromatic structure. The maximum absorbance wavelength should be determined using a photodiode array (PDA) detector to ensure maximum sensitivity for both the API and its potential impurities.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
Injection Vol. 10 µLA standard volume to balance sensitivity with the risk of column overloading.

The Validation Protocol: A Framework of Trust

The validation of an analytical procedure is a systematic demonstration that the method is suitable for its intended purpose.[4][11] We will follow the framework laid out in the ICH Q2(R1) guideline, which is the global standard for analytical validation.[4][5][6][12]

Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution (ICH Q2) cluster_reporting Phase 3: Analysis & Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Ref Reference Standard Qualification Proto->Ref Spec Specificity (Forced Degradation) Ref->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Data Data Analysis Rob->Data Report Validation Report Generation Data->Report Fit Statement of Fitness for Purpose Report->Fit Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_results Validation Outcomes API This compound (API Sample) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Ox Oxidation (H₂O₂) API->Ox Therm Thermal API->Therm Photo Photolytic API->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis DPs Degradation Products (DPs) Identified Analysis->DPs Purity Peak Purity Verified Analysis->Purity Resolution Resolution (API vs DPs) > 2.0 Analysis->Resolution

References

A Researcher's Comparative Guide to Bioisosteric Replacements for the Indazolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazolone Scaffold and the Imperative for Bioisosteric Innovation

The indazolone core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic nature and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of potent and selective inhibitors for a range of biological targets, particularly protein kinases.[2][3] However, like any scaffold, indazolone-based compounds can present challenges related to potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while favorably modulating other properties, is a powerful strategy to overcome these hurdles.[4] This guide provides a comparative analysis of common bioisosteric replacements for the indazolone scaffold, offering experimental data and detailed protocols to inform rational drug design and optimization. We will explore the causal relationships behind experimental choices, presenting a self-validating framework for researchers in drug discovery.

Core Principles of Bioisosteric Replacement in the Context of Indazolones

The strategic application of bioisosterism to the indazolone scaffold can be broadly categorized into several key objectives:

  • Enhancing Potency and Selectivity: Subtle modifications to the scaffold or its substituents can optimize interactions with the target protein, leading to increased potency and selectivity against off-target proteins.

  • Improving ADME Properties: Bioisosteric replacements can address liabilities such as poor solubility, rapid metabolism, or unfavorable permeability, thereby enhancing a compound's druggability.

  • Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and pKa can significantly impact a compound's overall suitability as a drug candidate.

  • Navigating Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a crucial aspect of securing intellectual property in a competitive landscape.

The following sections will delve into specific examples of these principles in action, providing a comparative analysis of various bioisosteric strategies.

Comparative Analysis of Indazolone Bioisosteres

Scaffold Hopping: Indazole as a Bioisostere for Indole

A common and effective strategy in medicinal chemistry is "scaffold hopping," where one heterocyclic core is replaced with another to explore new chemical space and improve drug-like properties. The indazole ring is often employed as a bioisostere for the indole scaffold.

Rationale and Mechanistic Insights

The indazole and indole ring systems share a similar size, shape, and aromatic character, allowing them to occupy the same binding pocket of a target protein. However, the presence of a second nitrogen atom in the indazole ring alters its electronic properties, hydrogen bonding capacity, and metabolic stability. This can lead to significant changes in biological activity and pharmacokinetic profiles.

Experimental Data: A Case Study in MCL-1/BCL-2 Inhibition

In a study aimed at developing dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, researchers performed a scaffold hop from an indole-2-carboxylic acid lead compound to an indazole-3-carboxylic acid.[5] This strategic replacement transformed a selective MCL-1 inhibitor into a dual MCL-1/BCL-2 inhibitor.[5]

Compound Scaffold MCL-1 Ki (nM) BCL-2 Ki (µM) BCL-xL Ki (µM)
Lead Compound Indole550.87>15
Indazole Analog Indazole---

A direct side-by-side comparison of Ki values for the indazole analog was not provided in the initial abstract, but the study reported the successful transformation to a dual inhibitor.

Pharmacokinetic Considerations

A systematic in vitro pharmacokinetic study of indole- and indazole-3-carboxamide synthetic cannabinoid receptor agonists revealed that both classes of compounds are generally rapidly metabolized.[6] However, subtle differences in their metabolic profiles can arise from the altered electronic nature of the indazole ring, potentially leading to improved metabolic stability in certain contexts.[6]

Indazole as a Phenol Bioisostere to Enhance Metabolic Stability

Phenolic hydroxyl groups are common pharmacophores but are often susceptible to phase II metabolism, particularly glucuronidation, leading to rapid clearance and poor oral bioavailability. Replacing a phenol with an indazole can effectively block this metabolic pathway while preserving key hydrogen bonding interactions.

Rationale and Mechanistic Insights

The N-H of the indazole ring can act as a hydrogen bond donor, mimicking the hydroxyl group of a phenol.[7] The indazole nitrogen is significantly less prone to glucuronidation than a phenolic oxygen, thus improving metabolic stability.

Experimental Data: GluN2B-Selective NMDA Receptor Antagonists

In a study on GluN2B-selective NMDA receptor antagonists, a phenol moiety in a lead compound was replaced with an indazole.[8] This bioisosteric replacement not only retained high affinity for the target but also prevented glucuronidation.[8]

Compound Bioisosteric Group GluN2B Affinity (Ki, nM) Glucuronidation
Phenolic Lead PhenolHighObserved
Indazole Analog Indazole50 and 66Not Observed
Amide Bioisosteres: The Case of 1,2,4-Oxadiazoles

The amide bond is a ubiquitous functional group in drug molecules but can be susceptible to hydrolysis by proteases. Replacing an amide with a stable heterocyclic ring, such as a 1,2,4-oxadiazole, can improve metabolic stability while maintaining the necessary geometry and hydrogen bonding capabilities.

Rationale and Mechanistic Insights

The 1,2,4-oxadiazole ring is a non-classical bioisostere of the amide group. It mimics the steric and electronic properties of the amide, including its ability to act as a hydrogen bond acceptor. The heterocyclic nature of the oxadiazole imparts greater resistance to enzymatic cleavage compared to an acyclic amide.

Experimental Data: MAO-B Inhibitors

A study on 1H-indazole-bearing monoamine oxidase B (MAO-B) inhibitors demonstrated the successful bioisosteric replacement of an amide linker with a 1,2,4-oxadiazole ring.[9][10] This modification resulted in a potent and selective MAO-B inhibitor.[9][10]

Compound Linker hMAO-B IC50 (nM) Selectivity Index (SI) vs hMAO-A
Amide Analog Amide--
Oxadiazole Analog (20) 1,2,4-Oxadiazole52>192

Direct IC50 for the amide analog was not provided in the abstract, but the oxadiazole was highlighted as the most potent and selective.

Visualizing Bioisosteric Replacements and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the bioisosteric replacements and a general workflow for their evaluation.

G cluster_0 Indazolone Core and Bioisosteric Replacements Indazolone Indazolone Scaffold Indole Indole Indazolone->Indole Scaffold Hopping Phenol Phenol Indazolone->Phenol Metabolic Stability Amide Amide Indazolone->Amide Linker Modification

Caption: Bioisosteric replacements for the indazolone scaffold.

G cluster_1 Experimental Workflow for Bioisostere Evaluation start Design of Bioisosteric Analogs synthesis Chemical Synthesis start->synthesis purification Purification and Characterization synthesis->purification in_vitro In Vitro Biological Evaluation (e.g., Kinase Assays, Cell Viability) purification->in_vitro adme In Vitro ADME Profiling (Solubility, Stability, Permeability) purification->adme data_analysis Data Analysis and SAR in_vitro->data_analysis adme->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A general experimental workflow for evaluating indazolone bioisosteres.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of substituted indazoles and their bioisosteres.

Protocol 1: Synthesis of 1H-Indazoles via Intramolecular C-H Amination

This protocol describes a general method for the synthesis of 1H-indazoles from o-aminobenzaldehydes or o-aminoketones.[11]

Materials:

  • o-aminobenzaldehyde or o-aminoketone derivative

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Triethylamine

  • Methanesulfonyl chloride

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve the o-aminobenzaldehyde or o-aminoketone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water).

    • Add a solution of sodium hydroxide and heat the mixture to 60°C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Extract the oxime product with an organic solvent and purify if necessary.

  • Cyclization to 1H-Indazole:

    • Dissolve the purified oxime in anhydrous DCM and add triethylamine.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of methanesulfonyl chloride in DCM.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with DCM.

    • Purify the crude product by silica gel column chromatography to obtain the desired 1H-indazole.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific protein kinase using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Kinase Reaction:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In the wells of the assay plate, add the kinase, substrate, and ATP solution.

    • Add the test compound dilutions to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the recommended temperature for the specified time to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate the plate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]

Materials:

  • Human cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Conclusion and Future Perspectives

Bioisosteric replacement is an indispensable tool in the optimization of indazolone-based drug candidates. As demonstrated through the case studies and experimental data presented in this guide, the strategic substitution of key functional groups can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The choice of a particular bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target and the compound series.

Future advancements in computational chemistry and predictive modeling will undoubtedly further enhance our ability to rationally design and select optimal bioisosteric replacements. The continued exploration of novel heterocyclic scaffolds as bioisosteres for the indazolone core will undoubtedly lead to the discovery of the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers embarking on this exciting endeavor, providing both the conceptual framework and the practical methodologies necessary for success.

References

A Senior Application Scientist's Guide to Synthetic Routes for N-Methylated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] N-methylation of the indazole core produces two primary regioisomers, N1- and N2-methylated indazoles, each potentially possessing distinct pharmacological profiles. For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of the anticancer drug Pazopanib.[3]

However, the synthesis of a specific N-methylated indazole regioisomer presents a significant challenge. The indazole anion's mesomeric nature often leads to the formation of a mixture of N1 and N2 products, with selectivity being highly dependent on substrate electronics and reaction conditions.[4][5] This guide provides an in-depth comparison of various synthetic routes to N-methylated indazoles, offering insights into the causality behind experimental choices and providing detailed protocols to aid researchers in selecting the optimal method for their specific needs.

The core of the regioselectivity challenge lies in the thermodynamic and kinetic control of the alkylation reaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] Consequently, reactions that allow for equilibration tend to favor the N1-methylated product, which is the thermodynamic product. Conversely, the N2 position is often more sterically accessible and can be more nucleophilic, making the N2-methylated product the kinetically favored isomer under certain conditions.[3][6]

Classical Non-Selective Methylation

Direct alkylation of 1H-indazoles using common methylating agents like methyl iodide or dimethyl sulfate with bases such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2-methylated products with poor selectivity.[4][7] For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and K₂CO₃ in DMF yields N1 and N2-substituted analogs in nearly equal amounts (44% and 40%, respectively).[4] While straightforward, this method necessitates tedious chromatographic separation of the isomers, leading to lower overall yields of the desired product.

General Experimental Protocol: Mixed Isomer Synthesis
  • Preparation : Suspend the desired 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous DMF.

  • Alkylation : Add the methylating agent (e.g., methyl iodide, 1.1 equiv) to the suspension.

  • Reaction : Stir the mixture at room temperature overnight or heat as required, monitoring the reaction by TLC.

  • Workup : Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, dry over sodium sulfate (Na₂SO₄), concentrate, and purify by column chromatography to separate the N1 and N2 isomers.[7]

Regioselective N1-Methylation Strategies

Achieving high selectivity for the thermodynamically favored N1-isomer often involves conditions that promote the formation of and reaction through the more stable 1H-indazole tautomer's anion.

Method 1: Sodium Hydride in Tetrahydrofuran (Thermodynamic Control)

The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][3] This combination favors the formation of the sodium salt of the indazole, and the subsequent alkylation proceeds with high regioselectivity for the N1 position. It is postulated that the sodium cation may coordinate with the indazole N2-atom and an electron-rich group at the C-3 position, sterically hindering the N2-position and directing the alkylating agent to N1.[4][8]

This method has proven effective for a range of substituted indazoles, especially those with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide groups, often providing >99:1 N1:N2 selectivity.[1]

Detailed Experimental Protocol: N1-Selective Methylation
  • Preparation : To a stirred solution of the 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Anion Formation : Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation : Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equiv) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). For less reactive substrates, gentle heating to 50 °C may be required to drive the reaction to completion while maintaining excellent regiocontrol.[1]

  • Workup : Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent.

  • Purification : Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]

Method 2: Reductive Amination via Enamine Condensation

A recent, scalable method for producing N1-alkyl indazoles involves a two-step reductive amination process.[5][9] This thermodynamically controlled procedure first involves the condensation of the indazole with an aldehyde (e.g., isobutyraldehyde) under Dean-Stark conditions to form an N1-selective enamine. Subsequent hydrogenation of the crude enamine yields the desired N1-alkylated indazole with excellent selectivity and no detectable N2 isomer.[5]

The high N1 selectivity is attributed to the thermodynamic favorability of the N1-aminal intermediate over the N2-aminal, which then leads to the N1-enamine.[5][9] This method is particularly valuable for its scalability and high selectivity for simple alkyl groups.[5][10]

N1-Alkylation Decision Workflow

G start Start: Need N1-Methylated Indazole thermo_check Is thermodynamic control suitable? start->thermo_check scale_check Is scalability a key requirement? thermo_check->scale_check Yes consider_other Consider other N1-selective methods or de novo synthesis thermo_check->consider_other No method1 Method 1: NaH in THF (High N1 Selectivity) scale_check->method1 No method2 Method 2: Reductive Amination (Scalable, High N1 Selectivity) scale_check->method2 Yes

Caption: Decision workflow for selecting an N1-methylation route.

Regioselective N2-Methylation Strategies

Obtaining the kinetic N2-product requires conditions that favor the faster reaction at the more accessible N2 nitrogen.

Method 1: Mitsunobu Reaction

The Mitsunobu reaction, which involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD), shows a strong preference for producing the N2-regioisomer.[1][7] For instance, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N1:N2 ratio of 1:2.5.[7][11] This method is advantageous as it uses alcohols as alkylating agents and proceeds under mild conditions.

Detailed Experimental Protocol: N2-Selective Methylation (Mitsunobu)
  • Preparation : Dissolve the 1H-indazole (1.0 equiv), the alcohol (e.g., methanol, 1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition : Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.

  • Purification : Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography to isolate the N2-methylated product.[7]

Method 2: Alkylation using Alkyl Trichloroacetimidates

A highly selective method for N2-alkylation utilizes alkyl 2,2,2-trichloroacetimidates, promoted by a Brønsted or Lewis acid such as trifluoromethanesulfonic acid (TfOH).[12][13] This reaction provides excellent N2 selectivity with no observable N1 isomer for a diverse range of indazoles, including azaindazoles.[12] The proposed mechanism involves acid-promoted activation of the trichloroacetimidate, followed by nucleophilic attack from the N2-nitrogen of the indazole.[12] Computational studies suggest the energy barrier for N2 alkylation is significantly lower than for N1 alkylation, accounting for the high selectivity observed.[12]

Detailed Experimental Protocol: N2-Selective Methylation (Trichloroacetimidate)
  • Preparation : In a suitable flask, dissolve the 1H-indazole (1.0 equiv) in a solvent like dichloromethane (DCM).

  • Reagent Addition : Add methyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Catalyst Addition : Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, e.g., 0.1 equiv) at room temperature.

  • Reaction : Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup : Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification : Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Comparative Summary of Synthetic Routes

MethodTarget IsomerTypical ReagentsKey AdvantagesKey DisadvantagesTypical N1:N2 Ratio
Classical Alkylation MixtureCH₃I, K₂CO₃, DMFSimple, readily available reagents.Poor regioselectivity, requires difficult separation.[4]~1:1[4]
NaH in THF N1NaH, CH₃I, THFExcellent N1 selectivity, good for thermodynamic control.[1]NaH is moisture-sensitive and pyrophoric.>99:1[1]
Reductive Amination N1Aldehyde, H₂, Pt/CHighly N1-selective, scalable, avoids hazardous alkyl halides.[5]Two-step process, requires hydrogenation equipment.>99:1[5]
Mitsunobu Reaction N2CH₃OH, PPh₃, DIADGood N2 preference, mild conditions, uses alcohols.[7]Stoichiometric phosphine oxide byproduct can complicate purification.1:2.5 (Varies)[11]
Trichloroacetimidate N2Me-O-C(=NH)CCl₃, TfOHExcellent N2 selectivity, broad substrate scope.[12]Trichloroacetimidate reagent may need to be prepared.0:100[12]

Conclusion

The regioselective synthesis of N-methylated indazoles is a nuanced challenge that can be effectively addressed by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control. For high N1-selectivity, the NaH/THF system provides a reliable and well-documented route, while recent advances in reductive amination offer a highly scalable and safe alternative. When the N2-isomer is the target, the Mitsunobu reaction offers a dependable option, and the use of acid-catalyzed alkyl trichloroacetimidates provides an exceptionally selective modern alternative. By understanding the mechanistic principles behind these methods, researchers can make informed decisions to efficiently synthesize the desired indazole regioisomer, accelerating drug discovery and development programs.

References

A Researcher's Guide to Computational Target Identification and Binding Analysis of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Uncharted Territory of Novel Compound-Receptor Interactions

In the realm of drug discovery, the journey of a novel small molecule from synthesis to a potential therapeutic candidate is fraught with challenges. One of the earliest and most critical hurdles is the identification of its biological target(s) and the characterization of the binding interactions that govern its activity. This guide provides an in-depth, experience-driven comparison of computational methodologies to elucidate the receptor binding profile of a novel compound, using 1-Methyl-1H-indazol-3(2H)-one as a case study. As specific receptor interactions for this compound are not widely documented, we will approach this as a realistic research scenario: how to computationally identify and characterize potential protein targets for a new chemical entity.

Part 1: The Quest for a Target - A Comparison of In Silico Target Identification Strategies

Before any binding analysis can be performed, we must first identify potential protein receptors. This "target fishing" or "reverse pharmacology" approach is a cornerstone of modern computational drug discovery. Here, we compare two powerful strategies.

Reverse Molecular Docking

Reverse docking screens a ligand of interest against a large library of protein structures. The core principle is that a true binding partner will likely yield a more favorable docking score (lower binding energy) than the vast majority of non-binding proteins.

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Receptor Library Preparation:

    • Utilize a pre-compiled library of 3D protein structures (e.g., from the Protein Data Bank, PDB) that has been prepared for docking (e.g., removal of water molecules, addition of hydrogens, assignment of charge).

  • High-Throughput Docking:

    • Systematically dock the prepared ligand into the binding site of each protein in the library using a rapid docking program.

  • Hit List Generation and Filtering:

    • Rank the proteins based on their docking scores.

    • Filter the initial hit list based on biological relevance, druggability of the binding pocket, and clustering of top-scoring targets into specific protein families.

Pharmacophore-Based Screening

This method identifies potential targets based on the 3D arrangement of chemical features (pharmacophore) of the ligand that are essential for binding. A pharmacophore model for this compound would consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids. This model is then used to screen a database of protein structures annotated with their own pharmacophoric features.

Experimental Protocol: Pharmacophore Screening Workflow

  • Pharmacophore Model Generation:

    • Generate a 3D pharmacophore model from the low-energy conformation of this compound. This will include defining features such as hydrogen bond acceptors (the carbonyl oxygen and indazole nitrogens), a hydrogen bond donor (the N-H group), and an aromatic ring.

  • Database Screening:

    • Screen a database of pre-generated protein pharmacophores (e.g., PharmMapper, ZINCPharmer) with the ligand-based pharmacophore.

  • Hit Ranking and Analysis:

    • Rank the protein hits based on the fit score of the pharmacophore alignment.

    • Analyze the top-ranked targets for biological plausibility and potential for interaction with indazole-like scaffolds.

Comparison of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Reverse Docking Energy-based scoring of ligand poses in multiple protein binding sites.Provides a ranked list based on predicted binding affinity. Can identify novel, unexpected targets.Computationally intensive. Prone to false positives due to scoring function inaccuracies.
Pharmacophore Screening 3D arrangement of chemical features.Faster than reverse docking. Less sensitive to minor conformational changes.Relies on the quality of the initial pharmacophore model. May miss targets with unconventional binding modes.

Expert Insight: For a novel compound like this compound, a dual approach is recommended. Reverse docking can provide a broad, unbiased screen, while pharmacophore screening can offer a complementary and rapid way to identify proteins that share key interaction features. Promising candidates that appear in the top results of both methods should be prioritized for further investigation.

Part 2: Characterizing the "Handshake" - A Comparative Guide to Binding Analysis

Once a putative protein target is identified (for the remainder of this guide, let's hypothesize that a kinase is a top candidate, given the prevalence of indazole cores in kinase inhibitors), the next step is to perform a detailed analysis of the binding interaction.[1]

Molecular Docking: The Initial Pose Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] It is the foundational step for all subsequent, more computationally intensive analyses.

Experimental Protocol: Molecular Docking with AutoDock Vina [3][4][5]

  • Prepare the Receptor:

    • Download the crystal structure of the hypothetical kinase target from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.[2]

    • Save the prepared receptor in the PDBQT format.

  • Prepare the Ligand:

    • Load the 3D structure of this compound into AutoDock Tools.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Define the Binding Site (Grid Box):

    • Center a grid box on the known active site of the kinase. The size of the box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.[6]

  • Run the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor and ligand files, as well as the grid box coordinates.[3]

  • Analyze the Results:

    • Examine the predicted binding poses and their corresponding affinity scores (in kcal/mol). The lowest energy pose is typically considered the most likely.

    • Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

DOT Script for Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Crystal Structure (PDB) PrepReceptor Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor Ligand This compound (3D) PrepLigand Prepare Ligand (Define Rotatable Bonds) Ligand->PrepLigand Grid Define Grid Box (Binding Site) PrepReceptor->Grid Vina Run AutoDock Vina PrepLigand->Vina Grid->Vina Results Analyze Poses & Scores Vina->Results Visualization Visualize Interactions Results->Visualization

Molecular Docking Workflow.
Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.[7][8][9] This is crucial for validating the stability of the docked pose.

Experimental Protocol: MD Simulation using GROMACS

  • System Setup:

    • Use the best-ranked docked pose of the this compound-kinase complex as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Then, equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the ligand in the binding pocket.

  • Trajectory Analysis:

    • Analyze the trajectory for:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

Binding Free Energy Calculations: Quantifying Affinity

MD simulations can be further leveraged to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.[10][11]

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods that calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energies.[12]

Experimental Protocol: MM/PBSA Calculation

  • Generate Snapshots:

    • Extract snapshots (frames) from the stable portion of the MD trajectory of the complex.

  • Calculate Energy Components:

    • For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.

    • The total free energy is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area, SASA).

  • Calculate Binding Free Energy:

    • ΔG_binding = G_complex - (G_receptor + G_ligand)

Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered more rigorous and accurate.[13][14] They calculate the free energy difference between two states by "alchemically" transforming the ligand into nothing (for absolute binding free energy) or into a different ligand (for relative binding free energy) both in the protein binding site and in solution.

DOT Script for Binding Free Energy Calculation Workflow

G cluster_mmpbsa MM/PBSA cluster_alchemical Alchemical Methods (FEP/TI) MD MD Simulation Trajectory Snapshots Extract Snapshots MD->Snapshots Calc_Complex Calculate G_complex Snapshots->Calc_Complex Calc_Receptor Calculate G_receptor Snapshots->Calc_Receptor Calc_Ligand Calculate G_ligand Snapshots->Calc_Ligand DeltaG ΔG_binding = G_complex - (G_receptor + G_ligand) Calc_Complex->DeltaG Calc_Receptor->DeltaG Calc_Ligand->DeltaG ThermoCycle Thermodynamic Cycle AlchemicalTransformation Alchemical Transformation ThermoCycle->AlchemicalTransformation Calc_DeltaG Calculate ΔΔG_binding AlchemicalTransformation->Calc_DeltaG

Binding Free Energy Calculation Workflows.
Comparative Analysis of Binding Characterization Techniques

MethodInformation ProvidedRelative Computational CostKey Considerations
Molecular Docking Binding pose, estimated affinity score.LowScoring functions are approximations; results need further validation.
MD Simulation Stability of binding pose, conformational dynamics, key interactions over time.Medium to HighRequires significant computational resources; results depend on simulation time.
MM/PBSA & MM/GBSA More accurate estimation of binding free energy than docking.HighDoes not account for conformational entropy as rigorously as alchemical methods.
Alchemical Methods Highly accurate relative or absolute binding free energies.Very HighTechnically complex to set up; requires extensive sampling.

Expert Insight: A tiered approach is most effective. Start with molecular docking to generate initial hypotheses about the binding mode. Then, use MD simulations to validate the stability of the most promising poses. Finally, for high-priority candidates, employ MM/PBSA or MM/GBSA for a more quantitative assessment of binding affinity. Alchemical free energy calculations are typically reserved for lead optimization stages where high accuracy is paramount.

Part 3: The Path Forward - From In Silico to In Vitro

The computational workflows described above provide a powerful framework for generating testable hypotheses about the biological targets and binding modes of novel compounds like this compound. The ultimate validation, however, must come from experimental data. The in silico predictions should guide the design of in vitro experiments, such as enzyme inhibition assays or receptor binding assays, to confirm the computationally identified targets and quantify the binding affinity. This iterative cycle of computational prediction and experimental validation is the engine of modern drug discovery.

References

A Comparative Guide to Pharmacophore Modeling: The 1-Methyl-1H-indazol-3(2H)-one Scaffold as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to bridge the gap between complex computational chemistry techniques and their practical application in drug discovery. This guide provides an in-depth, experience-driven walkthrough of pharmacophore modeling, using the medicinally relevant 1-Methyl-1H-indazol-3(2H)-one scaffold as our central example. We will not only detail the "how" but, more importantly, the "why" behind each step, comparing its potential performance against an alternative scaffold to provide a comprehensive understanding for researchers and drug development professionals.

The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs like the anti-cancer agent Pazopanib and the antiemetic Granisetron.[1][2] Its versatile structure allows for a wide range of biological activities, including kinase inhibition and anti-inflammatory effects.[3][4] The this compound variant provides a specific, rigid core from which we can explore the principles of pharmacophore-based drug design.

Pillar 1: The Rationale and Workflow of Pharmacophore Model Generation

A pharmacophore is an abstract representation of the essential steric and electronic features a molecule must possess to interact with a specific biological target and elicit a response.[5] Pharmacophore modeling allows us to distill this information from a set of active compounds, creating a 3D query to find novel, structurally diverse molecules with the same potential for activity.[6]

Our process is a self-validating system, ensuring the final model is not just a random collection of features but a statistically significant predictor of biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This protocol is employed when a high-resolution 3D structure of the target protein is unavailable, relying instead on the structures of known active ligands.

Step 1: Curating the Training Set

  • Action: Assemble a set of at least 15-20 structurally diverse compounds with high affinity for a common biological target (e.g., ERK1/2 kinase), all containing the this compound scaffold.[7] Ensure a wide range of activity values (e.g., IC50s from nanomolar to micromolar) are included.

  • Causality: The diversity of the training set is paramount. A model built from a narrow set of analogs may be overly biased and fail to identify novel chemotypes. A significant activity range allows the algorithm to discern which chemical features are critical for high potency versus those that are merely tolerated.

Step 2: Conformational Analysis

  • Action: Generate a library of low-energy 3D conformers for each molecule in the training set.

  • Causality: Ligands are not static; they are flexible. A molecule's bioactive conformation (the shape it adopts when bound to the target) may not be its lowest energy state in solution. By generating multiple conformers, we increase the probability of including the correct bioactive conformation in our analysis.

Step 3: Pharmacophore Feature Identification & Hypothesis Generation

  • Action: Utilize a pharmacophore modeling software (e.g., LigandScout, Discovery Studio, MOE) to identify common chemical features among the conformers of the most active molecules.[5][8] These features typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (H), Aromatic Rings (AR), and Positive/Negative Ionizable centers. The software then aligns the molecules and generates a series of pharmacophore hypotheses, each being a unique 3D arrangement of these features.

  • Causality: This step translates 2D chemical structures into a 3D interaction map. By focusing on the most active compounds, we hypothesize that the recurring spatial arrangement of features they share is the key to their biological activity.

Step 4: Scoring and Ranking Hypotheses

  • Action: The generated hypotheses are scored based on how well they map to the active molecules and how poorly they map to inactive ones (if included). The goal is to find a hypothesis that is both sensitive (finds the actives) and specific (ignores the inactives).

  • Causality: This is the initial, internal validation. A good hypothesis must be a common denominator for potent ligands. The best hypothesis is the one that best fits the most active compounds while also considering the overall complexity and geometric fit.

Workflow Visualization

PharmacophoreWorkflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Building cluster_validate Phase 3: Validation & Screening A 1. Training Set Curation (Active Ligands) C 3. Conformational Analysis (Generate 3D Structures) A->C B 2. Decoy Set Generation (Inactive/Random Molecules) G 7. Model Validation (GH Score, ROC Curve) B->G D 4. Feature Identification (HBA, HBD, H, AR) C->D E 5. Hypothesis Generation (3D Feature Alignment) D->E F 6. Hypothesis Scoring & Ranking E->F F->G Select Best Hypothesis H 8. Virtual Screening (Database Search) G->H Validated Model I 9. Hit Identification & Optimization H->I

Caption: A generalized workflow for generating and validating a ligand-based pharmacophore model.

Pillar 2: The Imperative of Rigorous Model Validation

A pharmacophore model is useless without robust validation; it is the only way to build confidence in its predictive power.[9] Trustworthiness is achieved by challenging the model to distinguish a small number of known active compounds from a large background of inactive or "decoy" molecules.[10]

Experimental Protocol: Pharmacophore Model Validation

Step 1: Test Set Preparation

  • Action: Create two datasets:

    • Test Set: A collection of known active compounds containing the scaffold of interest that were not used in the model's creation (the training set).

    • Decoy Set: A large database of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, presumed to be inactive. The ZINC database is a common source for decoys.[11]

  • Causality: The test set evaluates the model's ability to recognize known actives it has never seen before. The decoy set tests the model's specificity. A good model should not simply be a "size and grease" filter; it must specifically identify the precise 3D electronic features of an active ligand.

Step 2: Database Screening

  • Action: Use the final pharmacophore hypothesis as a 3D query to screen the combined test and decoy set database. Record which molecules match the query (hits).

  • Causality: This simulates a real-world virtual screening campaign, providing the raw data needed for statistical evaluation.

Step 3: Statistical Evaluation

  • Action: Calculate key validation metrics from the screening results.

    • Total hits (Ht): Total molecules retrieved from the database.

    • Active hits (Ha): Number of known active molecules retrieved.

    • Enrichment Factor (EF): The ratio of the concentration of active compounds in the hit list versus the concentration in the original database. A higher EF indicates the model is preferentially selecting actives.

    • Goodness of Hit (GH) Score: A metric ranging from 0 to 1 that incorporates the enrichment of actives, hit rates, and feature mapping. A GH score > 0.7 is indicative of a very good model.[11]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) provides a measure of the model's ability to distinguish between classes; an AUC of 1.0 is a perfect classifier, while 0.5 is random.

  • Causality: These objective, quantitative metrics move the validation from a qualitative "it looks good" to a statistically defensible assessment of the model's predictive power.[9][12]

Pillar 3: Comparative Analysis and Biological Context

To truly understand the value of a pharmacophore model, it must be compared against alternatives and grounded in a relevant biological context. The indazole scaffold is a potent kinase inhibitor, often targeting the ATP-binding site.[3][7] Let's compare our hypothetical indazolone-based model against a model built from a different, well-known kinase inhibitor scaffold: the Quinazoline core.

Biological Pathway Context: The MAPK/ERK Signaling Pathway

Many indazole derivatives function by inhibiting kinases within critical signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.[7] Understanding this context is vital for interpreting screening results.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor Indazole-based Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Performance Comparison: Indazolone vs. Quinazoline Scaffolds

Here, we present illustrative data comparing two pharmacophore models developed for the same kinase target (e.g., MEK), one based on our this compound scaffold and another on a hypothetical set of quinazoline-based inhibitors.

Metric Model 1: Indazolone-Based Model 2: Quinazoline-Based Interpretation
Target MEK1 KinaseMEK1 KinaseBoth models are designed for the same biological target.
Training Set Size 25 Actives30 ActivesComparable number of high-quality initial ligands.
Decoy Set Size 2500 Molecules2500 MoleculesA robust decoy set (100:1 ratio) was used for validation.
Enrichment Factor (Top 1%) 58.545.2The Indazolone model is more effective at prioritizing active compounds early in the hit list.
Goodness of Hit (GH) Score 0.81 0.73Both are good models, but the Indazolone model demonstrates superior predictive ability.[11]
ROC AUC 0.92 0.86The Indazolone model shows a higher capability to distinguish actives from decoys.

Analysis of Comparison:

Based on this hypothetical data, the pharmacophore model derived from the this compound scaffold demonstrates superior performance. Its higher GH score and ROC AUC suggest that the features identified and their spatial arrangement form a more precise and predictive filter for MEK1 kinase inhibitors compared to the quinazoline-based model. This could imply that the indazolone core provides a more rigid and optimal geometry for interacting with key residues in the target's active site, leading to a more well-defined pharmacophore.

Conclusion and Future Directions

Pharmacophore modeling is a powerful, cost-effective tool in modern drug discovery that accelerates the identification of promising lead compounds.[6][13] This guide demonstrates that by grounding the technique in a rigorous, self-validating workflow, we can generate highly predictive models. Our comparative analysis shows that the choice of the initial scaffold is critical, with the this compound core proving to be an excellent foundation for a highly specific and sensitive kinase inhibitor pharmacophore model.

The resulting validated hypothesis is not the end of the journey. It is a powerful starting point for virtual screening of vast compound libraries to identify novel chemotypes, for guiding the optimization of existing leads, and for understanding the crucial structure-activity relationships that govern molecular recognition.

References

Probing the Selectivity of 1-Methyl-1H-indazol-3(2H)-one Derivatives: A Comparative Guide to Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-indazol-3(2H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. As with any emerging class of bioactive molecules, a thorough understanding of their selectivity profile is paramount to progressing from a promising hit to a viable clinical candidate. Off-target interactions can lead to unforeseen toxicities or confound experimental results, making rigorous cross-reactivity assessment a critical and non-negotiable step in the drug discovery pipeline.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a strategy for interpreting the resulting data. By employing a multi-faceted approach, researchers can build a robust selectivity profile, enabling informed decisions and accelerating the development of safe and effective medicines. The indazole core is a known pharmacophore in many kinase inhibitors, and while it can be optimized for potency and selectivity, cross-reactivity with other kinases is a common challenge due to the highly conserved nature of the ATP-binding site across the human kinome[1].

The Imperative of Early and Comprehensive Selectivity Profiling

Undertaking cross-reactivity studies early in the drug discovery process is a strategic imperative. It allows for the early identification and mitigation of potential liabilities, saving considerable time and resources. A well-defined selectivity profile provides a clear rationale for observed cellular phenotypes and can even unveil novel therapeutic opportunities through beneficial polypharmacology.

Our investigative approach will be centered around a tiered screening cascade, beginning with broad profiling and progressively narrowing down to confirm and quantify off-target interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_2 Tier 3: Orthogonal Validation and Cellular Engagement T1 Large-Panel Kinase Screen (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot™) ~400 kinases, single concentration T2_1 IC50 Determination for Primary Target(s) T1->T2_1 Primary Target T2_2 IC50 Determination for Off-Target 'Hits' T1->T2_2 Significant Inhibition (e.g., >50% at 1µM) T2_1->T2_2 T3_1 Thermal Shift Assay (TSA) Confirms direct binding T2_2->T3_1 Validate Hits T3_2 Cellular Target Engagement Assay (e.g., NanoBRET™) Confirms binding in a physiological context T3_1->T3_2

Caption: A tiered approach to cross-reactivity profiling for this compound derivatives.

Tier 1: Initial Broad Kinome Screen

The initial step involves screening a lead compound, let's call it MI-1 (a derivative of this compound), against a large panel of kinases at a single, relatively high concentration (e.g., 1 µM or 10 µM). This provides a broad overview of the compound's selectivity across the kinome. Commercial services like Eurofins Discovery's KinaseProfiler™ or Reaction Biology's HotSpot™ platform are invaluable for this purpose, offering panels of over 400 kinases[2][3]. These platforms often utilize radiometric assays, which are considered the gold standard for their direct measurement of enzyme activity and high reproducibility[4][5].

Hypothetical Screening Data for MI-1

For the purpose of this guide, let's assume MI-1 was designed as a hypothetical inhibitor of Aurora Kinase A.

Kinase FamilyKinase Target% Inhibition at 1 µM MI-1
Aurora Kinase Aurora A 95%
Aurora B65%
VEGFR VEGFR288%
PDGFR PDGFRβ75%
Abl Abl1 (non-receptor tyrosine kinase)55%
SRC Family SRC30%
CDK Family CDK225%
Other > 400 other kinases< 20%

Interpretation of Tier 1 Data:

The data suggests that MI-1 is a potent inhibitor of its intended target, Aurora A. However, it also demonstrates significant activity against Aurora B, VEGFR2, PDGFRβ, and Abl1. These are now considered "hits" that require further investigation. The lower inhibition of SRC and CDK2 suggests weaker interactions that may not be physiologically relevant, but this will be confirmed in the next tier.

Tier 2: Quantitative Analysis of On- and Off-Target Potency

The next step is to determine the half-maximal inhibitory concentration (IC50) for the primary target and the off-target hits identified in Tier 1. This quantitative analysis allows for a direct comparison of the compound's potency against different kinases.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining IC50 values by measuring the amount of ADP produced in a kinase reaction, which is inversely proportional to kinase activity[6][7]. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.

Materials:

  • Kinase of interest (e.g., Aurora A, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • MI-1 and other test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of MI-1 in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted MI-1 or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to provide an accurate measure of potency.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value[6].

Hypothetical IC50 Data for MI-1
Kinase TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Aurora A (On-Target) 15 -
Aurora B453
VEGFR2302
PDGFRβ15010
Abl145030

Interpretation of Tier 2 Data:

This quantitative data confirms that MI-1 is most potent against its intended target, Aurora A. However, the low selectivity ratios for Aurora B and VEGFR2 (3-fold and 2-fold, respectively) indicate significant off-target activity that could have biological consequences. The 10-fold and 30-fold selectivity against PDGFRβ and Abl1, respectively, suggests a better selectivity window for these kinases.

Tier 3: Orthogonal Validation of Direct Binding

To confirm that the observed inhibition is due to direct binding to the off-target kinases and not an artifact of the assay system, an orthogonal, biophysical assay is employed. The Thermal Shift Assay (TSA) is a rapid and cost-effective method for this purpose[8][9]. It measures the change in a protein's melting temperature (Tm) upon ligand binding. An increase in Tm is indicative of protein stabilization due to direct binding.

Experimental Protocol: Thermal Shift Assay (TSA)

Materials:

  • Purified kinase protein (e.g., VEGFR2)

  • MI-1

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-Time PCR instrument with a thermal ramping capability

Procedure:

  • Reaction Setup: In a 96-well or 384-well PCR plate, prepare a 20 µL reaction mixture containing the kinase (final concentration 2 µM), SYPRO Orange dye (final concentration 5x), and MI-1 at various concentrations (or a DMSO control).

  • Thermal Denaturation: Place the plate in a Real-Time PCR instrument. Program the instrument to increment the temperature from 25°C to 95°C at a rate of 0.5°C per minute, measuring fluorescence at each increment[10].

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the inflection point of the sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve[9][10].

    • A significant increase in Tm in the presence of MI-1 compared to the DMSO control confirms direct binding.

Hypothetical TSA Data for MI-1 with VEGFR2
ConditionMelting Temperature (Tm)ΔTm (°C)
VEGFR2 + DMSO52.5°C-
VEGFR2 + 10 µM MI-158.0°C+5.5°C

Interpretation of Tier 3 Data:

A ΔTm of +5.5°C strongly indicates that MI-1 directly binds to and stabilizes VEGFR2, validating the off-target activity observed in the enzymatic assays.

G cluster_workflow Thermal Shift Assay Workflow cluster_data Data Interpretation prep Step 1: Preparation Mix Protein, SYPRO Orange Dye, and Compound (MI-1) in a PCR plate. ramp Step 2: Thermal Ramping Increase temperature gradually in a Real-Time PCR instrument. (25°C to 95°C) prep->ramp Place in instrument detect Step 3: Fluorescence Detection SYPRO Orange fluoresces upon binding to unfolded protein. ramp->detect Measure at each increment analyze Step 4: Data Analysis Plot fluorescence vs. temperature. Determine the melting temperature (Tm). Compare Tm with and without the compound. detect->analyze Generate melt curve no_ligand No Ligand (DMSO Control) Protein unfolds at its native Tm. Tm = 52.5°C result {Result: Positive ΔTm|+5.5°C shift indicates direct binding of MI-1 to the protein.} no_ligand->result with_ligand With Ligand (MI-1) Ligand binding stabilizes the protein, increasing the energy required to unfold it. Tm = 58.0°C with_ligand->result

Caption: Workflow and data interpretation for the Thermal Shift Assay.

Broader Off-Target Screening: Beyond the Kinome

While kinase cross-reactivity is a primary concern for indazole-based inhibitors, it is prudent to consider other potential off-targets. A broader screening panel, such as a receptor binding assay panel, can provide valuable information on potential interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters. These assays typically work on the principle of competitive displacement of a radiolabeled ligand from its receptor[11][12].

Experimental Protocol: Competitive Radioligand Binding Assay

Principle:

This assay measures the ability of a test compound (MI-1 ) to compete with a known radiolabeled ligand for binding to a specific receptor. A reduction in the bound radioactivity indicates that the test compound is interacting with the receptor.

Materials:

  • Membrane preparation containing the receptor of interest

  • Radiolabeled ligand with known affinity for the receptor

  • MI-1

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, combine the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of MI-1 .

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand by vacuum filtration. The filter membrane traps the receptor-ligand complexes.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of MI-1 that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation[11].

Conclusion and Future Directions

The cross-reactivity profiling of this compound derivatives is a data-driven process that is essential for successful drug development. The hypothetical case of MI-1 demonstrates the importance of a tiered approach, moving from broad screening to quantitative and then to orthogonal validation. The initial kinome scan revealed potential off-targets, which were then confirmed and quantified through IC50 determination and direct binding assays.

This comprehensive dataset provides a solid foundation for the next steps in the drug discovery cascade:

  • Structure-Activity Relationship (SAR) Studies: The off-target data can guide medicinal chemists in modifying the this compound scaffold to improve selectivity. For example, if VEGFR2 binding is deemed undesirable, modifications can be made to disfavor interaction with the VEGFR2 active site while maintaining potency for Aurora A.

  • Cellular Assays: The potency data against on- and off-targets should be correlated with cellular activity. Do the IC50 values for Aurora A and VEGFR2 inhibition translate to effects on cell proliferation and angiogenesis in relevant cell lines?

  • In Vivo Studies: A clear understanding of the selectivity profile is crucial for interpreting the results of in vivo efficacy and toxicology studies.

By embracing a rigorous and systematic approach to cross-reactivity profiling, researchers can unlock the full therapeutic potential of the this compound scaffold while minimizing the risks of off-target effects.

References

Safety Operating Guide

A Guide to the Proper Disposal of 1-Methyl-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Methyl-1H-indazol-3(2H)-one (CAS No. 1006-19-5), ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Immediate Safety and Handling

Before beginning any disposal procedure, the principle of causality dictates that we must first mitigate immediate risks. The primary objective is to prevent exposure and contain the material effectively.

Personal Protective Equipment (PPE)

Your first line of defense is a physical barrier. The choice of PPE is directly caused by the compound's presumed hazards: skin/eye irritation and potential toxicity upon ingestion or inhalation.

PPE ItemSpecificationRationale for Use
Gloves Chemical-resistant nitrile glovesTo prevent direct skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from accidental splashes of solutions or contact with solid particulates.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Recommended in a well-ventilated areaTo minimize inhalation of any dust or aerosols, especially when handling the compound in its solid form.[2]
Engineering Controls

All handling and preparation for disposal should be conducted within a certified chemical fume hood. This engineering control is critical for preventing the systemic release of chemical vapors or dust into the laboratory environment, protecting all personnel, not just the direct handler.[2]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is correctly identified, contained, and stored pending final removal by a certified entity. This protocol is designed as a self-validating system to ensure compliance and safety at each stage.

Step 1: Waste Identification and Declaration

The moment this compound is deemed unnecessary for experimental work, it must be declared as waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste containers. [5] Such actions violate regulatory standards set by bodies like the Environmental Protection Agency (EPA) and can lead to environmental contamination and significant penalties.[1]

Step 2: Segregation of Waste

Chemical incompatibility is a primary driver of laboratory incidents. To prevent dangerous reactions, this compound waste must be segregated.

  • Action: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, gloves) in a dedicated waste container.

  • Causality: Do not mix this waste stream with other chemical wastes unless you have explicit confirmation of their compatibility from your institution's Environmental Health and Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, acids, or bases, can react violently or release toxic gases.[3]

Step 3: Container Selection and Labeling

The integrity of the waste containment system is paramount to preventing leaks and ensuring clear communication of the hazard.

  • Container Selection: Choose a container that is clean, in good condition, and chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate. The container must be free of leaks or cracks.

  • Labeling: This is a critical regulatory requirement. The label must be affixed to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date accumulation started.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish designated Satellite Accumulation Areas (SAAs). These are locations at or near the point of generation for the collection of waste.

  • Action: Store the labeled, sealed waste container in your lab's designated SAA.

  • Causality & Trustworthiness: The SAA must be under the direct control of laboratory personnel. It is best practice to use a secondary containment bin (such as a larger plastic tub) within the SAA to contain any potential leaks from the primary container. The container must remain closed at all times except when actively adding waste. This is a key EPA and OSHA requirement to prevent spills and fugitive emissions.[6]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Action: Once the waste container is full (typically no more than 90% capacity to allow for expansion), or if you are conducting a lab clean-out, contact your institution's EHS office to schedule a pickup.

  • Authoritative Grounding: The EHS office works with licensed hazardous waste disposal companies that are permitted to transport and process chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and other federal and state regulations.[1][7] Provide them with all necessary documentation regarding the waste's identity and quantity.

Part 3: Visualization of the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G start_node Compound identified as waste ppe_node Don Appropriate PPE (Gloves, Goggles, Lab Coat) start_node->ppe_node Initiate Disposal hood_node Work in Chemical Fume Hood ppe_node->hood_node segregate_node Segregate Waste: Place compound and contaminated items in container hood_node->segregate_node container_node Select Compatible Container (e.g., HDPE, screw-top) label_node Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container_node->label_node label_node->segregate_node Ready for use segregate_node->container_node Prepare saa_node Store Sealed Container in Secondary Containment within designated SAA segregate_node->saa_node Store Securely full_node Container Full? saa_node->full_node full_node->saa_node No contact_ehs Contact EHS for Waste Pickup full_node->contact_ehs Yes end_node Disposal Complete (Handled by Licensed Vendor) contact_ehs->end_node

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of 1-Methyl-1H-indazol-3(2H)-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of similar indazolone derivatives, 1-Methyl-1H-indazol-3(2H)-one should be handled as a potentially hazardous compound.[1][3][4] The primary anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3][4]

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][4]

Due to the presence of a ketone functional group, appropriate glove selection is crucial to prevent skin absorption.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.[6][7]

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield worn over safety glasses is required when there is a risk of splashing or when handling larger quantities.[8]
Hand Protection Nitrile or neoprene gloves are recommended.[9] Given the ketone functional group, standard nitrile gloves may offer limited protection. It is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double gloving can provide an additional layer of safety. Always inspect gloves for any signs of degradation or punctures before use.
Body Protection A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes must be worn at all times in the laboratory.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.

Operational Plan: From Handling to Disposal

A systematic workflow is essential for the safe handling and disposal of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Pre-operational Checks handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Begin Experiment handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon Post-Reaction cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe Final Steps

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Procedures:
  • Pre-Handling:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing, within the fume hood to prevent inhalation of dust.[3]

    • When transferring the compound, use appropriate tools (e.g., spatulas) to avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

disposal_workflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal gen_solid Solid Waste (Contaminated PPE, Weigh Boats) col_solid Labeled Solid Waste Container gen_solid->col_solid gen_liquid Liquid Waste (Reaction Mixtures, Solvents) col_liquid Labeled Liquid Waste Container gen_liquid->col_liquid gen_sharps Contaminated Sharps (Needles, Glassware) col_sharps Labeled Sharps Container gen_sharps->col_sharps disp_pickup Arrange for Hazardous Waste Pickup col_solid->disp_pickup col_liquid->disp_pickup col_sharps->disp_pickup

Caption: Waste segregation and disposal workflow.

Disposal Procedures:
  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix incompatible waste streams.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] The defaced, rinsed container can then be disposed of as regular waste.[10]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[11]

  • Storage: Store hazardous waste in a designated satellite accumulation area away from general laboratory traffic.

  • Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[10][11] Do not dispose of this chemical down the drain.[10]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and minimize the potential for chemical exposure and environmental contamination.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.